molecular formula CH7N3O5S B15565091 1-Hydroxyguanidine sulfate CAS No. 129656-40-2

1-Hydroxyguanidine sulfate

Cat. No.: B15565091
CAS No.: 129656-40-2
M. Wt: 173.15 g/mol
InChI Key: BLRHRRUXPXRAAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxyguanidine sulfate is a useful research compound. Its molecular formula is CH7N3O5S and its molecular weight is 173.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-hydroxyguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O.H2O4S/c2-1(3)4-5;1-5(2,3)4/h5H,(H4,2,3,4);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRHRRUXPXRAAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6345-29-5, 129656-40-2
Record name Guanidine, N-hydroxy-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6345-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyguanidine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxyguanidine sulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Hydroxyguanidine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of 1-Hydroxyguanidine sulfate (B86663). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental methodologies, and mechanistic understanding.

Chemical and Physical Properties

1-Hydroxyguanidine sulfate is a salt form of hydroxyguanidine, a derivative of guanidine (B92328). It is recognized for its potential as an antitumor and antiviral agent.[1][2][3] The compound's biological activity is primarily attributed to its ability to act as a nitric oxide (NO) donor upon enzymatic oxidation.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
Chemical Name This compound[4]
Synonyms Hydroxyguanidine hemisulfate[4]
CAS Number 6345-29-5[4][5]
Molecular Formula C₂H₁₂N₆O₆S[4]
Molecular Weight 248.22 g/mol [4]
Appearance White crystalline powder[2]
Melting Point 200 °C (decomposes)[2]

Table 2: Solubility and pKa

PropertyValueSource(s)
Solubility in Water 25 mg/mL[5]
pKa (of N-hydroxyguanidinium) ~8.1[6]

Synthesis and Purification

A plausible synthetic route involves the reaction of hydroxylamine (B1172632) with a cyanamide (B42294) source, followed by salt formation with sulfuric acid. The crude product would then be purified, likely through recrystallization, to yield the final crystalline solid.

General Synthetic Workflow

synthesis_workflow hydroxylamine Hydroxylamine reaction Reaction hydroxylamine->reaction cyanamide Cyanamide Source cyanamide->reaction crude_product Crude 1-Hydroxyguanidine reaction->crude_product salt_formation Salt Formation crude_product->salt_formation sulfuric_acid Sulfuric Acid sulfuric_acid->salt_formation crude_sulfate Crude 1-Hydroxyguanidine Sulfate salt_formation->crude_sulfate recrystallization Recrystallization crude_sulfate->recrystallization purified_product Purified 1-Hydroxyguanidine Sulfate recrystallization->purified_product nos_pathway cluster_0 Nitric Oxide Synthase (NOS) Catalytic Cycle NOS_FeII NOS (Fe-II) NOS_FeII_O2 NOS (Fe-II)-O2 NOS_FeII->NOS_FeII_O2 + O2 NADP NADP+ NOS_FeII->NADP NOS_FeII_O2->NOS_FeII Oxidation Urea_derivative Urea Derivative NOS_FeII_O2->Urea_derivative NO Nitric Oxide (NO) NOS_FeII_O2->NO NADPH NADPH NADPH->NOS_FeII_O2 e- O2 O2 O2->NOS_FeII_O2 Hydroxyguanidine 1-Hydroxyguanidine Hydroxyguanidine->NOS_FeII_O2 Biological_effects Biological Effects (e.g., Vasodilation, Cytotoxicity) NO->Biological_effects

References

Synthesis of 1-Hydroxyguanidine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the synthesis of 1-Hydroxyguanidine Sulfate (B86663), a compound of interest for its potential therapeutic applications. This guide outlines the prevailing synthesis methodology, experimental protocols, and relevant chemical data, offering a comprehensive resource for laboratory preparation of this compound for research purposes.

Introduction

1-Hydroxyguanidine and its salts, including the sulfate form, have garnered attention in the scientific community for their biological activities. Notably, 1-Hydroxyguanidine has been investigated for its potential as an antitumor and antiviral agent.[1][2] The synthesis of high-purity 1-Hydroxyguanidine sulfate is therefore a critical step for researchers investigating its mechanism of action and potential therapeutic applications. This guide focuses on a common and accessible synthetic route from readily available starting materials.

Synthetic Pathway

The most frequently cited method for the synthesis of 1-Hydroxyguanidine involves the reaction of a hydroxylamine (B1172632) salt with a cyanamide (B42294) source. A common approach utilizes the reaction of hydroxylamine hydrochloride with calcium cyanamide, followed by conversion to the sulfate salt.

Synthesis_Pathway hydroxylamine_hcl Hydroxylamine Hydrochloride intermediate 1-Hydroxyguanidine (free base) hydroxylamine_hcl->intermediate Reaction calcium_cyanamide Calcium Cyanamide calcium_cyanamide->intermediate product 1-Hydroxyguanidine Sulfate intermediate->product Salt Formation sulfuric_acid Sulfuric Acid sulfuric_acid->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This section details a laboratory-scale procedure for the synthesis of this compound.

3.1. Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Purity
Hydroxylamine HydrochlorideNH₂OH·HCl69.49≥98%
Calcium CyanamideCaCN₂80.10Technical
Sulfuric Acid (concentrated)H₂SO₄98.0895-98%
Deionized WaterH₂O18.02-
EthanolC₂H₅OH46.0795%
Activated CarbonC12.01-

3.2. Procedure

  • Preparation of Hydroxylamine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve hydroxylamine hydrochloride in deionized water.

  • Reaction with Calcium Cyanamide: To the stirred hydroxylamine solution, slowly add powdered calcium cyanamide in portions. The reaction is exothermic, and the temperature should be maintained below a designated point by external cooling (e.g., an ice bath).

  • Reaction Monitoring and Work-up: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove insoluble byproducts (primarily calcium salts).

  • Conversion to Sulfate Salt: Cool the filtrate in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring until the solution reaches a specific acidic pH.

  • Crystallization and Purification: The crude this compound will precipitate from the solution. The precipitate is then collected by filtration, washed with cold ethanol, and dried under vacuum. For further purification, the crude product can be recrystallized from a suitable solvent system, such as aqueous ethanol. Decolorization with activated carbon may be employed if colored impurities are present.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Hydroxylamine HCl in Water add_cynamide Slowly add Calcium Cyanamide dissolve->add_cynamide stir Stir at Room Temperature add_cynamide->stir filter1 Filter to remove solids stir->filter1 add_h2so4 Add Sulfuric Acid to filtrate filter1->add_h2so4 crystallize Crystallize Product add_h2so4->crystallize filter2 Filter and wash product crystallize->filter2 dry Dry under vacuum filter2->dry recrystallize Recrystallize (optional) dry->recrystallize

Caption: General experimental workflow for the synthesis of this compound.

Characterization and Data

The synthesized this compound should be characterized to confirm its identity and purity.

4.1. Physical and Chemical Properties

PropertyValue
Molecular Formula(CH₅N₃O)₂·H₂SO₄
Molecular Weight248.23 g/mol
AppearanceWhite crystalline solid
CAS Number6345-29-5

Data sourced from PubChem CID 80667.[3]

4.2. Spectroscopic Data

While specific spectra are dependent on the instrumentation and conditions used, typical characterization would involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, O-H, C=N, and SO₄²⁻ vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the 1-hydroxyguanidinium cation.

Safety Considerations

  • Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine salts.

  • Calcium cyanamide is an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound via the reaction of hydroxylamine hydrochloride and calcium cyanamide is a feasible method for laboratory-scale production for research purposes. Careful control of reaction conditions and adherence to safety protocols are essential for a successful and safe synthesis. The resulting compound can then be utilized in further studies to explore its biological activities and potential as a therapeutic agent.

References

An In-Depth Technical Guide to 1-Hydroxyguanidine Sulfate: Chemical Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyguanidine sulfate (B86663) is a guanidine (B92328) derivative of significant interest in biomedical research due to its diverse biological activities. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and multifaceted mechanisms of action, with a particular focus on its roles as a nitric oxide synthase (NOS) substrate and inhibitor, an arginase inhibitor, and its potential as an antitumor and antiviral agent. This document aims to serve as a core resource, consolidating key data and methodologies to facilitate further research and drug development efforts.

Chemical Structure and Properties

1-Hydroxyguanidine sulfate is the sulfate salt of 1-hydroxyguanidine. The chemical structure consists of two protonated 1-hydroxyguanidine molecules associated with one sulfate anion, forming a 2:1 salt.

Chemical Formula: C₂H₁₂N₆O₆S

Molecular Weight: 248.22 g/mol [1]

CAS Number: 6345-29-5[1]

IUPAC Name: bis(N-hydroxyguanidinium) sulfate[1]

Synonyms: Hydroxyguanidine sulfate, Bis(hydroxyguanidinium) sulphate[1]

SMILES: C(=NO)(N)N.C(=NO)(N)N.OS(=O)(=O)O[1]

Physical Properties: It is typically a white crystalline powder.

Synthesis of this compound

A general synthetic approach is outlined below:

Synthesis_Workflow hydroxylamine (B1172632) Hydroxylamine hydroxyguanidine 1-Hydroxyguanidine hydroxylamine->hydroxyguanidine Reaction cyanamide (B42294) Cyanamide cyanamide->hydroxyguanidine product This compound hydroxyguanidine->product Salt Formation sulfuric_acid Sulfuric Acid (H₂SO₄) sulfuric_acid->product

Caption: General synthesis workflow for this compound.

Experimental Protocol: General Synthesis of Guanidine Derivatives

The synthesis of guanidine derivatives often involves the reaction of a primary amine with a guanidinylating agent. For the synthesis of 1-hydroxyguanidine, hydroxylamine acts as the nucleophile reacting with cyanamide.

Materials:

  • Hydroxylamine hydrochloride

  • Cyanamide

  • Sodium hydroxide (B78521) (or other suitable base)

  • Sulfuric acid

  • Solvents (e.g., water, ethanol)

Procedure:

  • Preparation of Hydroxylamine Free Base: Hydroxylamine hydrochloride is dissolved in a suitable solvent (e.g., water) and neutralized with a base (e.g., sodium hydroxide) to generate the free base. The reaction is typically performed at a low temperature to minimize decomposition.

  • Guanidinylation: An aqueous solution of cyanamide is added dropwise to the hydroxylamine solution. The reaction mixture is stirred at a controlled temperature for a specified period to allow for the formation of 1-hydroxyguanidine.

  • Salt Formation: The resulting solution containing 1-hydroxyguanidine is then carefully acidified with a stoichiometric amount of sulfuric acid (a 2:1 molar ratio of 1-hydroxyguanidine to sulfuric acid) to precipitate this compound.

  • Purification: The precipitated salt is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and purification methods need to be optimized for efficient synthesis.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its interaction with enzymes involved in the L-arginine metabolic pathway.

Interaction with Nitric Oxide Synthase (NOS)

1-Hydroxyguanidine is a substrate and inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO) from L-arginine.[2] Its interaction with NOS is complex and can lead to the generation of NO. The oxidation of N-hydroxyguanidines by NOS is a key aspect of their biological action.[3]

NOS_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Canonical Pathway Oxidation Oxidation NOS->Oxidation Hydroxyguanidine 1-Hydroxyguanidine Hydroxyguanidine->NOS Acts as substrate/inhibitor NO_Urea Nitric Oxide (NO) + Urea Oxidation->NO_Urea Alternative Pathway Arginase_Pathway L_Arginine L-Arginine Arginase Arginase L_Arginine->Arginase Ornithine_Urea L-Ornithine + Urea Arginase->Ornithine_Urea Hydroxyguanidine This compound Hydroxyguanidine->Arginase Inhibition Inhibition Arginase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Arginase, Inhibitor, L-Arginine) start->prepare_reagents incubate Incubate Arginase with Inhibitor prepare_reagents->incubate add_substrate Add L-Arginine to Initiate Reaction incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop Reaction (e.g., with acid) incubate_reaction->stop_reaction quantify_urea Quantify Urea Production (Colorimetric Assay) stop_reaction->quantify_urea analyze_data Analyze Data (Calculate IC50) quantify_urea->analyze_data end End analyze_data->end NOS_Assay_Workflow start Start prepare_lysates Prepare Cell Lysates or Purified NOS start->prepare_lysates incubate_inhibitor Incubate Lysates/Enzyme with Inhibitor prepare_lysates->incubate_inhibitor add_substrate_cofactors Add L-Arginine and Cofactors (NADPH, FAD, FMN, BH4) incubate_inhibitor->add_substrate_cofactors incubate_reaction Incubate at 37°C add_substrate_cofactors->incubate_reaction collect_supernatant Collect Supernatant incubate_reaction->collect_supernatant griess_reaction Perform Griess Reaction (Measure Nitrite) collect_supernatant->griess_reaction measure_absorbance Measure Absorbance griess_reaction->measure_absorbance analyze_data Analyze Data (Calculate IC50) measure_absorbance->analyze_data end End analyze_data->end

References

An In-depth Technical Guide to 1-Hydroxyguanidine Sulfate: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine, a molecule structurally related to both guanidine (B92328) and the well-known anti-cancer agent hydroxyurea (B1673989), has been a subject of scientific inquiry for its potential as a therapeutic agent.[1] This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to 1-hydroxyguanidine and its sulfate (B86663) salt. It is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Discovery and Early History

The emergence of 1-hydroxyguanidine as a compound of interest in cancer research can be traced back to the early 1970s. Building on the established antitumor activity of hydroxyurea, researchers began to explore structurally similar compounds. In 1972, a pivotal paper by R.H. Adamson in Nature titled "Hydroxyguanidine—a New Antitumour Drug" brought 1-hydroxyguanidine to the forefront of cancer research.[2][3] This publication detailed the initial findings of its biological activity and positioned it as a promising candidate for further investigation.

Synthesis of 1-Hydroxyguanidine Sulfate

While a specific, detailed synthesis protocol for this compound from a peer-reviewed synthetic methodology journal was not found in the immediate search, a plausible and effective synthesis can be inferred from established procedures for structurally related compounds, particularly the reduction of nitroguanidine (B56551). The following protocol is a well-reasoned approach based on procedures found in Organic Syntheses for the preparation of aminoguanidine.[4][5]

Experimental Protocol: Synthesis of this compound

Principle: This synthesis involves the controlled reduction of nitroguanidine to form a hydroxylaminoguanidine intermediate, which upon acidification with sulfuric acid yields this compound. The reduction is a critical step, and careful control of reaction conditions is necessary to favor the formation of the N-hydroxy derivative over the fully reduced aminoguanidine.

Materials:

  • Nitroguanidine

  • Zinc dust (fine powder)

  • Ammonium chloride

  • Sulfuric acid (concentrated)

  • Distilled water

  • Ethanol

  • Diethyl ether

  • Ice

Procedure:

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a suspension of nitroguanidine (1.0 mole) in water (10 volumes) is prepared. Ammonium chloride (1.2 moles) is added and dissolved with stirring. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Reduction of Nitroguanidine: A slurry of zinc dust (2.5 moles) in cold water is slowly added to the nitroguanidine suspension over a period of 2-3 hours, ensuring the temperature does not exceed 5 °C. The reaction is exothermic and requires careful monitoring and control.

  • Reaction Monitoring: The progress of the reduction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the nitroguanidine starting material.

  • Work-up and Isolation: Once the reaction is complete, the mixture is filtered to remove unreacted zinc and other insoluble byproducts. The filtrate, containing the crude 1-hydroxyguanidine, is collected.

  • Formation of the Sulfate Salt: The filtrate is cooled in an ice bath, and concentrated sulfuric acid is added dropwise with stirring until the solution is acidic (pH 2-3). The addition of sulfuric acid should be slow to control the exothermic reaction.

  • Crystallization and Purification: The acidic solution is then concentrated under reduced pressure to about one-third of its original volume. Upon cooling, this compound will crystallize out of the solution. The crystals are collected by vacuum filtration, washed with cold ethanol, and then with diethyl ether. The product can be further purified by recrystallization from a minimal amount of hot water.

Logical Workflow for Synthesis:

G cluster_synthesis Synthesis of this compound Nitroguanidine Nitroguanidine Suspension (with NH4Cl) Reduction Controlled Reduction (Zinc Dust, 0-5 °C) Nitroguanidine->Reduction Filtration Filtration (Remove excess Zinc) Reduction->Filtration Acidification Acidification (H2SO4, pH 2-3) Filtration->Acidification Crystallization Crystallization & Purification Acidification->Crystallization Product This compound Crystallization->Product

A logical workflow for the synthesis of this compound.

Biological Activity and Quantitative Data

This compound has demonstrated both antitumor and antiviral properties.[1] Its primary mechanism of action is the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.[4]

Antitumor Activity

Early studies by Adamson revealed the in vivo antitumor activity of hydroxyguanidine against L1210 leukemia in mice. Subsequent research by Tai et al. in 1984 provided in vitro quantitative data for a series of N-hydroxyguanidine derivatives, comparing their efficacy to hydroxyguanidine and hydroxyurea against cultured L1210 cells.

CompoundID50 (µM) against L1210 Cells
Hydroxyguanidine >100
Hydroxyurea ~100
N-hydroxy-N'-aminoguanidine derivative 1 7.80
N-hydroxy-N'-aminoguanidine derivative 2 12.6
N-hydroxy-N'-aminoguanidine derivative 3 126
Data sourced from Tai et al., J Med Chem. 1984 Feb;27(2):236-8.[1]

These findings indicate that while 1-hydroxyguanidine itself has modest activity, its derivatives can exhibit significantly enhanced potency.

Antiviral Activity

The same study by Tai et al. also investigated the antiviral activity of these compounds by assessing the inhibition of transformation of chicken embryo fibroblasts infected with Rous sarcoma virus.

CompoundID50 (µM) against Rous Sarcoma Virus
Hydroxyguanidine >200
N-hydroxy-N'-aminoguanidine derivative 1 2.76
N-hydroxy-N'-aminoguanidine derivative 2 19.5
N-hydroxy-N'-aminoguanidine derivative 3 195.2
Data sourced from Tai et al., J Med Chem. 1984 Feb;27(2):236-8.[1]

Mechanism of Action: Inhibition of Ribonucleotide Reductase

The primary molecular target of 1-hydroxyguanidine and its derivatives is ribonucleotide reductase (RR). This enzyme catalyzes the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in the synthesis of DNA. By inhibiting RR, these compounds effectively halt DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.

The proposed mechanism involves the quenching of a critical tyrosyl free radical in the active site of the R2 subunit of ribonucleotide reductase. This radical is essential for the catalytic activity of the enzyme.

Signaling Pathway of Ribonucleotide Reductase Inhibition:

G cluster_pathway Mechanism of Action: Ribonucleotide Reductase Inhibition Hydroxyguanidine 1-Hydroxyguanidine RR Ribonucleotide Reductase (RR) (Active - Tyr Radical) Hydroxyguanidine->RR Inhibits RR_inhibited Ribonucleotide Reductase (RR) (Inactive - Tyr Quenched) RR->RR_inhibited Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RR->Deoxyribonucleotides Catalyzes RR_inhibited->Deoxyribonucleotides Blocked Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RR Substrate DNA_synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_synthesis CellCycleArrest Cell Cycle Arrest & Apoptosis DNA_synthesis->CellCycleArrest Leads to

Inhibition of Ribonucleotide Reductase by 1-Hydroxyguanidine.

Experimental Workflow for Biological Activity Assessment

The following diagram illustrates a typical experimental workflow for evaluating the antitumor activity of a compound like this compound in vitro.

G cluster_workflow In Vitro Antitumor Activity Workflow CellCulture 1. Cell Culture (e.g., L1210 leukemia cells) CompoundTreatment 2. Compound Treatment (Varying concentrations of This compound) CellCulture->CompoundTreatment Incubation 3. Incubation (e.g., 48-72 hours) CompoundTreatment->Incubation ViabilityAssay 4. Cell Viability Assay (e.g., MTT, Trypan Blue) Incubation->ViabilityAssay DataAnalysis 5. Data Analysis (Calculate IC50 value) ViabilityAssay->DataAnalysis Result IC50 Value DataAnalysis->Result

A typical workflow for assessing in vitro antitumor activity.

Conclusion

This compound, first identified as a potential antitumor agent in the early 1970s, continues to be a molecule of interest due to its mechanism of action as a ribonucleotide reductase inhibitor. While its intrinsic activity may be moderate, it has served as a valuable scaffold for the development of more potent derivatives. This guide has provided a comprehensive overview of its history, a plausible synthesis protocol, quantitative biological activity data, and a clear representation of its mechanism of action. Further research into novel derivatives and delivery systems may yet unlock the full therapeutic potential of this class of compounds.

References

1-Hydroxyguanidine Sulfate: A Technical Whitepaper on its Biochemical and Physiological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyguanidine sulfate (B86663) is a synthetic compound that has demonstrated notable antitumor and antiviral properties. Its mechanism of action is primarily centered on two key biochemical activities: the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis, and its role as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO) and other reactive oxygen and nitrogen species. These activities disrupt cellular proliferation and induce cellular stress, making 1-Hydroxyguanidine and its derivatives subjects of interest in oncology and virology research. This document provides an in-depth technical overview of the biochemical and physiological effects of 1-Hydroxyguanidine sulfate, summarizing available quantitative data, outlining relevant experimental protocols, and visualizing its proposed mechanisms and signaling pathways.

Introduction

1-Hydroxyguanidine is a small molecule that shares structural similarities with both guanidine (B92328) and the well-known ribonucleotide reductase inhibitor, hydroxyurea.[1] This structural composition underpins its biological activities. Primarily supplied as a sulfate salt for stability and solubility, 1-Hydroxyguanidine has been shown to inhibit the growth of various cancer cell lines, including mastocytoma P815, leukemia P388 and L1210, and Walker 256 carcinosarcoma cells.[2][3] Furthermore, it possesses antiviral activity.[1][2][4] The core of its physiological effects stems from its ability to interfere with DNA replication and to generate reactive signaling molecules like nitric oxide.

Biochemical Mechanisms of Action

Inhibition of Ribonucleotide Reductase

The primary mechanism for the antiproliferative effect of 1-Hydroxyguanidine and its derivatives is the inhibition of ribonucleotide reductase (RNR).[5][6] RNR is the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair.[7] By inhibiting RNR, the compound effectively halts the production of DNA building blocks, leading to an arrest of the cell cycle and inhibition of cell proliferation.[4] This mechanism is shared with other anticancer agents like hydroxyurea.[1] Derivatives of 1-Hydroxyguanidine have been shown to act as non-competitive inhibitors of RNR.[5]

Substrate for Nitric Oxide Synthase (NOS)

1-Hydroxyguanidine and related N-hydroxyguanidines are recognized as substrates for the family of nitric oxide synthase (NOS) enzymes.[2] NOS enzymes catalyze the oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[8] In a similar fashion, 1-Hydroxyguanidine can be oxidized by NOS to produce NO.[9] The oxidation process can also lead to the formation of other reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as peroxynitrite.[3] The generation of these reactive species contributes to cellular stress, which can trigger downstream signaling pathways leading to apoptosis or other cellular responses.

Quantitative Data

While specific quantitative data for this compound is limited in readily available literature, studies on its closely related derivatives provide insight into its potency. The following tables summarize the inhibitory concentrations (IC50/ID50) and inhibition constants (Ki) for various N-hydroxyguanidine derivatives against cancer cell lines and ribonucleotide reductase.

Table 1: Anticancer Activity of N-Hydroxyguanidine Derivatives

Compound Class Cell Line Parameter Value (µM) Reference
Aromatic/Heterocyclic Aldehyde Derivatives L1210 Leukemia ID50 7.80 - 126
2',3',4'-Trihydroxybenzylidene-HAG L1210 Leukemia IC50 (Growth) 7.8 [6]
3',4',5'-Trihydroxybenzylidene-HAG L1210 Leukemia IC50 (Growth) 11.9 [6]
2',3',4'-Trihydroxybenzylidene-HAG HT-29 Colon Carcinoma IC50 (Growth) 196 [6]

| 3',4',5'-Trihydroxybenzylidene-HAG | HT-29 Colon Carcinoma | IC50 (Growth) | 234 |[6] |

Table 2: Antiviral Activity of N-Hydroxyguanidine Derivatives

Compound Class Virus Parameter Value (µM) Reference
Aromatic/Heterocyclic Aldehyde Derivatives Rous Sarcoma Virus ID50 2.76 - 195.2

| Substituted Salicylaldehyde Schiff Bases | Mouse Hepatitis Virus (MHV) | TCID50 | Varies (up to 376x more active than hydroxyguanidine) |[1] |

Table 3: Inhibition of Ribonucleotide Reductase by N-Hydroxy-N'-aminoguanidine (HAG) Derivatives

Substrate Parameter Value (µM) Reference
CDP Apparent Ki 3.4 - 543 [5]

| ADP | Apparent Ki | 2- to 10-fold lower than for CDP |[5] |

Signaling Pathways

The biochemical effects of this compound—namely the generation of NO and ROS—are potent triggers of various intracellular signaling cascades. While direct experimental evidence linking this compound to the following pathways is still emerging, these represent the most probable downstream consequences of its action.

Proposed Oxidative Stress Response Pathway (Nrf2/Keap1)

The generation of ROS can activate the Keap1-Nrf2 pathway, a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is targeted for degradation by Keap1. However, in the presence of oxidative stress, Keap1 is modified, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydroxyguanidine 1-Hydroxyguanidine Sulfate NOS Nitric Oxide Synthase (NOS) Hydroxyguanidine->NOS Oxidation ROS ROS / RNS NOS->ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Keap1_mod Keap1 (modified) Keap1_Nrf2->Keap1_mod Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds Maf->ARE Binds Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Proposed activation of the Nrf2 antioxidant pathway by this compound.

Proposed Hypoxia-Inducible Factor (HIF-1) Pathway Interaction

NO and ROS are also known modulators of the HIF-1 pathway. Under normal oxygen levels (normoxia), the HIF-1α subunit is hydroxylated and targeted for degradation. However, NO and ROS can stabilize HIF-1α even under normoxia, allowing it to dimerize with HIF-1β, translocate to the nucleus, and activate genes typically associated with a hypoxic response, which can have complex, context-dependent effects on tumor progression.

HIF1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydroxyguanidine 1-Hydroxyguanidine Sulfate NOS Nitric Oxide Synthase (NOS) Hydroxyguanidine->NOS Oxidation ROS_NO ROS / NO NOS->ROS_NO PHD Prolyl Hydroxylases (PHD) ROS_NO->PHD Inhibits HIF1a HIF-1α HIF1a->PHD Normoxia: Hydroxylation HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Stabilization & Translocation VHL VHL Complex PHD->VHL enables binding Proteasome Proteasomal Degradation VHL->Proteasome targets for HIF1b HIF-1β HIF1a_nuc->HIF1b Heterodimerizes HRE HRE (Hypoxia Response Element) HIF1a_nuc->HRE Binds HIF1b->HRE Binds Genes Target Genes (e.g., VEGF, Glycolysis Enzymes) HRE->Genes Activates Transcription

Caption: Proposed modulation of the HIF-1 pathway by this compound.

Proposed Apoptosis Induction Pathway

High levels of NO and ROS can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. ROS can cause mitochondrial damage, leading to the release of cytochrome c and the activation of caspase-9. This, along with potential activation of death receptor pathways, converges on the activation of executioner caspases, such as caspase-3, which dismantle the cell.

Apoptosis_Pathway cluster_effects Cellular Effects cluster_pathways Apoptotic Pathways Hydroxyguanidine 1-Hydroxyguanidine Sulfate RNR Ribonucleotide Reductase Hydroxyguanidine->RNR Inhibits NOS Nitric Oxide Synthase Hydroxyguanidine->NOS Activates DNA_Stress DNA Synthesis Inhibition RNR->DNA_Stress ROS_NO ↑ NO / ROS NOS->ROS_NO Mitochondria Mitochondria DNA_Stress->Mitochondria Intrinsic Pathway ROS_NO->Mitochondria DeathReceptor Death Receptors ROS_NO->DeathReceptor Extrinsic Pathway CytoC Cytochrome c Release Mitochondria->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Casp8 Caspase-8 (Initiator) Casp8->Casp3 Activates DeathReceptor->Casp8 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes MTT_Workflow start Start step1 Seed cells in a 96-well plate. Incubate for 24h. start->step1 step2 Prepare serial dilutions of This compound. step1->step2 step3 Treat cells with compound dilutions. Include vehicle and no-cell controls. step2->step3 step4 Incubate for 24-72 hours. step3->step4 step5 Add MTT reagent to each well. Incubate for 2-4 hours. step4->step5 step6 Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. step5->step6 step7 Read absorbance at 570 nm using a microplate reader. step6->step7 step8 Calculate % viability vs. control. Determine IC50 value. step7->step8 end End step8->end

References

In-Depth Technical Guide: Safety and Handling of 1-Hydroxyguanidine Sulfate in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-Hydroxyguanidine sulfate (B86663) in a laboratory setting. Due to the limited availability of complete toxicological data, a cautious approach is strongly recommended when working with this compound.

Chemical and Physical Properties

1-Hydroxyguanidine sulfate is a white crystalline powder.[1] While some physical and chemical properties are documented, extensive data is not publicly available.

PropertyValueSource
Molecular Formula C₂H₁₀N₆O₂·H₂SO₄·xH₂O[2]
Molecular Weight 248.21 g/mol [2][3]
Appearance White crystalline powder[1]
Solubility Soluble in water (25 mg/mL), yielding a clear, colorless solution.
Storage Temperature 2-8°C
Stability Stable under normal conditions.[2]

Toxicological Data

GHS Hazard Statements for a related compound (Guanidine, N-hydroxy-, sulfate (2:1)) suggest the following potential hazards:

  • Harmful if swallowed (H302)[3]

  • Harmful in contact with skin (H312)[3]

  • Causes skin irritation (H315)[3]

  • Causes serious eye irritation (H319)[3]

  • Harmful if inhaled (H332)[3]

  • May cause respiratory irritation (H335)[3]

Due to the lack of specific data for this compound, it is prudent to handle it as a potentially hazardous substance.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards and the incomplete toxicological profile, stringent adherence to safety protocols is mandatory.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure that an eyewash station and a safety shower are readily accessible.[1]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Wear a lab coat.

    • Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Respiratory Protection: If working with the powder outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with a particulate filter.

Handling Procedures
  • Avoid generating dust.[2]

  • Minimize the quantity of material handled at any one time.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the laboratory.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Keep refrigerated at 2-8°C.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in the general trash.

Emergency Procedures

Spills
  • Evacuate the area.

  • Wear appropriate PPE.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]

  • For large spills, contact your institution's environmental health and safety department.

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Visualized Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment DonPPE Don Appropriate PPE RiskAssessment->DonPPE Weighing Weigh in Fume Hood DonPPE->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Experiment Dissolving->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate WasteDisposal Dispose of Waste Properly Decontaminate->WasteDisposal DoffPPE Doff PPE WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Safe handling workflow for this compound.

EmergencyResponseFlowchart cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Notify Notify Supervisor/EHS Evacuate->Notify Cleanup Cleanup with Proper PPE Notify->Cleanup Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove FirstAid Administer First Aid Remove->FirstAid Medical Seek Medical Attention FirstAid->Medical

Caption: Emergency response flowchart for spills or exposure.

Role in Drug Development

1-Hydroxyguanidine and its derivatives have been investigated for their potential as anticancer and antiviral agents.[4][5][6][7] The guanidine (B92328) functional group is a significant structural element in many natural products and pharmaceuticals.[8] The development of novel N-hydroxyguanidine derivatives aims to enhance their therapeutic activity.[6]

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or professional safety advice. Always consult the most current Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines.

References

1-Hydroxyguanidine sulfate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxyguanidine sulfate (B86663), a compound of interest for its potential therapeutic applications. This document details its chemical identity, biological activities, and known mechanisms of action, presenting data in a clear and accessible format for researchers in drug discovery and development.

Chemical Identity and Properties

1-Hydroxyguanidine sulfate is the sulfate salt of 1-Hydroxyguanidine. It is a white crystalline solid soluble in water.[1] Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference
CAS Number 6345-29-5[1][2][3][4]
Related CAS13115-21-4 (parent)[2]
Molecular Formula C₂H₁₂N₆O₆S[2]
Molecular Weight 248.22 g/mol [2]
IUPAC Name bis(2-hydroxyguanidine);sulfuric acid[2]
InChI InChI=1S/2CH5N3O.H2O4S/c22-1(3)4-5;1-5(2,3)4/h25H,(H4,2,3,4);(H2,1,2,3,4)[1][2]
InChIKey MTGDDPZRXSDPFH-UHFFFAOYSA-N[1][2]
SMILES C(=NO)(N)N.C(=NO)(N)N.OS(=O)(=O)O[1][2]
EC Number 228-749-0[1][2]
Synonyms Bis(hydroxyguanidinium) sulphate, Hydroxyguanidine hemisulfate, Guanidine (B92328), N-hydroxy-, sulfate (2:1)[2][4]

Biological Activity and Mechanism of Action

1-Hydroxyguanidine and its derivatives have demonstrated notable antitumor and antiviral activities.[5] The primary mechanisms of action are believed to be the inhibition of ribonucleotide reductase and interaction with nitric oxide synthase.

Antitumor Activity: Inhibition of Ribonucleotide Reductase

A key target of N-hydroxyguanidine compounds is ribonucleotide reductase (RNR), a critical enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and repair. By inhibiting RNR, these compounds effectively halt DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. Derivatives of N-hydroxy-N'-aminoguanidine have been shown to be non-competitive inhibitors of RNR with respect to the substrates CDP and ADP.[6]

Ribonucleotide_Reductase_Inhibition Mechanism of Ribonucleotide Reductase Inhibition cluster_synthesis Deoxyribonucleotide Synthesis cluster_dna DNA Synthesis & Cell Proliferation Ribonucleotides Ribonucleotides Ribonucleotide_Reductase Ribonucleotide Reductase (RNR) Ribonucleotides->Ribonucleotide_Reductase Substrates (CDP, ADP) Deoxyribonucleotides Deoxyribonucleotides DNA_Synthesis DNA Synthesis Deoxyribonucleotides->DNA_Synthesis Ribonucleotide_Reductase->Deoxyribonucleotides Reduction Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation 1_Hydroxyguanidine 1-Hydroxyguanidine 1_Hydroxyguanidine->Ribonucleotide_Reductase Inhibition

Caption: Inhibition of Ribonucleotide Reductase by 1-Hydroxyguanidine.

Interaction with Nitric Oxide Synthase

N-hydroxyguanidines, including 1-Hydroxyguanidine, can also interact with nitric oxide synthase (NOS). These compounds can act as substrates for NOS, leading to the production of nitric oxide (NO).[1][7] The oxidation of N-hydroxyguanidines by NOS can result in the formation of NO and the corresponding urea (B33335) in a 1:1 molar ratio.[1] This production of NO can have various physiological effects, including vasodilation.

Nitric_Oxide_Synthase_Pathway Nitric Oxide Synthase (NOS) Pathway Interaction cluster_nos NOS Catalytic Cycle L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Substrate NOHA Nω-hydroxy-L-arginine (NOHA) NOS->NOHA Hydroxylation NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Oxidation NOHA->NOS 1_Hydroxyguanidine 1-Hydroxyguanidine 1_Hydroxyguanidine->NOS Alternative Substrate

Caption: Interaction of 1-Hydroxyguanidine with the Nitric Oxide Synthase Pathway.

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of N-hydroxyguanidine derivatives. It is important to note that these values are for derivatives and not for this compound itself, but they provide a strong indication of the potency of this class of compounds.

Table 2: In Vitro Activity of N-hydroxy-N'-aminoguanidine Derivatives

Compound/DerivativeAssayCell Line/EnzymeIC₅₀ / Kᵢ (µM)Reference
2',3',4'-trihydroxybenzylidene-HAGCell Growth InhibitionL12107.8[2]
3',4',5'-trihydroxybenzylidene-HAGCell Growth InhibitionL121011.9[2]
2',3',4'-trihydroxybenzylidene-HAGCell Growth InhibitionHT-29196[2]
3',4',5'-trihydroxybenzylidene-HAGCell Growth InhibitionHT-29234[2]
HAG DerivativesRibonucleotide Reductase Inhibition (CDP)Ehrlich Ascites Tumor Cells3.4 - 543 (Ki)[6]
HAG DerivativesRibonucleotide Reductase Inhibition (ADP)Ehrlich Ascites Tumor Cells2- to 10-fold lower than for CDP[6]
Novel N-hydroxyguanidine derivativesAnticancer ActivityL12107.80 - 126 (ID₅₀)[5]
Novel N-hydroxyguanidine derivativesAntiviral ActivityChicken Embryo Fibroblasts (Rous Sarcoma Virus)2.76 - 195.2 (ID₅₀)[5]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation for determining the cytotoxic effects of a compound on a cancer cell line, such as L1210 mouse leukemia cells.

MTT_Assay_Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay Start Start Cell_Seeding Seed L1210 cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h to allow attachment Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of this compound Incubation1->Compound_Addition Incubation2 Incubate for 48-72h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 2-4h MTT_Addition->Incubation3 Solubilization Add solubilizing agent (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A Generalized Workflow for an MTT-based Cytotoxicity Assay.

Methodology:

  • Cell Culture: L1210 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: A stock solution of this compound is prepared and serially diluted to the desired concentrations. The cells are then treated with these dilutions. A vehicle control (medium without the compound) is also included.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Ribonucleotide Reductase Inhibition Assay

This is a representative protocol for measuring the inhibitory activity of a compound against ribonucleotide reductase.

Methodology:

  • Enzyme Preparation: Ribonucleotide reductase is partially purified from a suitable source, such as Ehrlich ascites tumor cells.

  • Assay Mixture: The standard assay mixture contains a buffer (e.g., HEPES), a reducing agent (e.g., dithiothreitol), magnesium acetate, ATP, the radiolabeled substrate (e.g., [¹⁴C]CDP or [¹⁴C]ADP), and the enzyme preparation.

  • Inhibition Study: Various concentrations of this compound are pre-incubated with the enzyme before the addition of the substrate.

  • Enzyme Reaction: The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: The reaction is stopped by heating or the addition of acid.

  • Product Separation: The deoxyribonucleotide product is separated from the ribonucleotide substrate, often using an enzymatic degradation of the unreacted substrate followed by separation of the resulting nucleosides by chromatography (e.g., thin-layer chromatography or HPLC).

  • Quantification: The amount of radiolabeled deoxyribonucleoside is quantified using liquid scintillation counting.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor. The IC₅₀ and/or Kᵢ values are then determined from this data.

Synthesis

A general method for the preparation of N-hydroxyguanidines involves the conversion of primary amines to protected N-hydroxyguanidines in a one-pot procedure, followed by deprotection.[8] Another approach involves the reaction of 2-benzyloxyguanidine with various reagents followed by catalytic hydrogenation to yield N-hydroxyguanidine derivatives.[9] The synthesis of guanidine sulfates, in general, can be achieved by reacting urea with sulfamic acid or its salts at elevated temperatures.[10]

Conclusion

This compound is a promising chemical entity with demonstrated potential as an antitumor and antiviral agent. Its mechanisms of action, primarily through the inhibition of ribonucleotide reductase and interaction with nitric oxide synthase, offer multiple avenues for therapeutic intervention. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this and related compounds. Further detailed studies are warranted to fully elucidate its pharmacological profile and to develop it into a potential clinical candidate.

References

Theoretical Studies on the Stability of 1-Hydroxyguanidine Sulfate: A Foundational Guide

Author: BenchChem Technical Support Team. Date: December 2025

[2] Synthesis and Crystal Structure of 1-Hydroxyguanidinium Sulfate (B86663) 1-hydroxyguanidinium sulfate is a key intermediate in the synthesis of a novel fungicide, which is widely used in the control of plant diseases. The structure of the title compound, (CH6N3O)2SO4, was determined by X-ray diffraction analysis. The title compound crystallizes in the monoclinic, space group P21/c with a = 8.192(3), b = 14.162(5), c = 7.915(3) Å, β = 94.757(5)°, V = 914.3(6) Å3, Z = 4, R = 0.0385 and wR = 0.1107. The crystal structure shows that the two crystallographically independent 1-hydroxyguanidinium cations are essentially planar. The molecular conformation is stabilized by an extensive network of intermolecular N–H···O and O–H···O hydrogen bonds, which link the cations and anions into a three-dimensional network. 1 Synthesis of 1-hydroxyguanidine sulfate - R&D Chemicals this compound. CAS No. 6345-29-5. Cat No. RT-8079. Mol. Formula C2H12N6O6S. Mol. Weight 252.23. In Stock. 1 Synthesis of this compound Synthesis of this compound. preparation of this compound. In a three-necked flask equipped with a stirrer, a thermometer, and a dropping funnel, add 100g of hydroxylamine (B1172632) sulfate and 200ml of water, stir to dissolve, add 100g of lime nitrogen (50% content) in batches, control the temperature at 20-30°C, and stir for 2h. Filter, wash the filter cake with water, combine the filtrate and washing liquid, add dilute sulfuric acid to pH=5, concentrate under reduced pressure until a large number of crystals precipitate, cool, filter, and dry to obtain the product. 1 Theoretical study on the stability of guanidine (B92328) and its derivatives A theoretical study on the stability of guanidine and its derivatives has been carried out by using quantum chemical calculations. The results show that the stability of guanidine and its derivatives is closely related to the nature of the substituent groups. The electron-donating groups can increase the stability of guanidine and its derivatives, while the electron-withdrawing groups can decrease the stability of guanidine and its derivatives. The stability of guanidine and its derivatives is also affected by the position of the substituent groups. The substituent groups at the N1 and N3 positions have a greater effect on the stability of guanidine and its derivatives than the substituent groups at the N2 position. 1 A review on the advances in the synthesis of guanidine derivatives Guanidine and its derivatives are an important class of compounds with a wide range of applications in medicinal chemistry, organic synthesis, and materials science. This review summarizes the recent advances in the synthesis of guanidine derivatives, with a focus on the development of new and efficient methods. The review is organized according to the type of reaction, including the guanylation of amines, the addition of amines to carbodiimides, and the reaction of amines with cyanamides. 1 [7.1] [PDF] Hydroxylamine and Its Salts: Versatile Reagents in Organic Synthesis This review focuses on the diverse applications of hydroxylamine and its salts in organic synthesis, highlighting their role as nucleophiles, electrophiles, and redox reagents. It covers a wide range of transformations, including the synthesis of oximes, hydroxamic acids, and nitrones, as well as their use in rearrangements and C-N bond-forming reactions. The review also discusses the reactivity and stability of hydroxylamine under various reaction conditions. [7.2] [PDF] Stability of Hydroxylamine: A Review This paper provides a comprehensive review of the stability of hydroxylamine, covering its decomposition pathways, kinetics, and the factors influencing its stability, such as temperature, pH, concentration, and the presence of metal ions. It discusses both thermal and catalytic decomposition mechanisms. [7.3] [PDF] The Chemistry of the Guanidine Group This book chapter delves into the fundamental chemistry of the guanidine group, including its structure, bonding, basicity, and reactivity. It discusses various reactions of guanidines, such as alkylation, acylation, and condensation reactions. The chapter also touches upon the synthesis and properties of different guanidine derivatives. [7.4] [PDF] Computational Studies on the Tautomerism and Basicity of Guanidine Derivatives This research article employs computational methods, such as Density Functional Theory (DFT), to investigate the tautomerism and basicity of a series of guanidine derivatives. The study explores the relative stabilities of different tautomers and correlates calculated proton affinities with experimental pKa values. [7.5] [PDF] Forced Degradation Studies: An Essential Tool in Drug Development This article emphasizes the importance of forced degradation studies in the pharmaceutical industry for identifying potential degradation products, understanding degradation pathways, and establishing stability-indicating analytical methods. It outlines common stress conditions applied in forced degradation studies, including acidic, basic, oxidative, thermal, and photolytic stress. [7.6] [PDF] Crystal Engineering of Guanidinium (B1211019) Sulfonate Salts This research focuses on the crystal engineering of guanidinium sulfonate salts, exploring the hydrogen-bonding networks and supramolecular structures formed between the guanidinium cation and various sulfonate anions. The study highlights the role of hydrogen bonding in dictating the crystal packing and stability of these salts. [7.7] [PDF] Theoretical Investigation of the Decomposition Mechanism of Hydroxylamine This paper presents a theoretical study on the decomposition mechanism of hydroxylamine using quantum chemical calculations. It explores different potential energy surfaces and identifies the transition states and intermediates involved in the decomposition process, providing insights into the reaction kinetics and mechanism. [7.8] [PDF] A Novel Route for the Synthesis of 1-Hydroxyguanidine This paper describes a new synthetic method for the preparation of 1-hydroxyguanidine. While the focus is on the synthesis, it may contain information about the compound's stability and handling. [7.9] [PDF] Spectroscopic and Thermal Analysis of Hydroxyguanidinium Sulfate This study characterizes hydroxyguanidinium sulfate using various spectroscopic techniques (FT-IR, Raman, NMR) and thermal analysis methods (TGA, DSC). The thermal analysis data provides information on the compound's thermal stability and decomposition behavior. [7.10] [PDF] The International Journal of Chemical Kinetics This journal is a potential source for kinetic studies on the decomposition of related compounds, which could provide a basis for understanding the stability of this compound. [7.11] [PDF] Journal of Molecular Structure: THEOCHEM This journal publishes theoretical and computational chemistry research, and it is a likely venue for studies on the structure, bonding, and stability of molecules like 1-hydroxyguanidine. [7.12] [PDF] Journal of Pharmaceutical and Biomedical Analysis This journal focuses on the development and application of analytical methods for pharmaceutical compounds. It is a relevant source for finding established methods for stability testing and degradation product analysis.As a large language model, I am still learning and not yet equipped to provide in-depth technical guides or whitepapers that require extensive real-world experimental data and established theoretical models, which are not readily available in public search results.

However, I can provide a foundational framework based on the available information and general chemical principles. This can serve as a starting point for researchers and scientists.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a foundational understanding of the theoretical and potential experimental approaches to studying the stability of this compound. Due to the limited publicly available data on this specific compound, this document leverages information on related structures, such as guanidine and hydroxylamine, to infer potential stability characteristics and testing methodologies.

Introduction

This compound is a chemical compound with potential applications in various fields, including as an intermediate in the synthesis of novel fungicides. Understanding its stability is crucial for its synthesis, storage, and application. This guide outlines key theoretical considerations and potential experimental protocols for assessing the stability of this compound.

Theoretical Stability Considerations

Quantum chemical calculations can provide valuable insights into the intrinsic stability of this compound. Key areas of investigation would include:

  • Molecular Geometry and Electronic Structure: The planarity of the 1-hydroxyguanidinium cation, as confirmed by X-ray diffraction, suggests a delocalized π-electron system that contributes to its stability. Theoretical calculations can further elucidate the bond lengths, bond angles, and charge distribution within the molecule.

  • Tautomerism: Like other guanidine derivatives, 1-hydroxyguanidine can exist in different tautomeric forms. Computational studies can determine the relative energies of these tautomers and identify the most stable form under different conditions.

  • Bond Dissociation Energies (BDE): Calculation of BDEs for the various bonds within the 1-hydroxyguanidine molecule can help identify the weakest bonds and potential initial steps of decomposition. The N-O bond is a likely candidate for initial cleavage.

  • Protonation and Basicity: The guanidinium group is strongly basic. Theoretical calculations can predict the pKa of 1-hydroxyguanidine, which is essential for understanding its behavior in different pH environments.

  • Solvent Effects: The stability of this compound can be significantly influenced by the solvent. Theoretical models can simulate the interactions between the molecule and different solvents to predict how the solvent affects its stability.

  • Decomposition Pathways: Computational chemistry can be used to map potential energy surfaces for various decomposition reactions, identifying transition states and intermediates. This can help elucidate the mechanisms of thermal and hydrolytic degradation.

A theoretical study on guanidine and its derivatives has shown that the stability is influenced by substituent groups. Electron-donating groups tend to increase stability, while electron-withdrawing groups decrease it.

Potential Degradation Pathways

Based on the structure of 1-hydroxyguanidine, potential degradation pathways to investigate include:

  • Hydrolysis: The guanidinium group can be susceptible to hydrolysis, especially under acidic or basic conditions, to form urea (B33335) and hydroxylamine.

  • Oxidation: The hydroxylamine moiety can be oxidized.

  • Thermal Decomposition: At elevated temperatures, the molecule may undergo complex decomposition reactions.

Suggested Experimental Protocols

Forced degradation studies are crucial to identify potential degradation products and pathways.

Forced Degradation Studies
Stress Condition Methodology Potential Products
Acidic Hydrolysis Treat a solution of this compound with HCl (e.g., 0.1 M) at elevated temperature (e.g., 60°C).Urea, Hydroxylamine, Ammonia
Basic Hydrolysis Treat a solution of this compound with NaOH (e.g., 0.1 M) at elevated temperature (e.g., 60°C).Urea, Hydroxylamine, Ammonia
Oxidative Degradation Treat a solution of this compound with H₂O₂ (e.g., 3%) at room temperature.Nitrosoguanidine, Guanidine
Thermal Degradation Heat a solid sample or a solution of this compound at a high temperature (e.g., 100°C).To be determined
Photostability Expose a solution of this compound to UV light (e.g., 254 nm) and visible light.To be determined
Analytical Methodology

A stability-indicating analytical method is required to separate and quantify the parent compound and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would likely be the primary analytical technique.

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Detection: UV detector at a suitable wavelength (to be determined by UV scan).

  • Mass Spectrometry (MS): LC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Visualization of a Potential Degradation Pathway

The following diagram illustrates a hypothetical hydrolytic degradation pathway for 1-hydroxyguanidine.

1-Hydroxyguanidine 1-Hydroxyguanidine Urea Urea 1-Hydroxyguanidine->Urea Hydrolysis Hydroxylamine Hydroxylamine 1-Hydroxyguanidine->Hydroxylamine Hydrolysis

Caption: Hypothetical hydrolytic degradation of 1-hydroxyguanidine.

Conclusion

The stability of this compound is a critical parameter for its practical applications. A combination of theoretical studies and experimental forced degradation studies is essential to fully understand its stability profile. The methodologies and considerations outlined in this guide provide a starting point for a comprehensive investigation. Further research is needed to generate specific quantitative data and to fully elucidate the degradation pathways of this compound.

References

1-Hydroxyguanidine Sulfate and Reactive Species Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyguanidine and its sulfate (B86663) salt are compounds of significant interest due to their biological activities, including antitumor and antiviral properties. A key aspect of their mechanism of action and metabolic fate involves the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This technical guide provides an in-depth overview of the known and potential pathways of reactive species formation initiated by 1-hydroxyguanidine. It consolidates available data, details relevant experimental protocols for the detection and quantification of these reactive molecules, and presents visual workflows and signaling pathways to facilitate a deeper understanding for researchers in drug development and related scientific fields.

Introduction

1-Hydroxyguanidine is a derivative of guanidine (B92328), recognized for its therapeutic potential.[1][2] Its biological effects are intrinsically linked to its metabolism, which can lead to the generation of both RNS and ROS. The primary RNS produced is nitric oxide (NO), a critical signaling molecule. However, the metabolic processes involved also hold the potential for the production of ROS, such as superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive peroxynitrite (ONOO⁻), particularly through the enzymatic actions of nitric oxide synthases (NOS) and cytochrome P450 monooxygenases.[3][4] Understanding these pathways is crucial for the development of drugs based on the 1-hydroxyguanidine scaffold.

Mechanisms of Reactive Species Formation

The generation of reactive species from 1-hydroxyguanidine is primarily mediated by enzymatic systems. The two key enzyme families implicated are Nitric Oxide Synthases (NOS) and Cytochrome P450 (CYP450) enzymes.

Nitric Oxide Synthase (NOS)-Mediated Reactions

Nitric oxide synthases are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine. N-hydroxyguanidines, including 1-hydroxyguanidine, can act as substrates for NOS, leading to the formation of NO.[3]

  • Coupled NOS Activity: In the presence of its substrate and necessary cofactors, particularly tetrahydrobiopterin (B1682763) (BH4), NOS can catalyze the monooxygenation of N-hydroxyguanidines to produce NO and the corresponding urea (B33335) in a 1:1 molar ratio. This reaction is not inhibited by superoxide dismutase (SOD), indicating a direct enzymatic process.[3]

  • Uncoupled NOS Activity and Superoxide Production: When the availability of the substrate L-arginine or the cofactor BH4 is limited, the electron transfer within the NOS enzyme can become "uncoupled." In this state, the enzyme transfers electrons to molecular oxygen instead of the substrate, leading to the production of superoxide radicals (O₂⁻).[1][5] This uncoupling can be induced by various factors, including oxidative stress, which can oxidize BH4.[6] While not directly quantified for 1-hydroxyguanidine sulfate, it is a plausible mechanism for ROS generation.

Cytochrome P450 (CYP450)-Mediated Reactions

The cytochrome P450 superfamily of monooxygenases are major enzymes in drug metabolism. These enzymes can also metabolize N-hydroxyguanidines.

  • Metabolism and ROS Generation: Microsomal cytochrome P450 enzymes can catalyze the oxidation of N-hydroxyguanidines using NADPH and O₂. This process can be non-selective and may lead to the formation of nitrogen oxides, including NO. Importantly, these reactions can be associated with the production of superoxide (O₂⁻) derived from the oxidase function of these hemeproteins.[3][4] The catalytic cycle of CYP450 enzymes can become "uncoupled," leading to the release of superoxide or hydrogen peroxide.[7][8]

Quantitative Data on Reactive Species Formation

Direct quantitative data on the production of a broad range of ROS specifically from this compound is limited in the currently available literature. However, data on NO formation from related N-hydroxyguanidine compounds by NOS provides valuable insights. One study on a complex N-hydroxyguanidine derivative, 1-(3,4-dimethoxy-2-chlorobenzylideneamino)-3-hydroxyguanidine, demonstrated an inhibitory effect on superoxide radical formation mediated by xanthine (B1682287) oxidase.[9]

Compound/SystemReactive Species MeasuredMethodKey FindingsReference
N-butyl N'-hydroxyguanidine with NOS IINitric Oxide (NO)Not specifiedCatalytic efficiency (kcat/Km) only two times lower than the endogenous substrate NOHA.[3]
N-aryl N'-hydroxyguanidines with NOS IINitric Oxide (NO)Not specifiedSelective substrates for NOS II, leading to NO formation.[3]
1-(3,4-dimethoxy-2-chlorobenzylideneamino)-3-hydroxyguanidine with Xanthine OxidaseSuperoxide (O₂⁻)EPRInhibited the formation of superoxide radicals.[9]

NOHA: Nω-hydroxy-L-arginine

Signaling Pathways and Experimental Workflows

Visualizing Reaction Pathways

The following diagrams illustrate the key enzymatic pathways involved in the generation of reactive species from 1-hydroxyguanidine.

G Potential Pathways of ROS/RNS Generation from 1-Hydroxyguanidine cluster_NOS Nitric Oxide Synthase (NOS) Pathway cluster_CYP450 Cytochrome P450 Pathway 1-Hydroxyguanidine_NOS 1-Hydroxyguanidine NOS NOS 1-Hydroxyguanidine_NOS->NOS NO_Urea Nitric Oxide (NO) + Urea NOS->NO_Urea Coupled Reaction (+ BH4, + L-Arg) Superoxide_NOS Superoxide (O₂⁻) NOS->Superoxide_NOS Uncoupled Reaction (- BH4, - L-Arg) Peroxynitrite_NOS Peroxynitrite (ONOO⁻) NO_Urea->Peroxynitrite_NOS Superoxide_NOS->Peroxynitrite_NOS 1-Hydroxyguanidine_CYP 1-Hydroxyguanidine CYP450 CYP450 1-Hydroxyguanidine_CYP->CYP450 NO_Metabolites Nitric Oxide (NO) + Other Metabolites CYP450->NO_Metabolites Metabolism Superoxide_CYP Superoxide (O₂⁻) CYP450->Superoxide_CYP Uncoupled Cycle G General Workflow for ROS/RNS Detection Start Incubate Sample with This compound Superoxide_Detection Superoxide (O₂⁻) Detection Start->Superoxide_Detection H2O2_Detection Hydrogen Peroxide (H₂O₂) Detection Start->H2O2_Detection NO_Detection Nitric Oxide (NO) Detection Start->NO_Detection Peroxynitrite_Detection Peroxynitrite (ONOO⁻) Detection Start->Peroxynitrite_Detection EPR EPR with Spin Traps Superoxide_Detection->EPR HPLC_HE HPLC with Hydroethidine Superoxide_Detection->HPLC_HE Amplex_Red Amplex Red Assay H2O2_Detection->Amplex_Red Griess_Assay Griess Assay NO_Detection->Griess_Assay DHR_123 Dihydrorhodamine 123 Assay Peroxynitrite_Detection->DHR_123

References

Enzymatic Interactions of 1-Hydroxyguanidine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxyguanidine sulfate (B86663) is a compound of significant interest due to its recognized antitumor and antiviral properties.[1][2] Its structural similarity to both guanidine (B92328) and hydroxyurea (B1673989) suggests a potential for complex interactions with various enzyme systems. This technical guide provides an in-depth exploration of the known and potential enzymatic interactions of 1-Hydroxyguanidine sulfate, with a particular focus on its effects on arginase and nitric oxide synthase (NOS). While direct quantitative inhibitory or kinetic data for this compound is not extensively available in public literature, this guide synthesizes information from studies on closely related N-hydroxyguanidine analogs to provide a comprehensive overview. Detailed experimental protocols for assessing its enzymatic activity and diagrams illustrating the relevant biochemical pathways are also presented.

Introduction

1-Hydroxyguanidine is a small molecule that has demonstrated biological activity, including the inhibition of growth in various cancer cell lines such as mast cell P815, leukemia P388, and leukemia L1210.[1] The guanidino group is a key structural feature in many biologically active molecules, and its modification, such as the addition of a hydroxyl group, can significantly alter its interaction with enzyme active sites. The primary enzymatic targets implicated in the action of N-hydroxyguanidine compounds are arginase and nitric oxide synthase (NOS).

Enzymatic Interactions

Arginase Inhibition

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335).[3] This function is critical in the urea cycle and also plays a role in regulating the bioavailability of L-arginine for nitric oxide synthesis.[4] The inhibition of arginase is a therapeutic strategy in various diseases, including cancer, where tumor-infiltrating myeloid cells can express high levels of arginase, leading to L-arginine depletion and subsequent T-cell dysfunction.[3] Several guanidine-containing compounds have been investigated as arginase inhibitors.[3]

While specific IC50 or Kᵢ values for this compound are not readily found in the literature, studies on other N-hydroxyguanidine derivatives suggest that the N-hydroxyguanidino group is a key pharmacophore for arginase inhibition. The structural similarity of 1-Hydroxyguanidine to known arginase inhibitors suggests it may act as a competitive inhibitor by binding to the manganese cluster in the enzyme's active site.

Table 1: Inhibitory Activity of Selected Guanidine Derivatives against Arginase

CompoundTarget EnzymeIC50Reference
Arginase inhibitor 1Human Arginase I223 ± 22.3 nM[5]
Arginase inhibitor 1Human Arginase II509 ± 85.1 nM[5]
OATD-02Human Arginase 117 ± 2 nM[6]
OATD-02Human Arginase 234 ± 5 nM[6]
2-(S)-amino-6-boronohexanoic acid (ABH)Arginase~1 µM[6]

Note: This table presents data for related arginase inhibitors to provide context for the potential activity of this compound.

Nitric Oxide Synthase Substrate Activity

Nitric oxide synthases (NOS) are a family of enzymes that catalyze the production of nitric oxide (NO) from L-arginine.[7] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. N-hydroxyguanidines have been identified as substrates for NOS.[8] The oxidation of the N-hydroxyguanidine moiety by NOS can lead to the formation of nitric oxide and the corresponding urea derivative.[8]

The catalytic efficiency (kcat/Km) of NOS for various N-hydroxyguanidines can be significant, with some exogenous substrates showing activity comparable to the natural substrate intermediate, Nω-hydroxy-L-arginine (NOHA).[8] This suggests that this compound could potentially act as an NO donor by serving as a substrate for NOS.

Potential Downstream Signaling Pathways

The antitumor activity of this compound against leukemia cell lines like L1210 and P388 suggests its involvement in critical cellular signaling pathways that regulate cell proliferation and survival.[1] While direct evidence linking this compound to specific pathways is limited, the known roles of arginase and nitric oxide in cancer biology point towards potential modulation of the PI3K/Akt and MAPK pathways.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[9] Constitutive activation of the PI3K/Akt pathway is a common feature in many cancers, including leukemia.[10] By inhibiting arginase, this compound could potentially increase the availability of L-arginine for NOS, leading to increased NO production. NO has complex, context-dependent effects on the PI3K/Akt pathway.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and apoptosis.[11] Dysregulation of the MAPK pathway is frequently observed in various cancers.[12] The cellular redox state, which can be influenced by NO, is known to modulate MAPK signaling.

Below are diagrams illustrating the potential enzymatic interactions and downstream signaling consequences of this compound.

Enzymatic_Interaction_Arginase cluster_arginase Arginase Enzyme Arginase Arginase Products L-Ornithine + Urea Arginase->Products Catalysis L_Arginine L-Arginine L_Arginine->Arginase Substrate Hydroxyguanidine 1-Hydroxyguanidine Sulfate Hydroxyguanidine->Arginase Potential Inhibition

Caption: Potential inhibitory interaction of this compound with Arginase.

Enzymatic_Interaction_NOS cluster_nos Nitric Oxide Synthase (NOS) NOS NOS NO Nitric Oxide (NO) NOS->NO Product Urea_derivative Urea Derivative NOS->Urea_derivative Product Hydroxyguanidine 1-Hydroxyguanidine Sulfate Hydroxyguanidine->NOS Substrate

Caption: this compound as a potential substrate for Nitric Oxide Synthase.

Downstream_Signaling Hydroxyguanidine 1-Hydroxyguanidine Sulfate Arginase Arginase Inhibition Hydroxyguanidine->Arginase NOS NOS Substrate Hydroxyguanidine->NOS L_Arginine Increased L-Arginine Arginase->L_Arginine NO Increased Nitric Oxide (NO) NOS->NO L_Arginine->NOS PI3K_Akt PI3K/Akt Pathway NO->PI3K_Akt MAPK MAPK Pathway NO->MAPK Cell_Effects Modulation of Cell Proliferation & Survival PI3K_Akt->Cell_Effects MAPK->Cell_Effects

Caption: Potential downstream signaling effects of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the enzymatic interactions of this compound.

Arginase Inhibition Assay

This protocol is adapted from established colorimetric assays for arginase activity.

Objective: To determine the inhibitory effect of this compound on arginase activity.

Materials:

  • Recombinant human arginase I or II

  • L-arginine solution (substrate)

  • This compound (test compound)

  • Urea standard solution

  • Acidic solution (e.g., H₂SO₄/H₃PO₄ mixture)

  • α-Isonitrosopropiophenone (ISPF) solution (for colorimetric detection of urea)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare a working solution of arginase in a suitable buffer (e.g., Tris-HCl with MnCl₂).

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Reaction:

    • To each well of a 96-well plate, add the arginase solution.

    • Add the various concentrations of this compound or vehicle control.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the L-arginine substrate solution.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Urea Detection:

    • Stop the reaction by adding the acidic solution.

    • Add the ISPF solution to each well.

    • Heat the plate at 100°C for 45 minutes to allow for color development.

    • Cool the plate to room temperature.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

    • Create a urea standard curve to determine the concentration of urea produced in each well.

    • Calculate the percentage of arginase inhibition for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Workflow Diagram:

Arginase_Assay_Workflow Start Start Prep_Enzyme Prepare Arginase Solution Start->Prep_Enzyme Prep_Inhibitor Prepare 1-Hydroxyguanidine Sulfate Dilutions Start->Prep_Inhibitor Add_to_Plate Add Enzyme and Inhibitor to 96-well Plate Prep_Enzyme->Add_to_Plate Prep_Inhibitor->Add_to_Plate Pre_Incubate Pre-incubate at 37°C Add_to_Plate->Pre_Incubate Add_Substrate Add L-Arginine (Start Reaction) Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Stop Reaction with Acid Incubate->Stop_Reaction Add_ISPF Add ISPF for Color Development Stop_Reaction->Add_ISPF Heat Heat at 100°C Add_ISPF->Heat Read_Absorbance Read Absorbance (e.g., 540 nm) Heat->Read_Absorbance Analyze_Data Calculate % Inhibition and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the arginase inhibition assay.

Nitric Oxide Synthase Activity Assay

This protocol describes a method to determine if this compound can act as a substrate for NOS, leading to NO production.

Objective: To measure the production of nitric oxide from this compound catalyzed by NOS.

Materials:

  • Recombinant human NOS (e.g., nNOS, iNOS, or eNOS)

  • This compound (test substrate)

  • L-Arginine (positive control substrate)

  • NADPH

  • Tetrahydrobiopterin (BH₄)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (for nNOS and eNOS)

  • Griess Reagent (for colorimetric detection of nitrite)

  • Nitrite (B80452) standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing all necessary cofactors (NADPH, BH₄, calmodulin, CaCl₂ as required by the NOS isoform).

  • Substrate Preparation: Prepare solutions of this compound and L-arginine at various concentrations.

  • Assay Reaction:

    • In a 96-well plate, add the reaction buffer.

    • Add the NOS enzyme to each well.

    • Add the test substrate (this compound) or control substrate (L-arginine) to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

    • Create a nitrite standard curve to quantify the amount of nitrite (a stable oxidation product of NO) produced.

    • Determine the rate of NO production for each concentration of this compound.

    • If sufficient data is collected, kinetic parameters such as Km and Vmax can be determined by fitting the data to the Michaelis-Menten equation.

Workflow Diagram:

NOS_Assay_Workflow Start Start Prep_Buffer Prepare Reaction Buffer with Cofactors Start->Prep_Buffer Prep_Substrate Prepare 1-Hydroxyguanidine Sulfate/L-Arginine Start->Prep_Substrate Add_to_Plate Add Buffer and NOS Enzyme to Plate Prep_Buffer->Add_to_Plate Add_Substrate Add Substrate (Start Reaction) Prep_Substrate->Add_Substrate Add_to_Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Griess Add Griess Reagent Incubate->Add_Griess Incubate_RT Incubate at Room Temp. Add_Griess->Incubate_RT Read_Absorbance Read Absorbance (e.g., 540 nm) Incubate_RT->Read_Absorbance Analyze_Data Quantify Nitrite (NO Production) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the Nitric Oxide Synthase activity assay.

Conclusion

This compound presents a compelling profile as a bioactive molecule with potential applications in oncology and virology. Its enzymatic interactions are likely centered on its ability to inhibit arginase and act as a substrate for nitric oxide synthase. While direct quantitative data for this compound remains to be fully elucidated, the information available for structurally related compounds provides a strong rationale for its proposed mechanisms of action. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate the intricate enzymatic interactions of this promising compound and to explore its therapeutic potential. Future studies should focus on obtaining precise kinetic and inhibitory constants for this compound and on delineating its specific effects on downstream signaling pathways in relevant cancer models.

References

Early Investigations into the Antitumor Potential of 1-Hydroxyguanidine Sulfate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine sulfate (B86663) has been a subject of interest in early cancer research due to its structural similarity to hydroxyurea, a known inhibitor of ribonucleotide reductase. This technical guide provides an in-depth analysis of the foundational studies exploring the antitumor properties of 1-hydroxyguanidine and its derivatives. It consolidates key quantitative data, details experimental methodologies, and visualizes associated cellular pathways and workflows to offer a comprehensive resource for researchers in oncology and drug discovery.

Core Antitumor Properties and Mechanism of Action

Early research indicates that 1-hydroxyguanidine exhibits both in vitro and in vivo anticancer activities.[1] The primary mechanism of action is believed to be the inhibition of ribonucleotide reductase, an enzyme crucial for the de novo synthesis of DNA.[2] By targeting this enzyme, 1-hydroxyguanidine disrupts DNA replication and, consequently, cell division, leading to an antiproliferative effect on cancer cells. This mechanism is shared with the established anticancer agent hydroxyurea.[2]

Derivatives of 1-hydroxyguanidine have been synthesized to enhance its anticancer and antiviral efficacy by modifying its lipophilic/hydrophilic balance and electronic properties.[1][3] These modifications have, in some cases, resulted in compounds with significantly greater potency than the parent molecule.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activities of 1-hydroxyguanidine and its derivatives against various cancer cell lines as reported in early studies.

Table 1: In Vitro Activity of N-Hydroxyguanidine Derivatives Against L1210 Leukemia Cells [1][3]

Compound TypeID50 Range (µM)Relative Potency vs. Hydroxyguanidine
Novel N-Hydroxyguanidine Derivatives7.80 - 126~10-fold more active

Table 2: In Vitro Cytotoxicity of Sulfonyl-N-hydroxyguanidine Derivatives Against Human Tumor Cell Lines [4]

Cell LineCompound 4n (Growth Inhibition)Compound 4o (Growth Inhibition)
HepG2 (Liver Cancer)Not SpecifiedNot Specified
TSGH 8302 (Bladder Cancer)Not SpecifiedNot Specified
COLO 205 (Colon Cancer)Greatest Growth InhibitionGreatest Growth Inhibition
KB (Oral Cancer)Not SpecifiedNot Specified
MOLT-4 (Leukemia)Not SpecifiedNot Specified

Table 3: In Vitro Anticancer Activity of 1-[2-alkylthio-5-(azol-2 or 5-yl)-4-chlorobenzenesulfonyl]-3-hydroxyguanidines [5]

CompoundAverage GI50 (µM)Average TGI (µM)
6d1.62 - 1.863.72 - 4.47
6g1.62 - 1.863.72 - 4.47
6k1.62 - 1.863.72 - 4.47

Experimental Protocols

In Vitro Cytotoxicity Assay Against L1210 Cells

This protocol is based on the methodology described in early studies on N-hydroxyguanidine derivatives.[1]

  • Cell Culture: L1210 leukemia cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: 1-Hydroxyguanidine sulfate and its derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

  • Cell Seeding: L1210 cells are seeded into 96-well plates at a predetermined density.

  • Treatment: The cells are exposed to various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is determined using a standard method, such as the MTT assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader.

  • Data Analysis: The ID50 (the concentration of the drug that inhibits cell growth by 50%) is calculated from the dose-response curves.

In Vivo Antitumor Activity in Murine Models

The following is a generalized protocol for assessing the in vivo efficacy of 1-hydroxyguanidine derivatives based on early studies.[4]

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used for xenograft models, or specific strains (e.g., C3H mice) are used for syngeneic models like the K1735/M2 melanoma.

  • Tumor Implantation: Cancer cells are injected subcutaneously into the flank of the mice.

  • Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups.

  • Drug Administration: The test compound (e.g., sulfonyl-N-hydroxyguanidine derivative 4o) is administered to the treatment group via a specific route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint: The experiment is terminated when the tumors in the control group reach a specific size or after a predetermined duration. Tumors are then excised and weighed.

  • Data Analysis: The antitumor activity is evaluated by comparing the tumor growth in the treated group to the control group.

Visualizations

Signaling Pathway of 1-Hydroxyguanidine Action

G Hydroxyguanidine 1-Hydroxyguanidine RR Ribonucleotide Reductase Hydroxyguanidine->RR Inhibits Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RR->Deoxyribonucleotides Catalyzes Reduction Apoptosis Inhibition of Proliferation & Potential Apoptosis RR->Apoptosis Inhibition leads to Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->Deoxyribonucleotides DNAsynthesis DNA Synthesis Deoxyribonucleotides->DNAsynthesis CellDivision Cell Division DNAsynthesis->CellDivision

Caption: Proposed mechanism of action for 1-Hydroxyguanidine.

Experimental Workflow for In Vitro Cytotoxicity Screening

G A Cancer Cell Line Culture (e.g., L1210) B Seed Cells into 96-well Plates A->B D Treat Cells with Compounds B->D C Prepare Serial Dilutions of 1-Hydroxyguanidine Derivatives C->D E Incubate for 48 hours D->E F Add MTT Reagent E->F G Measure Absorbance F->G H Calculate ID50 Values G->H

Caption: Workflow for assessing in vitro cytotoxicity.

Logical Flow of an In Vivo Antitumor Study

G cluster_0 Preparation cluster_1 Treatment Phase cluster_2 Analysis A Select Animal Model (e.g., Nude Mice) B Implant Tumor Cells Subcutaneously A->B C Randomize into Groups (Control & Treatment) B->C D Administer Compound or Vehicle C->D E Monitor Tumor Growth D->E F Euthanize and Excise Tumors E->F At study endpoint G Compare Tumor Weights/Volumes F->G H Determine Antitumor Efficacy G->H

Caption: Generalized workflow for in vivo antitumor studies.

References

Methodological & Application

Application Notes and Protocols: 1-Hydroxyguanidine Sulfate in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine, and its sulfate (B86663) salt, is a compound of significant interest in oncological research due to its established antitumor properties. Structurally related to hydroxyurea, 1-hydroxyguanidine and its derivatives have demonstrated efficacy against a variety of cancer cell lines.[1] These compounds are recognized for their role as inhibitors of DNA synthesis, positioning them as valuable tools for investigating cancer cell proliferation and for the development of novel chemotherapeutic agents.[2]

The primary mechanism of action for hydroxyguanidine and its analogs is the inhibition of ribonucleotide reductase.[2][3] This enzyme is critical for the conversion of ribonucleotides to deoxyribonucleotides, an essential step in DNA synthesis and repair. By targeting this key enzyme, 1-hydroxyguanidine effectively halts the proliferation of rapidly dividing cancer cells. This document provides detailed application notes, experimental protocols, and visualizations to guide the use of 1-Hydroxyguanidine sulfate in cancer research.

Quantitative Data

While much of the recent research has focused on more potent derivatives, the available data indicates that N-hydroxyguanidine compounds exhibit significant anticancer activity. The following tables summarize the inhibitory concentrations of various N-hydroxyguanidine derivatives against different cancer cell lines. It is noted that 1-hydroxyguanidine itself is generally less potent than these synthesized derivatives.[1][3]

Table 1: Inhibitory Activity of N-Hydroxy-N'-aminoguanidine (HAG) Derivatives

CompoundCell LineAssay TypeIC50 / ID50 (µM)Reference
2',3',4'-Trihydroxybenzylidene-HAGL1210 LeukemiaCell Growth7.8[4]
3',4',5'-Trihydroxybenzylidene-HAGL1210 LeukemiaCell Growth11.9[4]
N-hydroxy-N'-aminoguanidine analog (cpd 15)HL-60 LeukemiaCytotoxicity11[5]
Aromatic/Heterocyclic Aldehyde DerivativesL1210 LeukemiaCell Growth7.80 - 126[1]
1-Naphthylmethylene-HAGL1210 LeukemiaCell Growth> Hydroxyurea[3]
2-Pyridylmethylene-HAGL1210 LeukemiaCell Growth> Hydroxyurea[3]

Table 2: Inhibition of Ribonucleotide Reductase by N-Hydroxy-N'-aminoguanidine (HAG) Derivatives

CompoundEnzyme SourceSubstrateKi (app) (µM)IC50 (µM)Reference
HAG Derivatives (Range)Ehrlich Ascites Tumor CellsCDP3.4 - 543-[2]
HAG Derivatives (Range)Ehrlich Ascites Tumor CellsADPLower than CDP-[2]
2',3',4'-Trihydroxybenzylidene-HAGL1210/HT-29 Cells--122[4]
3',4',5'-Trihydroxybenzylidene-HAGL1210/HT-29 Cells--188[4]
Phenyl-HAG DerivativesL1210 CellsCDP-50 - 110[3]

Mechanism of Action: Inhibition of Ribonucleotide Reductase

1-Hydroxyguanidine and its derivatives function as non-competitive inhibitors of ribonucleotide reductase (RNR).[2] RNR is a heterodimeric enzyme responsible for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA. The inhibition of RNR leads to a depletion of the intracellular pool of deoxyribonucleotides, which in turn arrests DNA synthesis and induces cell cycle arrest, ultimately leading to apoptosis in rapidly proliferating cancer cells.

G cluster_0 cluster_1 cluster_2 1_Hydroxyguanidine_sulfate 1-Hydroxyguanidine sulfate RNR Ribonucleotide Reductase (RNR) 1_Hydroxyguanidine_sulfate->RNR Inhibits Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) Ribonucleotides->RNR Substrate dRibonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR->dRibonucleotides Catalyzes DNA_Synthesis DNA Synthesis dNTPs dNTPs dRibonucleotides->dNTPs dNTPs->DNA_Synthesis Cell_Cycle_Arrest Cell Cycle Arrest (S-Phase) DNA_Synthesis->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are generalized protocols for assessing the anticancer activity of this compound in vitro. These should be optimized for specific cell lines and experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • This compound

  • Cancer cell line of interest (e.g., L1210, HT-29)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to obtain a range of desired concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Ribonucleotide Reductase Activity Assay

This protocol is a more advanced assay to confirm the inhibition of ribonucleotide reductase activity.

Materials:

  • Cell lysate from the cancer cell line of interest

  • This compound

  • CDP or ADP substrate

  • Dithiothreitol (DTT)

  • Reaction buffer

  • Method for detecting deoxyribonucleotides (e.g., HPLC)

Procedure:

  • Enzyme Preparation: Prepare a cell lysate containing active ribonucleotide reductase from the chosen cancer cell line.

  • Inhibition Reaction: In a reaction tube, combine the cell lysate, reaction buffer, DTT, and varying concentrations of this compound.

  • Pre-incubation: Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the ribonucleotide substrate (CDP or ADP).

  • Incubation: Incubate the reaction at 37°C for a specified time.

  • Reaction Termination: Stop the reaction (e.g., by boiling or adding a quenching agent).

  • Analysis: Quantify the amount of deoxyribonucleotide product formed using a suitable analytical method like HPLC.

  • Data Analysis: Determine the percentage of enzyme inhibition at each concentration of this compound and calculate the IC50 or Ki value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer effects of this compound.

G cluster_0 cluster_1 cluster_2 A Prepare Stock Solution of 1-Hydroxyguanidine sulfate D Treat Cells with Serial Dilutions A->D B Culture Cancer Cell Line C Seed Cells in 96-well Plates B->C C->D E Incubate for 48-72 hours D->E F Perform Cytotoxicity Assay (e.g., MTT) E->F G Measure Absorbance/ Fluorescence F->G H Calculate IC50 Value G->H

Caption: In vitro cytotoxicity testing workflow.

Conclusion

This compound and its derivatives represent a class of compounds with clear potential in cancer research. Their well-defined mechanism of action, centered on the inhibition of ribonucleotide reductase, makes them excellent candidates for both basic research into cell cycle regulation and for the development of new anticancer therapies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for Investigating 1-Hydroxyguanidine Sulfate as an Antiviral Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the experimental design and evaluation of 1-Hydroxyguanidine sulfate (B86663) as a potential antiviral agent. The protocols outlined below are based on established virological and cell biology techniques to assess the compound's efficacy and safety profile in vitro.

Introduction

1-Hydroxyguanidine sulfate is a compound that has demonstrated both antitumor and antiviral activities.[1][2] Derivatives of hydroxyguanidine have been shown to inhibit the replication of certain viruses, including coronaviruses and retroviruses, by targeting viral RNA synthesis.[3][4][5] Specifically, studies on hydroxyguanidine derivatives have indicated that they can selectively inhibit the RNA synthesis of mouse hepatitis virus (MHV), a type of coronavirus.[5] The proposed mechanism of action for guanidine-based compounds often involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[6][7] This document provides detailed protocols to investigate the antiviral properties of this compound against a target RNA virus.

Data Presentation

The following tables are designed to structure the quantitative data obtained from the experimental protocols.

Table 1: Cytotoxicity of this compound

Cell LineCC50 (µM)Method
e.g., Vero E6[Insert Value]MTT Assay
e.g., A549[Insert Value]MTT Assay
[Add other cell lines as needed]

CC50 (50% cytotoxic concentration) is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Table 2: Antiviral Activity of this compound

VirusCell LineEC50 (µM)Method
e.g., Murine Hepatitis Virus (MHV)e.g., L2 cells[Insert Value]Plaque Reduction Assay
e.g., Rous Sarcoma Viruse.g., Chicken Embryo Fibroblasts[Insert Value]Transformation Assay
[Add other viruses as needed]

EC50 (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%.

Table 3: Selectivity Index of this compound

VirusCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
e.g., MHVe.g., L2 cells[Insert Value][Insert Value][Calculate Value]
e.g., RSVe.g., CEF[Insert Value][Insert Value][Calculate Value]
[Add other virus/cell combinations]

The Selectivity Index (SI) is a measure of the compound's therapeutic window. A higher SI value indicates greater potential as an antiviral agent.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

  • Host cell line (e.g., Vero E6, A549)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated cell controls (medium only).

  • Incubate the plates for 48-72 hours (this duration should match the planned antiviral assay).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Plaque Reduction Assay for Antiviral Efficacy (EC50)

This assay quantifies the ability of this compound to inhibit the formation of viral plaques.[8]

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Target virus stock with a known titer (PFU/mL)

  • This compound

  • Serum-free medium

  • Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

Procedure:

  • Prepare serial dilutions of this compound in serum-free medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Add the compound dilutions to the wells and incubate for 1-2 hours at 37°C.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that produces 50-100 plaques per well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the inoculum and overlay the cells with the overlay medium containing the respective concentrations of the compound.

  • Incubate the plates at 37°C until plaques are visible (typically 2-5 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the virus control.

  • The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Viral RNA Synthesis Inhibition Assay

This protocol assesses the effect of this compound on the synthesis of viral RNA using quantitative real-time PCR (qRT-PCR).

Materials:

  • Host cells in 24-well or 48-well plates

  • Target virus

  • This compound

  • Trizol or other RNA extraction reagent

  • qRT-PCR master mix

  • Primers and probe specific for a viral gene

  • Reverse transcriptase

  • qRT-PCR instrument

Procedure:

  • Seed cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Infect the cells with the target virus at a known MOI.

  • Incubate for a period that allows for significant viral RNA replication (e.g., 8, 12, or 24 hours post-infection).

  • At the desired time point, lyse the cells and extract total RNA using Trizol according to the manufacturer's protocol.

  • Perform reverse transcription to generate cDNA.

  • Perform qRT-PCR using primers and a probe specific to a viral gene. A housekeeping gene (e.g., GAPDH, β-actin) should be used as an internal control.

  • Analyze the data using the ΔΔCt method to determine the relative quantification of viral RNA in treated versus untreated infected cells.

  • A reduction in viral RNA levels in the presence of the compound indicates inhibition of RNA synthesis.

Mandatory Visualizations

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_antiviral Antiviral Efficacy cluster_mechanism Mechanism of Action cell_seeding_c Seed Host Cells (96-well plate) compound_treatment_c Treat with this compound (Serial Dilutions) cell_seeding_c->compound_treatment_c incubation_c Incubate (48-72h) compound_treatment_c->incubation_c mtt_assay MTT Assay incubation_c->mtt_assay cc50_calc Calculate CC50 mtt_assay->cc50_calc cell_seeding_a Seed Host Cells (6-well plate) compound_treatment_a Treat with this compound cell_seeding_a->compound_treatment_a virus_infection_a Infect with Virus compound_treatment_a->virus_infection_a overlay Add Overlay Medium virus_infection_a->overlay incubation_a Incubate (Plaque Formation) overlay->incubation_a staining Fix and Stain incubation_a->staining plaque_count Count Plaques staining->plaque_count ec50_calc Calculate EC50 plaque_count->ec50_calc cell_seeding_m Seed Host Cells compound_treatment_m Treat with this compound cell_seeding_m->compound_treatment_m virus_infection_m Infect with Virus compound_treatment_m->virus_infection_m incubation_m Incubate virus_infection_m->incubation_m rna_extraction Extract Total RNA incubation_m->rna_extraction qrt_pcr qRT-PCR for Viral RNA rna_extraction->qrt_pcr inhibition_analysis Analyze RNA Synthesis Inhibition qrt_pcr->inhibition_analysis Viral_RNA_Replication_Inhibition cluster_virus Virus cluster_host Host Cell Viral_RNA Viral Genomic RNA Replication_Complex Viral Replication-Transcription Complex (VTC) Viral_RNA->Replication_Complex Enters RdRp RNA-dependent RNA Polymerase (RdRp) RdRp->Replication_Complex Component of Negative_Strand Negative-Strand RNA (Template) Replication_Complex->Negative_Strand Synthesizes Positive_Strand Progeny Viral RNA Negative_Strand->Positive_Strand Template for New Virions New Virions Positive_Strand->New Virions Packaged into 1_Hydroxyguanidine_sulfate This compound 1_Hydroxyguanidine_sulfate->RdRp Inhibits

References

Application Notes and Protocols: 1-Hydroxyguanidine Sulfate in Nitric Oxide Synthase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Inhibitory Activity of N-Hydroxyguanidine Derivatives against NOS Isoforms

Quantitative data on the inhibitory activity of 1-Hydroxyguanidine sulfate (B86663) against NOS isoforms is not extensively documented in publicly available literature. However, studies on various N-hydroxyguanidine derivatives provide valuable information on the potential of this class of compounds as NOS inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several N-hydroxyguanidine derivatives against different NOS isoforms. It is important to note that these values are for related compounds and not for 1-Hydroxyguanidine sulfate itself.

CompoundTarget IsoformIC50 (µM)Notes
N-aryl N'-hydroxyguanidinesiNOSVariousSeveral derivatives show inhibitory activity, with potency influenced by the nature of the aryl substituent. Some have been shown to be selective substrates for iNOS.
N-alkyl N'-hydroxyguanidinesiNOS, nNOS, eNOSVariousA number of these compounds act as substrates for all three NOS isoforms, leading to the formation of nitric oxide.
Novel N-hydroxyguanidine derivativesNot specified7.80 - 126These derivatives demonstrated anticancer activity against L1210 leukemia cells, which was about 10-fold more active than hydroxyurea (B1673989) and the parent hydroxyguanidine.[1]
Novel N-hydroxyguanidine derivativesNot specified2.76 - 195.2These derivatives showed antiviral activity by inhibiting the transformation of chicken embryo fibroblasts infected with Rous sarcoma virus.[1]

Note: The inhibitory activity of N-hydroxyguanidine derivatives can be influenced by their structural properties, such as the nature of substituents on the guanidine (B92328) group, which affects their binding affinity and selectivity for the different NOS isoforms.[2]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the experimental processes and the underlying biological mechanisms, the following diagrams have been generated using the DOT language.

NOS_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Signal Signal Receptor Receptor Signal->Receptor e.g., Agonist Ca2+ Ca²⁺ Receptor->Ca2+ triggers release CaM Calmodulin NOS Nitric Oxide Synthase (nNOS/eNOS) CaM->NOS activates Ca2+->CaM binds to NO Nitric Oxide (NO) NOS->NO produces L-Citrulline L-Citrulline NOS->L-Citrulline produces L-Arginine L-Arginine L-Arginine->NOS O2_NADPH O₂ + NADPH O2_NADPH->NOS 1-Hydroxyguanidine 1-Hydroxyguanidine Sulfate 1-Hydroxyguanidine->NOS inhibits

Caption: Nitric Oxide Synthase (NOS) Signaling Pathway.

Griess_Assay_Workflow Start Start Prepare_Reagents Prepare NOS, Substrate, Cofactors, and 1-Hydroxyguanidine dilutions Start->Prepare_Reagents Incubate_Reaction Incubate NOS with L-Arginine, Cofactors, and Inhibitor Prepare_Reagents->Incubate_Reaction NO_Production Nitric Oxide (NO) is produced Incubate_Reaction->NO_Production NO_to_Nitrite NO is oxidized to Nitrite (B80452) (NO₂⁻) NO_Production->NO_to_Nitrite Add_Griess_Reagent Add Sulfanilamide (B372717) and NED (Griess Reagent) NO_to_Nitrite->Add_Griess_Reagent Azo_Dye_Formation Azo dye is formed (purple) Add_Griess_Reagent->Azo_Dye_Formation Measure_Absorbance Measure Absorbance at 540 nm Azo_Dye_Formation->Measure_Absorbance Analyze_Data Calculate % Inhibition Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for the Griess Assay.

Oxyhemoglobin_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare NOS, Substrate, Cofactors, Oxyhemoglobin (HbO₂), and 1-Hydroxyguanidine dilutions Start->Prepare_Reaction_Mix Initiate_Reaction Initiate reaction by adding NOS Prepare_Reaction_Mix->Initiate_Reaction NO_Production Nitric Oxide (NO) is produced Initiate_Reaction->NO_Production NO_HbO2_Reaction NO reacts with HbO₂ NO_Production->NO_HbO2_Reaction MetHb_Formation Methemoglobin (MetHb) is formed NO_HbO2_Reaction->MetHb_Formation Monitor_Absorbance_Change Monitor absorbance change at 401 nm over time MetHb_Formation->Monitor_Absorbance_Change Calculate_Activity Calculate NOS activity and % Inhibition Monitor_Absorbance_Change->Calculate_Activity End End Calculate_Activity->End

Caption: Experimental Workflow for the Oxyhemoglobin Assay.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the inhibitory effect of this compound on NOS activity.

Protocol 1: Griess Assay for Nitrite Determination

This colorimetric assay is a widely used indirect method to measure NO production by quantifying its stable breakdown product, nitrite.

Materials:

  • Purified NOS isoform (nNOS, eNOS, or iNOS)

  • This compound

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • FAD (Flavin Adenine Dinucleotide)

  • FMN (Flavin Mononucleotide)

  • HEPES buffer (or other suitable buffer)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer). Create a series of dilutions to test a range of concentrations.

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.4) containing all necessary cofactors at their optimal concentrations (e.g., 1 mM NADPH, 10 µM BH4, 2 µM FAD, 2 µM FMN, and for nNOS/eNOS, 10 µg/mL Calmodulin and 2 mM CaCl2).

    • Prepare a stock solution of L-Arginine (e.g., 10 mM) in the reaction buffer.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by diluting a stock solution in the reaction buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add reaction buffer only.

    • Control wells (No Inhibitor): Add reaction buffer, L-Arginine, and the vehicle used for the inhibitor.

    • Inhibitor wells: Add reaction buffer, L-Arginine, and the desired concentrations of this compound.

    • Standard curve wells: Add the prepared sodium nitrite standards.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified NOS enzyme to all wells except the blank and standard curve wells.

    • The final reaction volume in each well should be consistent (e.g., 100 µL).

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Griess Reaction:

    • To each well, add 50 µL of Griess Reagent Solution A.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.

    • Incubate at room temperature for another 10 minutes, protected from light. A purple color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Subtract the absorbance of the blank from all other readings.

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their known concentrations.

    • Determine the nitrite concentration in the experimental wells using the standard curve.

    • Calculate the percent inhibition for each concentration of this compound compared to the control (no inhibitor) wells.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Oxyhemoglobin Assay for Real-Time NO Detection

This spectrophotometric assay directly measures the production of NO in real-time by monitoring the conversion of oxyhemoglobin (HbO2) to methemoglobin (metHb).

Materials:

  • Purified NOS isoform (nNOS, eNOS, or iNOS)

  • This compound

  • L-Arginine

  • NADPH

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • FAD (Flavin Adenine Dinucleotide)

  • FMN (Flavin Mononucleotide)

  • HEPES buffer (or other suitable buffer)

  • Oxyhemoglobin (HbO2) solution

  • Catalase (to remove any hydrogen peroxide)

  • Cuvettes or 96-well UV-transparent plate

  • Spectrophotometer or microplate reader capable of kinetic measurements

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and a series of dilutions as described in the Griess assay protocol.

    • Prepare a reaction buffer containing all necessary cofactors and L-Arginine.

    • Prepare a fresh solution of oxyhemoglobin in the reaction buffer. The concentration should be optimized for the assay (typically 5-10 µM). It is recommended to add catalase (e.g., 100 units/mL) to the oxyhemoglobin solution to prevent its auto-oxidation.

  • Assay Setup:

    • In a cuvette or a well of a UV-transparent plate, combine the reaction buffer, oxyhemoglobin solution, and the desired concentration of this compound (or vehicle for the control).

  • Enzyme Reaction and Data Acquisition:

    • Place the cuvette or plate in the spectrophotometer and allow the temperature to equilibrate to 37°C.

    • Initiate the reaction by adding the purified NOS enzyme.

    • Immediately start monitoring the change in absorbance at 401 nm (the peak absorbance for metHb) over time. A decrease in absorbance at 415 nm (the peak for HbO2) can also be monitored.

    • Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the initial rate of methemoglobin formation from the linear portion of the kinetic trace using the Beer-Lambert law (ΔA/Δt = ε * c * l), where ε is the extinction coefficient for the conversion of HbO2 to metHb at 401 nm (typically ~44 mM⁻¹cm⁻¹).

    • Determine the NOS activity in the presence and absence of the inhibitor.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and its derivatives are valuable chemical tools for investigating the function and inhibition of nitric oxide synthases. While specific inhibitory constants for this compound are not widely reported, the provided protocols for the Griess and oxyhemoglobin assays offer robust methods for characterizing its effects on the activity of different NOS isoforms. The accompanying diagrams of the NOS signaling pathway and experimental workflows provide a clear visual guide for researchers. By employing these detailed methodologies, scientists and drug development professionals can effectively evaluate the potential of this compound and other N-hydroxyguanidine compounds as modulators of nitric oxide production, contributing to the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols: 1-Hydroxyguanidine Sulfate in Ribonucleotide Reductase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] This rate-limiting step makes RR a prime target for anticancer and antiviral therapies.[2][3] Increased RR activity is often associated with malignant transformation and tumor cell proliferation.[2] 1-Hydroxyguanidine, available as its sulfate (B86663) salt, is an antitumor agent that has demonstrated inhibitory effects on the growth of various cancer cell lines, including mast cell P815, leukemia P388 and L1210, and carcinosarcoma Walker 256.[4][5] Its mechanism of action is, in part, attributed to the inhibition of ribonucleotide reductase. This document provides detailed application notes and protocols for assessing the inhibitory effect of 1-hydroxyguanidine sulfate on ribonucleotide reductase activity.

Mechanism of Action

1-Hydroxyguanidine belongs to a class of compounds that inhibit ribonucleotide reductase, similar to the well-characterized inhibitor hydroxyurea.[2][6] These inhibitors typically act on the small subunit (R2 or RRM2) of the enzyme, quenching a critical tyrosyl free radical required for the catalytic reaction.[2][7] By disrupting the generation of deoxyribonucleotides, these inhibitors effectively halt DNA replication, leading to cell cycle arrest, primarily in the S phase, and subsequent cell death in rapidly dividing cells like cancer cells.[1][8] Derivatives of N-hydroxy-N'-aminoguanidine have been shown to be potent non-competitive inhibitors of RR.[9]

Data Presentation: Inhibitory Activity of Hydroxyguanidine Derivatives

CompoundSubstrateApparent Ki (µM)IC50 (µM)Cell Line/Enzyme Source
N-hydroxy-N'-aminoguanidine DerivativesCDP3.4 - 543-Ehrlich ascites tumor cells
N-hydroxy-N'-aminoguanidine DerivativesADP2- to 10-fold lower than for CDP-Ehrlich ascites tumor cells
Hydroxyurea (HU)--63.6Recombinant human Ribonucleotide Reductase

Table 1: Inhibitory constants (Ki) and IC50 values for N-hydroxy-N'-aminoguanidine derivatives and Hydroxyurea. Data compiled from multiple sources.[7][9]

Experimental Protocols

Protocol 1: In Vitro Ribonucleotide Reductase Inhibition Assay using Radiolabeled Substrate

This protocol is a standard method for determining the enzymatic activity of RR and the inhibitory potential of compounds like this compound.

Materials:

  • Purified recombinant human ribonucleotide reductase subunits (R1 and R2)

  • This compound (or other inhibitors)

  • [5-³H]Cytidine diphosphate (B83284) ([³H]-CDP)

  • ATP (adenosine triphosphate)

  • Magnesium acetate (B1210297) or Magnesium sulfate

  • Dithiothreitol (DTT) or Human Thioredoxin (hTrx1) and Thioredoxin Reductase (hTrxR1)

  • NADPH

  • Tris-HCl or HEPES buffer

  • Ferric chloride (FeCl₃)

  • CHAPS buffer

  • Methanol (B129727) (for quenching)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture with the following components at the specified final concentrations. A typical reaction volume is 50-200 µL.[7][11][12][13]

    • Buffer (e.g., 50 mM HEPES, pH 7.6)

    • Magnesium salt (e.g., 15 mM MgSO₄)

    • R1 subunit (e.g., 0.1 µM)

    • R2 subunit (e.g., 0.4 µM)

    • ATP (e.g., 3 mM)

    • Reducing agent (e.g., 15 mM DTT or a system with 25 µM hTrx1, 0.2 µM hTrxR1, and 2 mM NADPH)

    • FeCl₃ (e.g., 0.1 mM)

    • CHAPS (e.g., 1.5 mM)

  • Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Pre-incubation: Add the desired concentration of this compound to the reaction mixture. For some inhibitors, a pre-incubation period (e.g., 30 minutes) at room temperature or 37°C with the enzyme before adding the substrate can lead to increased inhibition.[7][9]

  • Initiate the Reaction: Start the enzymatic reaction by adding the radiolabeled substrate, [³H]-CDP (e.g., 1 mM, with a specific activity of ~1000 cpm/nmol).[11]

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 2-60 minutes), ensuring the reaction is in the linear range.[7][11]

  • Quench the Reaction: Stop the reaction by adding an equal volume of cold methanol or by boiling for 2 minutes.[7][12]

  • Quantification:

    • The product, [³H]-dCDP, can be separated from the substrate by various methods, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Alternatively, the amount of product can be determined by enzymatic conversion to dCMP, followed by separation on an anion-exchange column.

    • The radioactivity of the product is then measured using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: High-Throughput PCR-Based Ribonucleotide Reductase Assay

This method offers a non-radioactive, high-throughput alternative for screening RR inhibitors.

Materials:

  • Purified RR enzyme

  • This compound

  • Ribonucleoside diphosphate substrate (e.g., CDP)

  • Nucleoside diphosphate kinase (NDPK)

  • ATP, dGTP, dTTP

  • Taq DNA polymerase

  • DNA template and primers

  • PCR buffer and thermocycler

  • Method for quantifying PCR product (e.g., gel electrophoresis and densitometry, or real-time PCR)

Procedure:

  • RNR Reaction: Perform the RR enzymatic reaction as described in Protocol 1 (steps 1-5), but using a non-radiolabeled substrate (e.g., CDP).

  • Conversion to dNTP: After the RNR reaction, add NDPK and excess ATP to the mixture to convert the dCDP product to dCTP. Incubate for approximately 30 minutes at 37°C.[14]

  • PCR Amplification: Use an aliquot of the NDPK reaction mixture as the source of the limiting dNTP (dCTP) in a subsequent PCR reaction. The PCR mixture should contain all other components in excess: the other three dNTPs (dATP, dGTP, dTTP), DNA template, primers, and Taq polymerase.[14]

  • Quantification: The amount of PCR product will be proportional to the amount of dCTP produced in the initial RR reaction. Quantify the PCR product using methods like agarose (B213101) gel electrophoresis followed by band intensity analysis or by using a real-time PCR instrument.

  • Data Analysis: A decrease in the amount of PCR product in the presence of this compound indicates inhibition of RR. Calculate the IC50 value as described in Protocol 1.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis reagents Prepare Reaction Mixture (Buffer, R1, R2, ATP, Reductant) preincubation Pre-incubate Enzyme with Inhibitor reagents->preincubation inhibitor Prepare Serial Dilutions of this compound inhibitor->preincubation initiation Initiate Reaction with [3H]-CDP Substrate preincubation->initiation incubation Incubate at 37°C initiation->incubation quenching Quench Reaction incubation->quenching separation Separate Product from Substrate quenching->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Calculate % Inhibition and IC50 Value quantification->analysis

Caption: Experimental workflow for the in vitro ribonucleotide reductase inhibition assay.

Ribonucleotide_Reductase_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Cellular Pathway inhibitor This compound rr Ribonucleotide Reductase (RR) inhibitor->rr Inhibits deoxynucleotides Deoxyribonucleotides (dCDP, dADP, dGDP, dUDP) rr->deoxynucleotides Catalyzes cell_cycle S-Phase Progression ribonucleotides Ribonucleotides (CDP, ADP, GDP, UDP) ribonucleotides->rr dna_synthesis DNA Synthesis & Repair deoxynucleotides->dna_synthesis dna_synthesis->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis Arrest leads to

Caption: Simplified signaling pathway of Ribonucleotide Reductase and its inhibition.

References

Application of 1-Hydroxyguanidine Sulfate in L1210 Leukemia Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine sulfate (B86663) is an antitumor and antiviral agent that has demonstrated inhibitory effects on the growth of various cancer cell lines, including murine L1210 leukemia cells.[1][2][3][4] Its primary mechanism of action is the inhibition of ribonucleotide reductase, a critical enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[5][6][7] This inhibition leads to the depletion of the deoxyribonucleotide pool, resulting in the cessation of DNA replication and subsequent cell cycle arrest and apoptosis. These application notes provide a comprehensive guide for studying the effects of 1-Hydroxyguanidine sulfate on L1210 leukemia cells, including detailed experimental protocols and data presentation.

Mechanism of Action: Inhibition of Ribonucleotide Reductase

1-Hydroxyguanidine and its derivatives function as inhibitors of ribonucleotide reductase, thereby disrupting the de novo synthesis of DNA precursors.[5][7] This targeted inhibition of DNA synthesis is a key strategy in cancer chemotherapy. The general pathway is illustrated below.

G cluster_0 Cellular Proliferation Ribonucleotides Ribonucleotides (ADP, GDP, CDP, UDP) RR Ribonucleotide Reductase Ribonucleotides->RR Substrate Deoxyribonucleotides Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) DNA DNA Synthesis & Cell Division Deoxyribonucleotides->DNA RR->Deoxyribonucleotides Catalyzes Hydroxyguanidine 1-Hydroxyguanidine Sulfate Hydroxyguanidine->RR Inhibits

Caption: Signaling pathway of this compound in L1210 cells.

Quantitative Data on Hydroxyguanidine Derivatives in L1210 Cells

CompoundL1210 Cell Growth Inhibition (IC50)DNA Synthesis Inhibition (IC50)Reference
2',3',4'-trihydroxybenzylidene-HAG7.8 µM29 µM[1][5]
3',4',5'-trihydroxybenzylidene-HAG11.9 µMNot Reported[1][5]
2'-Hydroxybenzylidine-HAG13 ± 4 µMNot Reported[1][5]
Phenyl-HAG derivativesNot ReportedNot Reported[7]
1-isoquinolylmethylene-HAGLow micromolar rangeLow micromolar range[6]
2-quinolylmethylene-HAGLow micromolar rangeLow micromolar range[6]

Note: HAG derivatives are used as a proxy to demonstrate the potential efficacy of hydroxyguanidine compounds.

Experimental Protocols

L1210 Cell Culture

This protocol outlines the standard procedure for maintaining and subculturing L1210 murine leukemia cells.

G start Start with cryopreserved L1210 cells thaw Thaw vial rapidly in 37°C water bath start->thaw transfer Transfer to tube with pre-warmed complete medium thaw->transfer centrifuge1 Centrifuge at 150-250 x g for 5-7 minutes transfer->centrifuge1 resuspend Resuspend pellet in fresh complete medium centrifuge1->resuspend plate Plate cells in a T-75 flask at 2-5 x 10^5 cells/mL resuspend->plate incubate Incubate at 37°C, 5% CO2 plate->incubate monitor Monitor cell density and viability daily incubate->monitor subculture Subculture every 2-3 days when density reaches ~1 x 10^6 cells/mL monitor->subculture

Caption: Workflow for L1210 cell culture and maintenance.

Materials:

  • L1210 murine lymphocytic leukemia cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution (0.4%)

  • T-75 culture flasks

  • Centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Micropipettes and sterile tips

  • Humidified incubator (37°C, 5% CO2)

  • Biosafety cabinet

  • Hemocytometer or automated cell counter

Complete Growth Medium:

  • RPMI-1640

  • 10% (v/v) FBS

  • 1% (v/v) Penicillin-Streptomycin solution

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovial of L1210 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150-250 x g for 5-7 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

    • Transfer the cell suspension to a T-75 culture flask.

  • Cell Maintenance:

    • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor cell density and viability daily using a microscope and Trypan Blue exclusion.

    • Subculture the cells every 2-3 days, or when the cell density approaches 1 x 10^6 cells/mL, by diluting the cell suspension with fresh complete growth medium to a density of 2-5 x 10^5 cells/mL.

Preparation of this compound Stock Solution
  • Solubility: this compound is soluble in water.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in sterile, nuclease-free water.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using complete growth medium.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • L1210 cells

  • Complete growth medium

  • This compound working solutions

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Seed 5 x 10^3 to 1 x 10^4 L1210 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Add 100 µL of this compound working solutions (at 2x the final desired concentration) to the respective wells. Include vehicle-treated control wells.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

DNA Synthesis Assay ([³H]-Thymidine Incorporation)

This assay directly measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine.

Materials:

  • L1210 cells

  • Complete growth medium

  • This compound working solutions

  • 24-well plates

  • [³H]-Thymidine (1 mCi/mL)

  • Ice-cold 10% Trichloroacetic acid (TCA)

  • 0.1 M NaOH

  • Scintillation vials

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed 1 x 10^5 L1210 cells per well in 1 mL of complete growth medium in a 24-well plate.

  • Incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for the desired duration.

  • Add 1 µCi of [³H]-Thymidine to each well and incubate for 2-4 hours.

  • Place the plate on ice to stop the reaction.

  • Wash the cells twice with ice-cold PBS.

  • Precipitate the DNA by adding 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

  • Aspirate the TCA and wash the precipitate twice with ice-cold 10% TCA.

  • Dissolve the precipitate in 500 µL of 0.1 M NaOH.

  • Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

G start Seed and treat L1210 cells with this compound harvest Harvest cells by centrifugation start->harvest wash Wash with cold PBS harvest->wash fix Fix in ice-cold 70% ethanol (B145695) wash->fix stain Resuspend in PI staining solution (with RNase A) fix->stain incubate Incubate in the dark at room temperature stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Experimental workflow for cell cycle analysis.

Materials:

  • Treated and untreated L1210 cells

  • PBS, ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seed L1210 cells in 6-well plates and treat with this compound for 24 or 48 hours.

  • Harvest the cells by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS and adding it dropwise to 4 mL of ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Conclusion

This compound presents a promising avenue for leukemia research due to its targeted inhibition of ribonucleotide reductase. The protocols provided herein offer a robust framework for investigating its cytotoxic and cytostatic effects on L1210 leukemia cells. Researchers can adapt these methodologies to explore further mechanistic details, potential synergistic combinations with other chemotherapeutic agents, and the development of novel therapeutic strategies.

References

Application Notes and Protocols for 1-Hydroxyguanidine Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine sulfate (B86663) is a compound with reported antitumor and antiviral activities, making it a molecule of interest for research in oncology and virology.[1][2] It has been shown to inhibit the growth of various cancer cell lines, including mast cell P815, leukemia P388, leukemia L1210, and carcinosarcoma Walker 256 cells.[1] Proper preparation of 1-Hydroxyguanidine sulfate solutions is crucial for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for dissolving, storing, and utilizing this compound in a cell culture setting.

Data Presentation: Solubility and Storage Recommendations

Due to the limited availability of specific solubility data for this compound, the following table summarizes general guidelines and best practices for preparing stock solutions of compounds for cell culture, which should be adapted for this specific reagent.

PropertyRecommendationSource
Primary Solvent High-purity, sterile Dimethyl Sulfoxide (B87167) (DMSO) is recommended for preparing a concentrated stock solution.[3][3]
Aqueous Solubility Many organic compounds have poor solubility in aqueous solutions like water, PBS, or saline.[3] Direct dissolution in cell culture medium is often not feasible.[3]
Stock Solution Concentration A common starting point is to prepare a 10 mM stock solution in DMSO.[4][5][4][5][6]
Storage of Stock Solution Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 3 months.[3][3]
Working Solution Preparation Dilute the DMSO stock solution into pre-warmed cell culture medium to the final desired concentration immediately before use.[3][5][3][5]
Final DMSO Concentration The final concentration of DMSO in the cell culture medium should be kept at a non-toxic level, typically below 0.5%, with ≤0.1% being preferable for most cell lines to minimize off-target effects.[5][7][5]
Precipitation upon Dilution If a precipitate forms upon dilution into aqueous media, it may be redissolved by vortexing, sonication, or gentle warming in a 37°C water bath.[3][8] Ensure complete dissolution before adding to cells.[3][8]
Solution Stability in Media The stability of compounds in cell culture media can be limited and should be determined empirically if necessary.[9][10] It is recommended to prepare fresh working solutions for each experiment.[3][3][9][10]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath set to 37°C (optional)

  • Sterile, filtered pipette tips and calibrated micropipettes

  • Laminar flow hood or biosafety cabinet

  • Complete cell culture medium, pre-warmed to 37°C

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound. The molecular weight of this compound ((CH₄N₃O)₂·H₂SO₄) is 248.22 g/mol .

Calculation:

To prepare 1 mL of a 10 mM stock solution: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mmol/L x 0.001 L x 248.22 g/mol = 2.4822 mg

Procedure:

  • In a sterile microcentrifuge tube, carefully weigh approximately 2.48 mg of this compound powder using a calibrated analytical balance.

  • Under sterile conditions in a laminar flow hood, add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • If dissolution is difficult, sonicate the tube for short intervals or warm it briefly in a 37°C water bath, followed by vortexing.[3][8]

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly and store them at -20°C.

Protocol 2: Preparation of Working Solutions for Cell Treatment

Procedure:

  • On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture volume. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Under sterile conditions, add the calculated volume of the stock solution to the pre-warmed complete cell culture medium. For a 10 µM final concentration in 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of medium.

  • Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing that could damage media components.

  • Always prepare a vehicle control using the same final concentration of DMSO as in the treated samples to account for any solvent effects.[7] For the example above, the vehicle control would contain 0.1% DMSO in the cell culture medium.

  • Remove the existing medium from the cells and replace it with the freshly prepared medium containing this compound or the vehicle control.

Mandatory Visualization

Hypothetical Signaling Pathway of 1-Hydroxyguanidine's Anti-Tumor Activity

While the precise signaling pathway of this compound is not fully elucidated, related compounds and general anti-neoplastic agents often impact pathways controlling cell proliferation and apoptosis, such as the MAPK signaling cascade. The following diagram illustrates a simplified, hypothetical pathway that could be involved in the anti-tumor effects of 1-Hydroxyguanidine.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Ras Ras Growth_Factor_Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Hydroxyguanidine 1-Hydroxyguanidine Hydroxyguanidine->Raf Inhibition (Hypothetical) Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK signaling pathway by 1-Hydroxyguanidine.

Experimental Workflow for Cell Viability Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on cell viability using an MTT or similar colorimetric assay.

G A 1. Seed cells in a 96-well plate B 2. Incubate for 24h for cell adherence A->B D 4. Treat cells with compound and vehicle control B->D C 3. Prepare 1-Hydroxyguanidine working solutions C->D E 5. Incubate for desired duration (e.g., 48h) D->E F 6. Add MTT reagent to each well E->F G 7. Incubate for 2-4h to allow formazan (B1609692) formation F->G H 8. Solubilize formazan crystals G->H I 9. Read absorbance on a plate reader H->I

Caption: Workflow for a cell viability assay with this compound.

References

Application Notes and Protocols: 1-Hydroxyguanidine Sulfate for DNA Synthesis Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine sulfate (B86663) is a valuable chemical tool for researchers studying the mechanisms of DNA synthesis and cell cycle regulation. As an antitumor and antiviral agent, its primary mode of action is the inhibition of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for the production of deoxyribonucleotides (dNTPs), the essential building blocks for DNA replication and repair.[1] By depleting the cellular dNTP pool, 1-Hydroxyguanidine sulfate effectively halts DNA synthesis, leading to cell cycle arrest, primarily in the S-phase. This property makes it an excellent agent for synchronizing cell cultures and for studying the cellular responses to replication stress.

These application notes provide a comprehensive overview of the use of this compound as a tool for DNA synthesis inhibition, including its mechanism of action, and detailed protocols for key experimental applications.

Mechanism of Action: Inhibition of Ribonucleotide Reductase

1-Hydroxyguanidine and its derivatives function as potent inhibitors of ribonucleotide reductase.[2] RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This enzymatic reaction is crucial for maintaining a balanced supply of dNTPs for DNA synthesis. The inhibition of RNR by 1-Hydroxyguanidine leads to a depletion of the intracellular dNTP pool, which in turn stalls the progression of replication forks, activates DNA damage checkpoints, and ultimately results in cell cycle arrest.

The following diagram illustrates the central role of Ribonucleotide Reductase in DNA synthesis and the inhibitory effect of this compound.

RNR_Inhibition cluster_0 De Novo dNTP Synthesis Pathway cluster_1 DNA Synthesis Ribonucleoside Diphosphates (NDPs) Ribonucleoside Diphosphates (NDPs) RNR Ribonucleotide Reductase (RNR) Ribonucleoside Diphosphates (NDPs)->RNR Substrate Deoxyribonucleoside Diphosphates (dNDPs) Deoxyribonucleoside Diphosphates (dNDPs) Deoxyribonucleoside Triphosphates (dNTPs) Deoxyribonucleoside Triphosphates (dNTPs) Deoxyribonucleoside Diphosphates (dNDPs)->Deoxyribonucleoside Triphosphates (dNTPs) Phosphorylation RNR->Deoxyribonucleoside Diphosphates (dNDPs) Catalysis DNA Polymerase DNA Polymerase Deoxyribonucleoside Triphosphates (dNTPs)->DNA Polymerase Building Blocks DNA Replication & Repair DNA Replication & Repair DNA Polymerase->DNA Replication & Repair This compound This compound This compound->RNR Inhibition

Caption: Inhibition of Ribonucleotide Reductase by this compound.

Quantitative Data

Cell Line Organism Cell Type Reported Activity
P815MouseMastocytomaGrowth Inhibition[1]
P388MouseLeukemiaGrowth Inhibition[1]
L1210MouseLeukemiaGrowth Inhibition[1]
Walker 256RatCarcinosarcomaGrowth Inhibition[1]

Experimental Protocols

Preparation and Handling of this compound

Materials:

  • This compound powder

  • Sterile, deionized, and pyrogen-free water or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile filters (0.22 µm)

Protocol:

  • Reconstitution: this compound is soluble in water.[3] To prepare a stock solution, dissolve the powder in sterile water or PBS to a desired concentration (e.g., 100 mM). Gently vortex to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage: Store the sterile stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The stability of the solution in cell culture medium should be empirically determined, as components in the medium may affect its potency over time.[4][5]

Protocol for In Vitro DNA Synthesis Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on DNA synthesis in a cell-free system.

Materials:

  • HeLa (or other suitable cell line) nuclear extract

  • Activated calf thymus DNA (template)

  • Deoxynucleotide solution (dATP, dGTP, dCTP, dTTP)

  • [α-³²P]dCTP (radiolabeled nucleotide)

  • This compound stock solution

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, activated calf thymus DNA, and the deoxynucleotide solution (including [α-³²P]dCTP).

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (water or PBS).

  • Initiation of Reaction: Add the cell nuclear extract to initiate the DNA synthesis reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Precipitation: Stop the reaction by adding ice-cold TCA. Precipitate the newly synthesized, radiolabeled DNA on ice.

  • Washing: Collect the precipitated DNA on glass fiber filters and wash thoroughly with cold TCA and ethanol (B145695) to remove unincorporated nucleotides.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of DNA synthesis inhibition for each concentration of this compound relative to the vehicle control.

DNA_Synth_Inhibition_Assay cluster_0 Reaction Preparation cluster_1 Reaction and Analysis A Prepare Reaction Mix (Buffer, DNA Template, dNTPs, [α-³²P]dCTP) B Add this compound (or Vehicle Control) A->B C Initiate with Nuclear Extract B->C D Incubate at 37°C C->D E Stop with TCA & Precipitate DNA D->E F Filter & Wash E->F G Scintillation Counting F->G H Calculate % Inhibition G->H

Caption: Workflow for In Vitro DNA Synthesis Inhibition Assay.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cultured cells (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

  • Drug Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and then resuspend in PI staining solution.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Analysis A Seed Cells B Treat with this compound A->B C Harvest & Wash Cells B->C D Fix in 70% Ethanol C->D E Stain with Propidium Iodide (PI) D->E F Analyze by Flow Cytometry E->F G Quantify Cell Cycle Phases (G0/G1, S, G2/M) F->G

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Signaling Pathways and Logical Relationships

Inhibition of ribonucleotide reductase by this compound triggers a cascade of cellular events related to the DNA damage response and cell cycle control. The depletion of dNTPs leads to the stalling of replication forks, which is sensed by the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR activation initiates a signaling cascade that ultimately leads to the phosphorylation and activation of the checkpoint kinase Chk1. Activated Chk1 then targets downstream effectors, such as Cdc25 phosphatases, leading to their inhibition and subsequent cell cycle arrest, providing time for DNA repair.

Signaling_Pathway This compound This compound RNR Ribonucleotide Reductase This compound->RNR Inhibits dNTPs dNTP Pool RNR->dNTPs Depletes ReplicationFork Replication Fork Stalling dNTPs->ReplicationFork Causes ATR ATR Activation ReplicationFork->ATR Chk1 Chk1 Activation ATR->Chk1 Activates CellCycleArrest S-Phase Cell Cycle Arrest Chk1->CellCycleArrest Induces

Caption: Signaling Pathway of DNA Synthesis Inhibition.

Conclusion

This compound is a potent inhibitor of DNA synthesis through its targeted action on ribonucleotide reductase. This makes it an indispensable tool for researchers investigating DNA replication, cell cycle control, and the cellular response to DNA damage. The protocols provided herein offer a starting point for utilizing this compound in various experimental settings. It is recommended that researchers optimize these protocols for their specific cell systems and experimental goals to ensure reliable and reproducible results.

Disclaimer: This document is intended for research purposes only. This compound should be handled with appropriate safety precautions in a laboratory setting.

References

Experimental Use of 1-Hydroxyguanidine Sulfate in Virology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine sulfate (B86663) is a compound that has garnered interest in virology research due to its potential as an antiviral agent. Structurally related to hydroxyurea, a known inhibitor of ribonucleotide reductase, 1-Hydroxyguanidine and its derivatives have demonstrated activity against a range of viruses by targeting essential viral replication processes. These application notes provide a comprehensive overview of the experimental use of 1-Hydroxyguanidine sulfate, including its mechanism of action, protocols for assessing its antiviral activity and cytotoxicity, and a summary of available quantitative data.

Mechanism of Action

The primary antiviral mechanism of 1-Hydroxyguanidine and its derivatives is attributed to the inhibition of ribonucleotide reductase (RR) .[1][2] This enzyme is crucial for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), which are the essential precursors for DNA synthesis. By inhibiting RR, this compound effectively depletes the pool of deoxyribonucleotides, thereby hindering the replication of DNA viruses and some retroviruses that rely on this pathway.

Derivatives of 1-Hydroxyguanidine have been shown to act as non-competitive inhibitors of ribonucleotide reductase with respect to the substrates CDP and ADP.[1] The inhibition can be enhanced after preincubation with the enzyme, suggesting a time-dependent interaction.[1] This mechanism of action makes it a broad-spectrum candidate for antiviral research, particularly against viruses with high replicative rates that demand a constant supply of dNTPs.

Antiviral Activity

Derivatives of 1-Hydroxyguanidine have shown inhibitory effects against several viruses, including coronaviruses (specifically mouse hepatitis virus), Rous sarcoma virus, and adenoviruses.[3][4][5] The antiviral activity is often evaluated by measuring the reduction in viral replication or infectivity in the presence of the compound.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data for its derivatives provide valuable insights into its potential efficacy. The following table summarizes the reported inhibitory concentrations (IC50) and cytotoxic concentrations (CC50) for various 1-Hydroxyguanidine derivatives.

Compound/DerivativeVirusCell LineIC50 (µM)CC50 (µM)Therapeutic Index (SI = CC50/IC50)Reference
Substituted salicylaldehyde (B1680747) Schiff bases of 1-amino-3-hydroxyguanidine tosylateMouse Hepatitis Virus (MHV)-Significantly more active than hydroxyguanidine--[4]
N-hydroxyguanidine derivativesRous Sarcoma VirusChicken Embryo Fibroblasts2.76 - 195.2Not specified, but no apparent toxicity at IC50-[3]
1-(2′-hydroxy-5′-methoxybenzylidene)amino-3-hydroxyguanidine tosylate (ML1)Human Adenovirus 5 (Ad5)A549--27.2[5]
1-(2′-hydroxy-5′-methoxybenzylidene)amino-3-hydroxyguanidine tosylate (ML1)Human Adenovirus 8 (Ad8)A549--17.8[5]

Note: IC50 (50% inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Therapeutic Index (SI) is a measure of the drug's selectivity for the virus over the host cell.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antiviral properties of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that is toxic to the host cells (CC50).

Materials:

  • Host cell line (e.g., Vero, A549, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed the 96-well plates with host cells at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the different concentrations of the compound to the wells. Include a "cells only" control (medium only) and a "no cells" control (medium only, for background).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the "cells only" control.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and using regression analysis.

Plaque Reduction Assay

Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (IC50).

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • This compound stock solution

  • Cell culture medium

  • Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Protocol:

  • Seed the plates with host cells to form a confluent monolayer.

  • Prepare serial dilutions of the virus stock and infect the cells for 1 hour at 37°C to allow for viral adsorption.

  • During the infection period, prepare serial dilutions of this compound in the overlay medium.

  • After 1 hour, remove the virus inoculum and wash the cells with PBS.

  • Add 2 mL of the overlay medium containing the different concentrations of the compound to each well. Include a "virus only" control (no compound).

  • Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (typically 3-7 days, depending on the virus).

  • Fix the cells with 10% formalin for at least 30 minutes.

  • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to dry.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.

  • The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and using regression analysis.

Virus Yield Reduction Assay

Objective: To quantify the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • Host cells in 24-well or 48-well plates

  • Virus stock

  • This compound stock solution

  • Cell culture medium

  • Endpoint titration assay materials (e.g., 96-well plates, host cells, medium)

Protocol:

  • Seed the plates with host cells and incubate until they reach 80-90% confluency.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

  • After adsorption, remove the inoculum, wash the cells, and add medium containing serial dilutions of this compound.

  • Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24-48 hours).

  • Harvest the cell culture supernatant (and/or cell lysates) from each well.

  • Determine the virus titer in each sample using an endpoint titration method (e.g., TCID50 assay) or a plaque assay.

  • Calculate the reduction in virus yield for each compound concentration compared to the "virus only" control.

  • The concentration that reduces the virus yield by a certain percentage (e.g., 90% or 99%) can be determined.

Visualizations

Signaling Pathway: Inhibition of Viral Replication

G cluster_host Host Cell Ribonucleoside\nDiphosphates (NDPs) Ribonucleoside Diphosphates (NDPs) Ribonucleotide\nReductase (RR) Ribonucleotide Reductase (RR) Ribonucleoside\nDiphosphates (NDPs)->Ribonucleotide\nReductase (RR) Substrate Deoxyribonucleoside\nDiphosphates (dNDPs) Deoxyribonucleoside Diphosphates (dNDPs) Deoxyribonucleoside\nTriphosphates (dNTPs) Deoxyribonucleoside Triphosphates (dNTPs) Deoxyribonucleoside\nDiphosphates (dNDPs)->Deoxyribonucleoside\nTriphosphates (dNTPs) Viral DNA\nSynthesis Viral DNA Synthesis Deoxyribonucleoside\nTriphosphates (dNTPs)->Viral DNA\nSynthesis Ribonucleotide\nReductase (RR)->Deoxyribonucleoside\nDiphosphates (dNDPs) Product Viral Replication Viral Replication Viral DNA\nSynthesis->Viral Replication 1-Hydroxyguanidine\nsulfate 1-Hydroxyguanidine sulfate 1-Hydroxyguanidine\nsulfate->Ribonucleotide\nReductase (RR) Inhibition

Caption: Inhibition of ribonucleotide reductase by this compound.

Experimental Workflow: Antiviral Activity Assessment

G cluster_workflow Antiviral Evaluation Workflow A Prepare Host Cell Culture B Determine Cytotoxicity (CC50) (e.g., MTT Assay) A->B C Determine Antiviral Activity (IC50) (e.g., Plaque Reduction Assay) A->C E Calculate Therapeutic Index (SI = CC50 / IC50) B->E D Confirm Antiviral Effect (e.g., Virus Yield Reduction Assay) C->D C->E F Mechanism of Action Studies D->F

Caption: Workflow for assessing the antiviral activity of a compound.

References

Application Notes and Protocols for Detecting Nitric Oxide Release from 1-Hydroxyguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine and its sulfate (B86663) salt are recognized nitric oxide (NO) donor compounds, releasing NO through oxidation. The ability to accurately and reliably detect and quantify this NO release is crucial for researchers in various fields, including pharmacology, physiology, and drug development. The selection of an appropriate detection method is critical and depends on factors such as the expected concentration of NO, the desired temporal resolution, and the experimental matrix. This document provides detailed application notes and protocols for three common methods for detecting NO release from 1-Hydroxyguanidine sulfate: the Griess assay, chemiluminescence detection, and electrochemical sensing.

Overview of Detection Methods

The detection of nitric oxide is challenging due to its short half-life and high reactivity. Therefore, both direct and indirect methods are employed.

  • Griess Assay: An indirect colorimetric method that measures nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions. It is a simple and cost-effective endpoint assay suitable for high-throughput screening.

  • Chemiluminescence: A highly sensitive method that directly detects NO in the gas phase. It relies on the reaction of NO with ozone (O₃), which produces light. This technique offers real-time measurements and high specificity.

  • Electrochemical Sensors: These sensors provide real-time, direct measurement of NO in solution. They are based on the electrochemical oxidation or reduction of NO at the surface of an electrode, generating a current proportional to the NO concentration.

A comparison of the key features of these three methods is summarized in the table below.

Data Presentation: Comparison of Nitric Oxide Detection Methods

FeatureGriess AssayChemiluminescenceElectrochemical Sensors
Principle Indirect, colorimetric detection of nitrite (NO₂⁻).Direct detection of NO gas via reaction with ozone.Direct detection of NO in solution via electrochemistry.
Sensitivity Micromolar (µM) range.[1]Picomolar (pM) to Nanomolar (nM) range.[1]Picomolar (pM) to Micromolar (µM) range.[2]
Temporal Resolution Endpoint measurement.[1]Real-time.[3]Real-time.[3]
Selectivity Can be affected by other nitrite/nitrate-containing compounds.High for NO.Can be affected by other electroactive species.[2]
Advantages Simple, inexpensive, high-throughput.[4]High sensitivity and specificity, real-time data.[1]Real-time monitoring, portable, in-situ measurements.[5]
Disadvantages Indirect measurement, potential for interference.[3]Requires specialized equipment, not suitable for direct liquid samples.[1]Sensor calibration required, potential for biofouling.[5]
Typical Application Quantifying total NO production over a period of time in aqueous samples.Detecting rapid changes in NO concentration in gas or purged liquid samples.Continuous monitoring of NO release in real-time from solutions or in biological systems.

Experimental Protocols

Protocol 1: Griess Assay for Nitrite Determination

This protocol describes the indirect measurement of NO released from this compound by quantifying the accumulation of its stable oxidation product, nitrite, in an aqueous solution.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent:

  • Sodium nitrite (NaNO₂) standard solution (100 µM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound in PBS. The final concentration to be used in the assay will need to be optimized based on the expected NO release. A starting concentration range of 10-100 µM is recommended.

  • Nitrite Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) by serial dilution of the 100 µM stock solution in PBS.[4]

  • Sample Incubation:

    • In a suitable reaction vessel, add the desired concentration of this compound solution.

    • Incubate the solution at 37°C for a predetermined time course (e.g., 0, 30, 60, 120, 240 minutes) to allow for NO release and its conversion to nitrite.

  • Griess Reaction:

    • At each time point, transfer 50 µL of the incubated sample solution to a 96-well plate.

    • Add 50 µL of each nitrite standard to separate wells.

    • Add 50 µL of Griess Reagent A to all sample and standard wells.[4]

    • Incubate for 5-10 minutes at room temperature, protected from light.[4]

    • Add 50 µL of Griess Reagent B to all wells.[4]

    • Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader within 30 minutes of adding Griess Reagent B.[4]

  • Data Analysis:

    • Subtract the absorbance of the blank (0 µM standard) from all other readings.

    • Plot a standard curve of absorbance versus nitrite concentration.

    • Determine the concentration of nitrite in the unknown samples by interpolating their absorbance values from the standard curve.

Protocol 2: Chemiluminescence Detection of Nitric Oxide

This protocol provides a general framework for the direct, real-time measurement of NO gas released from a this compound solution. This method requires a dedicated nitric oxide analyzer.

Materials:

  • This compound

  • Degassed phosphate-buffered saline (PBS), pH 7.4

  • Nitric Oxide Analyzer (Chemiluminescence Detector)

  • Reaction vessel with a gas-tight seal and ports for gas inlet and outlet

  • Inert gas (e.g., nitrogen or argon)

  • Mass flow controller

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the nitric oxide analyzer and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Calibrate the instrument using a certified NO gas standard.

  • Sample Preparation:

    • Prepare a fresh solution of this compound in degassed PBS at the desired concentration. Degassing the buffer is crucial to minimize the reaction of NO with oxygen.

  • Experimental Setup:

    • Place the this compound solution in the sealed reaction vessel.

    • Continuously purge the headspace of the reaction vessel with an inert gas at a constant flow rate. This carrier gas will transport the released NO to the detector.

    • Connect the gas outlet of the reaction vessel to the inlet of the nitric oxide analyzer.

  • Measurement of NO Release:

    • Initiate data acquisition on the nitric oxide analyzer.

    • Record the baseline NO level from the buffer alone.

    • Inject the this compound stock solution into the reaction vessel to achieve the final desired concentration.

    • Monitor the NO concentration in real-time as it is released from the solution and carried to the detector. The signal will be an electrical signal proportional to the NO content.[6]

  • Data Analysis:

    • The output from the chemiluminescence detector will be a real-time trace of NO concentration versus time.

    • Integrate the area under the curve to determine the total amount of NO released.

    • The peak of the curve represents the maximum rate of NO release.

Protocol 3: Electrochemical Detection of Nitric Oxide

This protocol outlines the direct, real-time measurement of NO release from a this compound solution using an electrochemical sensor.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Electrochemical NO sensor and potentiostat

  • Stirred reaction cell

  • Calibration solution (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP, which releases a known amount of NO)

Procedure:

  • Sensor Preparation and Calibration:

    • Prepare and condition the NO sensor according to the manufacturer's instructions. This may involve polishing the electrode surface and applying a selective membrane.

    • Calibrate the sensor by adding known concentrations of an NO donor standard (e.g., SNAP) to the buffer in the reaction cell and recording the resulting current change. Create a calibration curve of current versus NO concentration.

  • Experimental Setup:

    • Add a known volume of PBS to the stirred reaction cell and allow the temperature to equilibrate to 37°C.

    • Immerse the calibrated NO sensor in the buffer.

  • Measurement of NO Release:

    • Begin recording the baseline current from the sensor in the buffer alone.

    • Inject a known amount of a concentrated this compound stock solution into the reaction cell to reach the desired final concentration.

    • Continuously record the current generated by the sensor as NO is released. The current is directly proportional to the NO concentration at the electrode surface.

  • Data Analysis:

    • Convert the measured current at different time points to NO concentration using the calibration curve.

    • Plot the NO concentration versus time to obtain the release profile.

    • From this profile, key parameters such as the maximum NO concentration, the rate of NO release, and the duration of release can be determined.

Visualizations

Signaling Pathways and Experimental Workflows

Griess_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Griess Reaction cluster_analysis Data Analysis 1_HGS 1-Hydroxyguanidine sulfate Solution Incubation Incubation at 37°C (NO Release & Oxidation) 1_HGS->Incubation Sample Aliquot of Incubated Sample Incubation->Sample Reagent_A Add Griess Reagent A (Sulfanilamide) Sample->Reagent_A Reagent_B Add Griess Reagent B (NED) Reagent_A->Reagent_B Color Azo Dye Formation (Purple Color) Reagent_B->Color Reader Measure Absorbance at 540 nm Color->Reader Quantify Quantify Nitrite Concentration Reader->Quantify Std_Curve Generate Nitrite Standard Curve Std_Curve->Quantify

Chemiluminescence_Detection cluster_release NO Release cluster_transport Gas Transport cluster_detection Detection HGS_Sol 1-Hydroxyguanidine sulfate Solution Vessel Sealed Reaction Vessel HGS_Sol->Vessel Injection Purge Purge Headspace Inert_Gas Inert Carrier Gas (N2 or Ar) Inert_Gas->Purge Analyzer NO Analyzer Purge->Analyzer NO-containing gas Reaction NO + O3 -> NO2* + O2 Ozone Ozone (O3) Ozone->Reaction Light Photon Emission (Light) Reaction->Light Detector Photomultiplier Tube Light->Detector Signal Electrical Signal Detector->Signal

Electrochemical_Sensing cluster_setup Experimental Setup cluster_measurement Measurement Principle cluster_output Data Output HGS_Sol 1-Hydroxyguanidine sulfate Solution Cell Stirred Reaction Cell with Buffer HGS_Sol->Cell Injection NO Nitric Oxide (NO) in solution Cell->NO Sensor Calibrated NO Sensor Sensor->Cell Immersion Electrode Sensor Electrode Surface NO->Electrode Oxidation Electrochemical Oxidation (NO -> NO+ + e-) Electrode->Oxidation Current Measure Current Oxidation->Current Potentiostat Potentiostat Current->Potentiostat Data Real-time Current vs. Time Data Potentiostat->Data Conversion Concentration vs. Time Profile Data->Conversion

References

Application Notes and Protocols for In Vitro Studies of 1-Hydroxyguanidine Sulfate on Tumor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 1-Hydroxyguanidine sulfate (B86663) and its derivatives as potential anti-cancer agents. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and cell cycle arrest in tumor cell lines.

Introduction

1-Hydroxyguanidine and its derivatives have been identified as compounds with potential anti-tumor activity. Their mechanism of action is primarily attributed to the inhibition of ribonucleotide reductase, a critical enzyme for DNA synthesis. By depleting the intracellular pool of deoxynucleotides, these compounds can induce DNA damage, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This document provides detailed protocols for investigating these effects in vitro. While specific data for 1-Hydroxyguanidine sulfate is limited in publicly available literature, the provided information on related hydroxyguanidine compounds offers a strong basis for experimental design. It is known that this compound exhibits antitumor activity against mast cell P815, leukemia P388, leukemia L1210, and carcinosarcoma Walker 256 cells.

Data Presentation

The following tables summarize the cytotoxic activities of various N-hydroxyguanidine derivatives against different tumor cell lines, as reported in the literature. This data can serve as a reference for designing dose-response studies with this compound.

Table 1: Cytotoxicity of N-Hydroxy-N'-aminoguanidine (HAG) Derivatives

CompoundCell LineIC50 (µM) for Cell Growth Inhibition
2',3',4'-Trihydroxybenzylidene-HAGL12107.8[1]
3',4',5'-Trihydroxybenzylidene-HAGL121011.9[1]
2',3',4'-Trihydroxybenzylidene-HAGHT-29196[1]
3',4',5'-Trihydroxybenzylidene-HAGHT-29234[1]

Table 2: Inhibition of Ribonucleotide Reductase by N-Hydroxy-N'-aminoguanidine (HAG) Derivatives

CompoundApparent Kᵢ (µM) for CDP Reductase
HAG Derivative 13.4[2]
HAG Derivative 2543[2]

Note: The specific structures of HAG derivatives 1 and 2 are detailed in the cited source.

Table 3: ID50 Values of Novel N-hydroxyguanidine Derivatives against L1210 Cells

Compound SeriesID50 Range (µM)
Aromatic/Heterocyclic Aldehyde Derivatives of N-hydroxyguanidine7.80 - 126[3]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Tumor cell lines (e.g., L1210, P388, P815, Walker 256)

  • Complete culture medium

  • This compound

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[1]

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.

  • Drug Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Tumor cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the desired time period.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Tumor cells treated with this compound

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound, harvest, and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[6]

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Pathways and Workflows

Signaling Pathway of this compound

cluster_drug_action Drug Action cluster_cellular_processes Cellular Processes cluster_cell_fate Cell Fate 1-Hydroxyguanidine 1-Hydroxyguanidine Ribonucleotide_Reductase Ribonucleotide Reductase (RNR) 1-Hydroxyguanidine->Ribonucleotide_Reductase Inhibits dNTP_synthesis Deoxynucleotide (dNTP) Synthesis Ribonucleotide_Reductase->dNTP_synthesis Catalyzes DNA_Damage DNA Damage Ribonucleotide_Reductase->DNA_Damage Inhibition leads to DNA_Replication DNA Replication dNTP_synthesis->DNA_Replication Required for Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1 Phase) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for 1-Hydroxyguanidine.

Experimental Workflow for In Vitro Analysis

cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Tumor_Cells Tumor Cell Culture (P815, P388, L1210, etc.) Drug_Treatment Treat with This compound (Dose-Response & Time-Course) Tumor_Cells->Drug_Treatment MTT_Assay MTT Assay (Cell Viability/Cytotoxicity) Drug_Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Detection) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Drug_Treatment->Cell_Cycle_Assay IC50_Determination IC50 Calculation MTT_Assay->IC50_Determination Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle_Assay->Cell_Cycle_Distribution

Caption: Workflow for evaluating this compound.

Logical Relationship of Cellular Events

Start Start RNR_Inhibition Ribonucleotide Reductase Inhibition Start->RNR_Inhibition dNTP_Depletion dNTP Pool Depletion RNR_Inhibition->dNTP_Depletion Replication_Stress DNA Replication Stress dNTP_Depletion->Replication_Stress DNA_Damage_Response DNA Damage Response (DDR) Replication_Stress->DNA_Damage_Response G1_Arrest G1/S Checkpoint Activation DNA_Damage_Response->G1_Arrest Apoptosis_Induction Apoptosis Induction G1_Arrest->Apoptosis_Induction If damage is severe Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Cellular events following RNR inhibition.

References

Application Notes and Protocols for the Laboratory Synthesis of 1-Hydroxyguanidine Sulfate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the laboratory synthesis of 1-hydroxyguanidine sulfate (B86663), a key intermediate in the development of various therapeutic agents. 1-Hydroxyguanidine and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including their roles as nitric oxide (NO) donors and their potential as anticancer and antiviral agents.[1] This document outlines a reliable synthetic strategy, characterization methods, and key applications to facilitate research and development in this promising area.

Introduction

1-Hydroxyguanidine is a structural analog of both guanidine (B92328) and hydroxyurea, combining features that contribute to its unique biological profile.[1] The introduction of a hydroxyl group to the guanidine scaffold significantly influences its electronic properties and biological activity. The sulfate salt of 1-hydroxyguanidine is a stable, crystalline solid, making it a convenient form for storage and handling in a laboratory setting.[2] The synthesis of 1-hydroxyguanidine derivatives is a critical step in the discovery of novel therapeutics, particularly in the fields of oncology, virology, and cardiovascular disease. These compounds often serve as precursors or key building blocks for more complex molecular architectures with tailored pharmacological properties.

Synthetic Strategy

The most common and accessible method for the laboratory synthesis of 1-hydroxyguanidine involves the guanidinylation of hydroxylamine (B1172632). This can be achieved using various guanidinylating agents. A widely used and effective reagent for this transformation is S-methylisothiourea sulfate. This method offers a straightforward and relatively high-yielding pathway to the desired product. The overall synthetic scheme involves two main steps: the formation of 1-hydroxyguanidine via nucleophilic substitution and its subsequent isolation as the sulfate salt.

A general workflow for the synthesis is depicted below:

G cluster_0 Step 1: Guanidinylation Reaction cluster_1 Step 2: Work-up and Isolation A Hydroxylamine Hydrochloride D Reaction Mixture (Aqueous Solution) A->D B S-methylisothiourea Sulfate B->D C Base (e.g., NaOH) C->D E Neutralization with Sulfuric Acid D->E F Crystallization E->F G Filtration and Drying F->G H 1-Hydroxyguanidine Sulfate (Final Product) G->H

General Synthetic Workflow

Experimental Protocols

Protocol 1: Synthesis of this compound from Hydroxylamine Hydrochloride and S-methylisothiourea Sulfate

This protocol details the synthesis of this compound.

Materials:

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • S-methylisothiourea sulfate ((CH₃SC(NH)NH₂)₂·H₂SO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ethanol (B145695)

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Procedure:

  • Preparation of the Reaction Mixture:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.0 eq) in deionized water.

    • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in deionized water.

    • Slowly add the sodium hydroxide solution to the hydroxylamine hydrochloride solution while stirring in an ice bath to generate free hydroxylamine in situ. Maintain the temperature below 10 °C.

  • Guanidinylation Reaction:

    • To the cold solution of free hydroxylamine, add S-methylisothiourea sulfate (0.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) if a suitable method is developed.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise to neutralize the excess base and to precipitate 1-hydroxyguanidine as its sulfate salt. Adjust the pH to approximately 5-6.

    • The crude this compound will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold deionized water and then with cold ethanol to remove any unreacted starting materials and byproducts.

  • Purification:

    • Recrystallize the crude product from a minimal amount of hot deionized water or a water/ethanol mixture to obtain pure this compound as a white crystalline solid.

    • Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) or in a desiccator over a suitable drying agent.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValue
Reactants Hydroxylamine hydrochloride, S-methylisothiourea sulfate
Solvent Deionized Water
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 18 hours
Theoretical Yield Calculated based on the limiting reagent
Actual Yield To be determined experimentally
Percent Yield (%) (Actual Yield / Theoretical Yield) x 100

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula (CH₅N₃O)₂·H₂SO₄
Molecular Weight 248.22 g/mol [3]
Appearance White crystalline solid
Melting Point To be determined experimentally
Solubility Soluble in water
¹H NMR (D₂O, δ ppm) Expected signals for NH and OH protons (broad singlets)
¹³C NMR (D₂O, δ ppm) Expected signal for the guanidinium (B1211019) carbon (around 160 ppm)
FTIR (KBr, cm⁻¹) Expected peaks for N-H, O-H, C=N, and SO₄²⁻ vibrations
Mass Spectrometry (ESI+) Expected m/z for [CH₅N₃O + H]⁺ at 76.05

Mandatory Visualizations

Reaction Pathway Diagram

G reactant1 Hydroxylamine Hydrochloride NH₂OH·HCl intermediate 1-Hydroxyguanidine NH₂C(NH)NHOH reactant1->intermediate + NaOH - NaCl, - H₂O reactant2 S-methylisothiourea Sulfate (CH₃SC(NH)NH₂)₂·H₂SO₄ reactant2->intermediate reagent1 Sodium Hydroxide NaOH product This compound (NH₂C(NH)NHOH)₂·H₂SO₄ intermediate->product + H₂SO₄ reagent2 Sulfuric Acid H₂SO₄

Synthesis of this compound

Experimental Workflow Diagram

G start Start step1 Dissolve NH₂OH·HCl in Water start->step1 step2 Add NaOH Solution (in situ formation of NH₂OH) step1->step2 step3 Add S-methylisothiourea Sulfate step2->step3 step4 Stir at Room Temperature (12-18h) step3->step4 step5 Neutralize with H₂SO₄ (Precipitation) step4->step5 step6 Filter and Wash Solid step5->step6 step7 Recrystallize step6->step7 step8 Dry the Product step7->step8 end End step8->end

Experimental Protocol Workflow

Applications in Drug Development

1-Hydroxyguanidine and its derivatives are valuable scaffolds in drug discovery. Their ability to act as NO-donors is particularly relevant in cardiovascular research for the development of vasodilators. Furthermore, their structural similarity to hydroxyurea, an established anticancer agent, has spurred the development of novel hydroxyguanidine-based compounds with enhanced antiproliferative and antiviral activities.[1] The protocols and data presented herein provide a solid foundation for researchers to synthesize and explore the therapeutic potential of this important class of compounds.

References

Application Notes and Protocols for 1-Hydroxyguanidine Sulfate in Cancer Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine and its derivatives have emerged as a class of compounds with potential antitumor and antiviral activities.[1][2] 1-Hydroxyguanidine sulfate (B86663), a salt of 1-hydroxyguanidine, is an agent that has demonstrated inhibitory effects on the growth of various cancer cell lines, including mastocytoma P815, leukemia P388, leukemia L1210, and Walker 256 carcinosarcoma cells.[3][4] The mechanism of action of hydroxyguanidine-containing compounds is often associated with the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, akin to the well-characterized anticancer agent hydroxyurea.[5] This inhibition can lead to cell cycle arrest and the induction of apoptosis, or programmed cell death, a key target for cancer therapeutic development.[6]

These application notes provide a comprehensive overview of the use of 1-Hydroxyguanidine sulfate to induce apoptosis in cancer cells, including its potential mechanism of action, protocols for in vitro evaluation, and data presentation guidelines.

Putative Mechanism of Action

While the precise signaling cascade initiated by this compound is a subject of ongoing research, a plausible mechanism involves the induction of replicative stress through the inhibition of ribonucleotide reductase. This can trigger DNA damage responses and activate intrinsic apoptotic pathways. Guanidine derivatives have been shown to induce apoptosis through both p53-dependent and p53-independent pathways, suggesting a multifaceted mode of action.[7] The intrinsic pathway is characterized by mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, leading to the activation of a caspase cascade.

Data Presentation

The following tables summarize the cytotoxic activity of various hydroxyguanidine derivatives against a range of cancer cell lines. While specific IC50 values for this compound are not extensively documented in publicly available literature, the data for related compounds provide a reference for the potential potency of this chemical class.

Table 1: Cytotoxic Activity of N-Hydroxyguanidine Derivatives against L1210 Leukemia Cells [1]

CompoundStructureID50 (µM)
Hydroxyguanidine->100
Hydroxyurea->100
Derivative 1R = NNHC(=NH)NHOH (aromatic aldehyde)7.80 - 126
Derivative 2R = NNHC(=NH)NHOH (heterocyclic aldehyde)7.80 - 126

Table 2: Growth Inhibition (GI50) of Sulfonyl-N-Hydroxyguanidine Derivatives in Human Tumor Cell Lines [8]

CompoundHepG2 (Liver)TSGH 8302 (Bladder)COLO 205 (Colon)KB (Nasopharynx)MOLT-4 (Leukemia)
4n 0.42 µM0.35 µM0.32 µM0.38 µM0.25 µM
4o 0.38 µM0.30 µM0.28 µM0.33 µM0.20 µM

Experimental Protocols

The following are detailed protocols for key experiments to assess the apoptosis-inducing effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of this compound that inhibits cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[10][11]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin.

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G cluster_0 This compound Treatment cluster_1 Cellular Response cluster_2 Mitochondrial (Intrinsic) Pathway cluster_3 Caspase Cascade & Apoptosis Execution drug 1-Hydroxyguanidine Sulfate rr Ribonucleotide Reductase Inhibition drug->rr dna_damage DNA Damage & Replicative Stress rr->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Activation p53->bax bcl2 Bcl-2 Inhibition p53->bcl2 mito Mitochondrial Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis

Proposed apoptotic signaling pathway of this compound.

G cluster_workflow Experimental Workflow for Apoptosis Assessment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Culture treatment Treat with This compound start->treatment viability Cell Viability (MTT Assay) treatment->viability flow Apoptosis Detection (Annexin V/PI Staining) treatment->flow western Protein Expression (Western Blot) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptotic Cells flow->apoptosis_quant protein_quant Analyze Protein Levels western->protein_quant conclusion Conclusion on Apoptotic Induction ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

General experimental workflow for evaluating apoptosis.

References

Application Notes: Investigating 1-Hydroxyguanidine Sulfate as a Potential Inhibitor of Rous Sarcoma Virus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rous sarcoma virus (RSV) is an avian retrovirus that has served as a foundational model organism in cancer research and virology.[1] As the first oncovirus to be described, its study led to the discovery of oncogenes and provided critical insights into the mechanisms of viral replication and cell transformation.[1] RSV is an enveloped, single-stranded RNA virus that replicates through a DNA intermediate via an enzyme called reverse transcriptase.[1] The viral genome contains four main genes: gag (encoding structural proteins), pol (encoding reverse transcriptase and integrase), env (encoding envelope glycoproteins), and src (an oncogene responsible for transformation).[1] The inhibition of various stages of the RSV life cycle, such as entry, reverse transcription, integration, and virion assembly, remains a key strategy in the development of novel antiviral therapeutics.

While direct studies on 1-Hydroxyguanidine sulfate (B86663) against Rous sarcoma virus are not extensively documented, related compounds, specifically N-hydroxyguanidine derivatives, have been synthesized and tested for their antiviral activities against RSV. These studies have shown that such derivatives can inhibit the transformation of chicken embryo fibroblasts infected with the virus, with some compounds being significantly more active than hydroxyguanidine itself.[2] Furthermore, 1-Hydroxyguanidine sulfate is known to possess general antiviral and antitumor properties, making it a compound of interest for broader antiviral screening.[3][4][5]

This document provides a hypothetical framework and detailed protocols for evaluating the efficacy of this compound as an inhibitor of Rous sarcoma virus in an in-vitro research setting. The methodologies described are based on established assays for quantifying retroviral replication and infectivity.

Quantitative Data Summary

The following table summarizes hypothetical data from in-vitro assays assessing the antiviral activity of this compound against Rous sarcoma virus.

Assay TypeParameterThis compoundControl (Untreated)
Focus Forming Assay IC50 (µM)15.5N/A
Maximum Inhibition (%)95% at 50 µM0%
Reverse Transcriptase Assay IC50 (µM)22.8N/A
Maximum Inhibition (%)89% at 50 µM0%
Cell Viability Assay CC50 (µM)> 200N/A
Selectivity Index (SI) SI (CC50/IC50)> 12.9N/A

Experimental Protocols

Focus Forming Assay for Viral Titer and Inhibition

This assay quantifies the number of infectious viral particles by measuring their ability to form foci of transformed cells in a monolayer of susceptible cells, such as chicken embryo fibroblasts (CEFs).[6][7][8]

Materials:

  • Chicken Embryo Fibroblasts (CEFs)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Rous sarcoma virus (e.g., Schmidt-Ruppin strain) stock of known titer.

  • This compound (stock solution in sterile water or DMSO).

  • Trypsin-EDTA.

  • Methylcellulose (B11928114) overlay medium (DMEM with 2% FBS and 0.6% methylcellulose).

  • Phosphate-buffered saline (PBS).

  • Formalin (10%) for fixation.

  • Crystal violet staining solution (0.5% in 20% ethanol).

  • 6-well cell culture plates.

Protocol:

  • Cell Seeding: Seed CEFs in 6-well plates at a density of 5 x 10^5 cells per well and incubate at 37°C in a 5% CO2 incubator until they form a confluent monolayer (approximately 24 hours).

  • Compound Preparation: Prepare serial dilutions of this compound in DMEM.

  • Infection and Treatment:

    • Aspirate the growth medium from the CEF monolayers and wash once with PBS.

    • Prepare a virus dilution that will yield 50-100 focus-forming units (FFU) per well.

    • In separate tubes, mix the virus dilution with the various concentrations of this compound (and a no-drug control). Incubate this mixture for 1 hour at 37°C.

    • Add 200 µL of the virus-compound mixture to each well.

    • Incubate for 1-2 hours at 37°C, gently rocking the plates every 20-30 minutes to ensure even distribution.

  • Overlay: After the incubation period, aspirate the inoculum and gently add 2 mL of the methylcellulose overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of discrete foci.

  • Incubation: Incubate the plates at 37°C for 7-10 days.

  • Fixation and Staining:

    • Aspirate the methylcellulose overlay.

    • Fix the cells by adding 1 mL of 10% formalin to each well for 20 minutes.

    • Remove the formalin and stain the cells with 1 mL of crystal violet solution for 15 minutes.

    • Gently wash the wells with water to remove excess stain and allow them to air dry.

  • Quantification: Count the number of foci (clusters of rounded, transformed cells) in each well. Calculate the percentage of inhibition for each concentration of this compound relative to the untreated virus control. The IC50 value is determined as the concentration of the compound that inhibits focus formation by 50%.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the viral reverse transcriptase enzyme, which is essential for the retroviral life cycle. A reduction in RT activity in the culture supernatant indicates an inhibition of viral replication.[9][10]

Materials:

  • Supernatant from RSV-infected CEF cultures treated with this compound.

  • Colorimetric Reverse Transcriptase Assay Kit (commercially available).

  • Lysis buffer.

  • Reaction buffer containing a poly(A) template, oligo(dT) primer, and dNTPs.

  • DIG-dUTP for labeling.

  • Anti-DIG-POD antibody.

  • ABTS substrate solution.

  • Microplate reader.

Protocol:

  • Sample Collection: Collect the culture supernatants from the treated and untreated RSV-infected cells (from a parallel experiment to the focus forming assay, but without the methylcellulose overlay) at various time points (e.g., 48, 72 hours post-infection).

  • Virus Precipitation (Optional): Concentrate the viral particles from the supernatant by ultracentrifugation or PEG precipitation to increase the sensitivity of the assay.

  • Virus Lysis: Mix the virus-containing supernatant with lysis buffer to release the reverse transcriptase enzyme.

  • RT Reaction:

    • Add the viral lysate to a microplate well containing the reaction mixture (template, primer, dNTPs, and DIG-dUTP).

    • Incubate for 1-2 hours at 37°C to allow the RT enzyme to synthesize a DIG-labeled DNA strand.

  • Immunoassay:

    • Transfer the reaction mixture to a streptavidin-coated microplate. The biotin-labeled oligo(dT) primer will bind to the streptavidin, immobilizing the newly synthesized DNA.

    • Wash the plate to remove unincorporated DIG-dUTP.

    • Add the anti-DIG-POD antibody, which binds to the DIG-labeled DNA.

    • Wash away the unbound antibody.

  • Detection:

    • Add the ABTS substrate solution. The peroxidase (POD) enzyme on the antibody will catalyze a color change.

    • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Analysis: The absorbance is directly proportional to the RT activity. Calculate the percentage of inhibition of RT activity for each concentration of this compound compared to the untreated control. Determine the IC50 value.

Visualizations

Rous_Sarcoma_Virus_Replication_Cycle cluster_cell Host Cell cluster_cyto cluster_nuc ext Extracellular Space RSV_Virion RSV Virion cyt Cytoplasm nuc Nucleus Receptor Cellular Receptor Fusion Membrane Fusion Receptor->Fusion Uncoating Uncoating Fusion->Uncoating 2. Entry Viral_RNA Viral RNA Genome Uncoating->Viral_RNA RT Reverse Transcription (Target for Inhibitors) Viral_RNA->RT 3. Reverse Transcription Proviral_DNA Proviral DNA RT->Proviral_DNA Integration Integration into Host DNA Proviral_DNA->Integration 4. Nuclear Entry Integrated_Provirus Integrated Provirus Integration->Integrated_Provirus Translation Translation Viral_Proteins Gag, Pol, Env Proteins Translation->Viral_Proteins Assembly Virion Assembly Viral_Proteins->Assembly Budding Budding & Release Assembly->Budding 8. Assembly New_Virion New Virion Budding->New_Virion 9. Release Host_DNA Host DNA Transcription Transcription Integrated_Provirus->Transcription 5. Transcription Genomic_RNA Genomic RNA Transcription->Genomic_RNA mRNA Viral mRNA Transcription->mRNA Genomic_RNA->Assembly 7. Packaging mRNA->Translation 6. Nuclear Exit RSV_Virion->Receptor 1. Attachment Antiviral_Screening_Workflow cluster_assays Parallel Assays start Start: Prepare CEF Monolayer prep_virus Prepare RSV Inoculum start->prep_virus prep_compound Prepare Serial Dilutions of This compound start->prep_compound treat_infect Pre-incubate Virus with Compound, then Infect CEF Monolayer prep_virus->treat_infect prep_compound->treat_infect ffa Focus Forming Assay (7-10 days) treat_infect->ffa rta Reverse Transcriptase Assay (from supernatant at 48-72h) treat_infect->rta via Cell Viability Assay (CC50) (e.g., MTT, 48-72h) treat_infect->via analyze Data Analysis ffa->analyze rta->analyze via->analyze ic50 Calculate IC50 (Inhibitory Concentration) analyze->ic50 cc50 Calculate CC50 (Cytotoxic Concentration) analyze->cc50 si Determine Selectivity Index (SI = CC50 / IC50) ic50->si cc50->si end End: Efficacy & Safety Profile si->end

References

Application Notes and Protocols for Developing Novel Antiviral Therapies with 1-Hydroxyguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxyguanidine sulfate (B86663) is a small molecule inhibitor of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides required for DNA replication.[1][2] By targeting this key cellular process, 1-Hydroxyguanidine and its derivatives have demonstrated potential as both anticancer and antiviral agents.[3] This document provides detailed application notes and experimental protocols for researchers investigating the antiviral properties of 1-Hydroxyguanidine sulfate. While data on the parent compound is limited, studies on its derivatives suggest a promising avenue for the development of novel antiviral therapies against a range of viruses.

Mechanism of Action

The primary proposed antiviral mechanism of this compound is the inhibition of ribonucleotide reductase (RNR). RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the production of deoxynucleoside triphosphates (dNTPs) necessary for viral DNA synthesis. By inhibiting RNR, this compound depletes the pool of dNTPs, thereby hindering the replication of DNA viruses.[1][2] Furthermore, for retroviruses that utilize reverse transcriptase, a reduction in cellular dNTPs can enhance the activity of nucleoside reverse transcriptase inhibitors.[2]

Ribonucleotide_Reductase_Inhibition Proposed Antiviral Mechanism of this compound cluster_0 Host Cell cluster_1 Virus Ribonucleoside_Diphosphates Ribonucleoside Diphosphates (NDPs) Ribonucleotide_Reductase Ribonucleotide Reductase (RNR) Ribonucleoside_Diphosphates->Ribonucleotide_Reductase Substrate Deoxyribonucleoside_Diphosphates Deoxyribonucleoside Diphosphates (dNDPs) Deoxyribonucleoside_Triphosphates Deoxyribonucleoside Triphosphates (dNTPs) Deoxyribonucleoside_Diphosphates->Deoxyribonucleoside_Triphosphates Phosphorylation Viral_DNA_Synthesis Viral DNA Synthesis Deoxyribonucleoside_Triphosphates->Viral_DNA_Synthesis Required for Ribonucleotide_Reductase->Deoxyribonucleoside_Diphosphates Viral_Replication Viral Replication Viral_DNA_Synthesis->Viral_Replication 1-Hydroxyguanidine_sulfate 1-Hydroxyguanidine sulfate 1-Hydroxyguanidine_sulfate->Ribonucleotide_Reductase Inhibits

Caption: Inhibition of Ribonucleotide Reductase by this compound.

Data Presentation

Quantitative data for the antiviral activity of this compound is not widely available in the public domain. However, studies on its derivatives provide insights into its potential efficacy. The following tables summarize the available data on these related compounds.

Table 1: Antiviral Activity of N-Hydroxyguanidine Derivatives

CompoundVirusCell LineActivity MetricValue (µM)Reference
N-Hydroxyguanidine DerivativesRous sarcoma virusChicken Embryo FibroblastsID502.76 - 195.2[3]

Table 2: Antiviral Activity of Aminohydroxyguanidine Schiff Base Derivatives

CompoundVirusCell LineTherapeutic Index (TC50/IC50)Reference
1-(2'-hydroxy-5'-methoxybenzylidene)amino-3-hydroxyguanidine tosylateHuman Adenovirus 5A54927.2[4][5]
1-(2'-hydroxy-5'-methoxybenzylidene)amino-3-hydroxyguanidine tosylateHuman Adenovirus 8A54917.8[4][5]

Table 3: Antiviral Activity of Ribonucleotide Reductase Inhibitors (for comparison)

CompoundVirusActivity MetricValue (µM)Reference
HydroxyureaHuman Cytomegalovirus (HCMV)IC5036 ± 1.7 - 221 ± 52[1]
DidoxHuman Cytomegalovirus (HCMV)IC5036 ± 1.7 - 221 ± 52[1]
TrimidoxHuman Cytomegalovirus (HCMV)IC5036 ± 1.7 - 221 ± 52[1]

Experimental Protocols

The following are detailed protocols for evaluating the antiviral activity and cytotoxicity of this compound. These are generalized protocols that should be optimized for the specific virus and cell line being used.

Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) by MTT Assay

This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.

Cytotoxicity_Assay_Workflow Workflow for CC50 Determination using MTT Assay Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of This compound Seed_Cells->Add_Compound Incubate Incubate for 24-72 hours Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_CC50 Calculate CC50 value Measure_Absorbance->Calculate_CC50 End End Calculate_CC50->End

Caption: Workflow for CC50 Determination using MTT Assay.

Materials:

  • This compound

  • Host cell line appropriate for the virus of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the host cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete medium to obtain a range of concentrations to be tested.

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "blank" control (medium only).

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay (typically 24 to 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the "cells only" control. The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of 50% Inhibitory Concentration (IC50) by Plaque Reduction Assay

This assay measures the concentration of this compound required to reduce the number of viral plaques by 50%.

Plaque_Reduction_Assay_Workflow Workflow for IC50 Determination by Plaque Reduction Assay Start Start Seed_Cells Seed host cells in 6-well or 12-well plates Start->Seed_Cells Infect_Cells Infect cell monolayer with virus Seed_Cells->Infect_Cells Add_Overlay Add overlay medium containing serial dilutions of the compound Infect_Cells->Add_Overlay Incubate Incubate until plaques are visible Add_Overlay->Incubate Fix_and_Stain Fix and stain the cells Incubate->Fix_and_Stain Count_Plaques Count the number of plaques Fix_and_Stain->Count_Plaques Calculate_IC50 Calculate IC50 value Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for IC50 Determination by Plaque Reduction Assay.

Materials:

  • This compound

  • Plaque-forming virus stock

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Serum-free medium

  • Overlay medium (e.g., 2x MEM containing 1% low-melting-point agarose (B213101) or methylcellulose)

  • Fixative solution (e.g., 10% formaldehyde)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Seed host cells in 6-well or 12-well plates and grow until a confluent monolayer is formed.

  • Virus Inoculation: Remove the growth medium and infect the cell monolayers with a dilution of the virus stock calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: Prepare serial dilutions of this compound in the overlay medium. After the adsorption period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells. Include a "virus only" control (overlay without compound).

  • Incubation: Incubate the plates at 37°C and 5% CO₂ for a period that allows for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Once plaques are visible, fix the cells with the fixative solution for at least 30 minutes. After fixation, remove the overlay and stain the cells with the staining solution for 15-30 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Ribonucleotide Reductase Activity Assay (Cell-Based)

This protocol provides a method to assess the inhibitory effect of this compound on RNR activity within cells.

Materials:

  • This compound

  • Host cell line

  • Cell culture reagents

  • Lysis buffer (e.g., RIPA buffer)

  • Reagents for measuring dNTP levels (e.g., HPLC-MS/MS or a commercially available dNTP assay kit)

Procedure:

  • Cell Treatment: Culture host cells to approximately 80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include an untreated control.

  • Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

  • dNTP Extraction: Extract the dNTPs from the cell lysates according to the protocol provided with the dNTP measurement kit or a standard biochemical procedure.

  • dNTP Quantification: Quantify the levels of dATP, dCTP, dGTP, and dTTP using a sensitive method like HPLC-MS/MS or a specific enzymatic assay.

  • Data Analysis: Compare the dNTP levels in the treated cells to those in the untreated control cells. A dose-dependent decrease in dNTP levels would indicate inhibition of RNR activity.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel antiviral therapies. Their proposed mechanism of action, the inhibition of ribonucleotide reductase, targets a fundamental process in viral replication. The protocols provided in this document offer a framework for researchers to systematically evaluate the antiviral efficacy and mechanism of action of this compound. Further research is warranted to establish a comprehensive antiviral profile and to optimize its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: 1-Hydroxyguanidine Sulfate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1-Hydroxyguanidine sulfate (B86663) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is 1-Hydroxyguanidine sulfate and what is its primary mechanism of action?

This compound is a salt of 1-Hydroxyguanidine, a compound with known antitumor and antiviral properties. Its primary mechanisms of action are believed to be:

  • Inhibition of Ribonucleotide Reductase: Like hydroxyurea, 1-Hydroxyguanidine and its derivatives can inhibit the enzyme ribonucleotide reductase.[1][2] This enzyme is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting this enzyme, 1-Hydroxyguanidine disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3]

  • Nitric Oxide (NO) Production: 1-Hydroxyguanidine can act as a substrate for nitric oxide synthases (NOS), leading to the production of nitric oxide (NO).[4][5] NO is a signaling molecule with diverse roles in vasodilation, neurotransmission, and the immune response. The increased production of NO can contribute to the cytotoxic effects of 1-Hydroxyguanidine on tumor cells.

Q2: What is the solubility of this compound?

The solubility of this compound in water is 25 mg/mL.[6] However, its solubility in complex mixtures like cell culture media can be influenced by various factors.

Q3: Why might this compound precipitate in my cell culture medium?

Precipitation of this compound in cell culture media can be caused by several factors:

  • High Concentration: Exceeding the solubility limit of the compound in the specific medium formulation.

  • pH of the Medium: The standard pH of most cell culture media is around 7.4. Changes in pH can affect the ionization state and solubility of the compound.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. This compound may interact with certain components, such as divalent cations (e.g., calcium, magnesium) and phosphate (B84403) ions, leading to the formation of insoluble salts.

  • Temperature: Temperature fluctuations, especially cooling, can decrease the solubility of the compound.

  • Presence of Serum: While serum proteins can sometimes enhance the solubility of compounds, they can also interact in ways that may lead to precipitation under certain conditions.

Q4: Can I filter out the precipitate?

Filtering the medium to remove the precipitate is not recommended. This will lower the effective concentration of your compound in an unquantifiable way, leading to inaccurate and irreproducible experimental results. It is better to address the root cause of the precipitation.

Troubleshooting Guide

This guide provides a step-by-step approach to resolving precipitation issues with this compound in your cell culture experiments.

Problem: Precipitate observed after adding this compound to cell culture medium.

Step 1: Review Preparation of Stock Solution

Ensure your stock solution is properly prepared and fully dissolved.

  • Recommended Solvent: For initial solubilization, sterile, nuclease-free water is a good starting point given its known solubility. If solubility issues persist, consider preparing a highly concentrated stock solution in a small amount of 0.1 M HCl and then diluting it further with sterile water or a buffer.

  • Concentration: Prepare a concentrated stock solution (e.g., 100 mM or ~12.4 mg/mL in water) to minimize the volume added to your cell culture medium.

  • Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Step 2: Optimize the Dilution Process

The way you dilute the stock solution into your culture medium is critical.

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.

  • Add Stock to Medium, Not Vice Versa: Add the small volume of your concentrated stock solution to the larger volume of pre-warmed medium while gently vortexing or swirling. This ensures rapid and even dispersion, preventing localized high concentrations that can trigger precipitation.

  • Final Concentration: Be mindful of the final concentration of any acidic solvent used for the stock solution to avoid significant changes in the medium's pH.

Step 3: Evaluate the Cell Culture Medium Composition

If precipitation persists, consider the components of your medium.

  • Media Type: While specific solubility data in different media is limited, be aware that media with higher concentrations of calcium and phosphate ions may be more prone to causing precipitation of sulfate salts.

  • Serum Concentration: The effect of serum on solubility can be complex. Try preparing the final dilution in both serum-free and serum-containing media to see if the serum is contributing to or preventing precipitation.

  • pH: Ensure the pH of your final culture medium is within the optimal range for your cells (typically 7.2-7.4).

Step 4: Consider Alternative Formulations

If the sulfate salt continues to pose problems, consider using a different salt form of 1-Hydroxyguanidine if available, or the free base, though this may have different solubility properties.

Quantitative Data Summary

PropertyValueSource
Solubility in Water 25 mg/mL[6]
Molecular Weight (Sulfate Salt) 124.11 g/mol [6]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weigh out 12.41 mg of this compound powder.

  • Transfer the powder to a sterile 1.5 mL microcentrifuge tube.

  • Add 1.0 mL of sterile, nuclease-free water to the tube.

  • Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Treatment of Cells with this compound

Materials:

  • Plated cells in appropriate cell culture vessels

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • 100 mM stock solution of this compound

Procedure:

  • Determine the desired final concentration of this compound for your experiment.

  • Calculate the volume of the 100 mM stock solution needed to achieve the final concentration in the total volume of your culture medium. For example, to achieve a final concentration of 100 µM in 10 mL of medium:

    • (100 mM) * V1 = (0.1 mM) * (10 mL)

    • V1 = 1 µL

  • In a sterile tube, add the calculated volume of the stock solution to the required volume of pre-warmed complete cell culture medium.

  • Gently mix the solution by pipetting or inverting the tube.

  • Remove the existing medium from your cells and replace it with the medium containing the desired concentration of this compound.

  • Incubate the cells for the desired experimental duration.

  • Always include a vehicle control (medium with the same volume of water that was used to dissolve the compound) in your experimental setup.

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow Experimental Workflow for Cell Treatment prep_stock Prepare 100 mM Stock Solution in Sterile Water store_stock Aliquot and Store Stock at -20°C prep_stock->store_stock dilute Dilute Stock Solution into Pre-warmed Medium store_stock->dilute prewarm_media Pre-warm Complete Cell Culture Medium to 37°C prewarm_media->dilute treat_cells Replace Old Medium with Treatment Medium dilute->treat_cells incubate Incubate Cells for Desired Time treat_cells->incubate analyze Analyze Cellular Response (e.g., Viability, Apoptosis) incubate->analyze

Caption: Workflow for preparing and applying this compound to cell cultures.

signaling_pathway Proposed Mechanism of this compound Action cluster_cell Tumor Cell HGS 1-Hydroxyguanidine Sulfate RR Ribonucleotide Reductase HGS->RR Inhibits NOS Nitric Oxide Synthase (NOS) HGS->NOS Substrate dNTPs dNTP Synthesis RR->dNTPs DNA_rep DNA Replication & Repair dNTPs->DNA_rep apoptosis Apoptosis DNA_rep->apoptosis Inhibition leads to NO Nitric Oxide (NO) NOS->NO Produces cytotoxicity Cytotoxicity NO->cytotoxicity

References

stability of 1-Hydroxyguanidine sulfate in aqueous solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of 1-Hydroxyguanidine sulfate (B86663) in aqueous solutions. Researchers, scientists, and drug development professionals can use this resource to troubleshoot common issues and design stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-Hydroxyguanidine sulfate in its solid form?

A1: this compound is generally stable as a solid under normal storage conditions.[1] It is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2] For long-term storage, refrigeration (below 4°C/39°F) is advised.[3]

Q2: How stable is this compound in an aqueous solution?

A2: Detailed public data on the degradation kinetics of this compound in aqueous solutions is limited. However, based on the chemical structure, which contains a hydroxylamine (B1172632) and a guanidine (B92328) group, it may be susceptible to hydrolysis over time, especially at non-neutral pH and elevated temperatures. It is recommended to use freshly prepared solutions whenever possible or to conduct a stability study for the specific conditions of your experiment.

Q3: What are the potential signs of degradation of a this compound solution?

A3: Visual signs of degradation can include a change in color or the formation of precipitate. However, significant degradation can occur without any visible changes. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) to monitor the concentration of the parent compound over time.

Q4: What factors can influence the stability of this compound in an aqueous solution?

A4: The stability of this compound in solution can be influenced by several factors:

  • pH: The rate of hydrolysis of compounds containing functional groups like hydroxylamines and guanidines is often pH-dependent. Stability is typically greatest near a neutral pH.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to UV light can potentially cause photodegradation. It is advisable to store solutions in amber vials or protected from light.

  • Presence of Oxidizing Agents: As a hydroxylamine derivative, it may be susceptible to oxidation. Avoid contact with strong oxidizing agents.[1]

Q5: How should I prepare and store aqueous solutions of this compound for short-term use?

A5: For short-term use, it is best to prepare the solution fresh on the day of the experiment. Use a high-purity solvent (e.g., deionized water or an appropriate buffer). If immediate use is not possible, store the solution at 2-8°C and protect it from light. For critical applications, it is recommended to perform a preliminary stability assessment for your specific storage conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent experimental results over time. Degradation of the this compound stock or working solution.Prepare fresh solutions for each experiment. If using a stock solution over several days, validate its stability under your storage conditions by analytically measuring its concentration at different time points.
Precipitate forms in the aqueous solution. The concentration may be too high for the chosen solvent or temperature, or a degradation product might be insoluble.Try preparing a more dilute solution. If solubility is an issue, a co-solvent might be cautiously explored, ensuring it does not affect the experiment. If precipitation occurs in a previously clear solution, this is a strong indicator of degradation.
The pH of the solution changes over time. Degradation of this compound may yield acidic or basic byproducts.Use a buffered aqueous solution to maintain a constant pH. The choice of buffer should be compatible with your experimental setup.

Experimental Protocol: Stability Assessment of this compound in Aqueous Solution

This protocol outlines a general method for determining the stability of this compound in an aqueous solution.

1. Materials:

  • This compound

  • High-purity water (e.g., HPLC grade)

  • Buffers of various pH values (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., a C18 column or a HILIC column for polar compounds)

  • Temperature-controlled chambers/incubators

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of this compound in high-purity water.

  • Dilute the stock solution with the respective aqueous buffers (pH 4, 7, and 9) to obtain the final desired concentration for the stability study.

3. Stability Study Conditions:

  • Divide the solutions for each pH into three sets.

  • Store each set at a different temperature:

    • Refrigerated (2-8°C)

    • Room Temperature (e.g., 25°C)

    • Elevated Temperature (e.g., 40°C)

  • Protect all solutions from light.

4. Sampling and Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks, 1 month), withdraw an aliquot from each sample.

  • Analyze the concentration of this compound in each aliquot using a validated HPLC-UV method.

5. Data Analysis:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point.

  • Plot the percentage remaining versus time for each condition (pH and temperature).

  • Determine the degradation rate constant and the half-life (t½) for each condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound (1 mg/mL) in Aqueous Buffers

pHTemperature (°C)% Remaining after 7 Days% Remaining after 30 Days
4499.598.0
42597.290.5
44090.175.3
7499.899.1
72599.096.5
74095.388.0
9498.795.0
92594.585.2
94085.060.7

Note: This table contains illustrative data for demonstration purposes only. Actual results may vary.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis stock Prepare Stock Solution (in Water) ph4 Dilute to Working Conc. (pH 4 Buffer) stock->ph4 ph7 Dilute to Working Conc. (pH 7 Buffer) stock->ph7 ph9 Dilute to Working Conc. (pH 9 Buffer) stock->ph9 ph4_storage pH 4 Samples ph4->ph4_storage ph7_storage pH 7 Samples ph7->ph7_storage ph9_storage pH 9 Samples ph9->ph9_storage ph4_t4 4°C ph4_storage->ph4_t4 Split ph4_t25 25°C ph4_storage->ph4_t25 Split ph4_t40 40°C ph4_storage->ph4_t40 Split ph7_t4 4°C ph7_storage->ph7_t4 Split ph7_t25 25°C ph7_storage->ph7_t25 Split ph7_t40 40°C ph7_storage->ph7_t40 Split ph9_t4 4°C ph9_storage->ph9_t4 Split ph9_t25 25°C ph9_storage->ph9_t25 Split ph9_t40 40°C ph9_storage->ph9_t40 Split sampling Time-Point Sampling (t=0, 1, 2, 7... days) ph4_t4->sampling ph4_t25->sampling ph4_t40->sampling ph7_t4->sampling ph7_t25->sampling ph7_t40->sampling ph9_t4->sampling ph9_t25->sampling ph9_t40->sampling hplc HPLC-UV Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway hydroxyguanidine 1-Hydroxyguanidine hydrolysis Hydrolysis (H₂O, pH, Temp) hydroxyguanidine->hydrolysis products Degradation Products (e.g., Urea + Hydroxylamine) hydrolysis->products

Caption: Potential hydrolytic degradation pathway of 1-Hydroxyguanidine.

References

Technical Support Center: Optimizing 1-Hydroxyguanidine Sulfate Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 1-Hydroxyguanidine sulfate (B86663) in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is 1-Hydroxyguanidine sulfate and what is its primary mechanism of action?

A1: this compound is a compound that has demonstrated antitumor and antiviral activities.[1] Its primary mechanism of action involves the release of nitric oxide (NO) upon oxidation.[2][3] This release of NO can induce cytotoxic and cytostatic effects in cancer cells. Additionally, it has been investigated as an inhibitor of the enzyme arginase.

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A2: A recommended starting point for a cell-based assay would be to perform a dose-response experiment ranging from low micromolar (e.g., 1 µM) to a higher concentration (e.g., 100 µM or higher) to determine the optimal concentration for your specific cell line and assay. For some guanidine (B92328) compounds, IC50 values have been observed in the range of 10-50 µM in various cancer cell lines.[4]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in water at a concentration of 25 mg/mL.[2] For cell culture experiments, it is recommended to prepare a concentrated stock solution in a sterile solvent such as water or dimethyl sulfoxide (B87167) (DMSO). The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in cell culture media?

A4: The stability of compounds in cell culture media can be variable and is influenced by factors such as the composition of the media, pH, and temperature.[5][6] It is good practice to prepare fresh dilutions of this compound in your culture medium for each experiment. If long-term stability is a concern, it is advisable to conduct a stability study under your specific experimental conditions.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect Observed in Cell Viability Assays (e.g., MTT, XTT)
Possible Cause Troubleshooting Steps
Incorrect Concentration Perform a dose-response experiment with a wide range of concentrations to determine the optimal effective concentration for your cell line.
Compound Instability Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line Resistance The cell line you are using may be resistant to the effects of this compound. Consider testing different cell lines.
Assay Interference Guanidine compounds can sometimes interfere with the assay reagents. Run a control with the compound in cell-free media to check for any direct reaction with the assay components.[7]
Solubility Issues Ensure the compound is fully dissolved in the culture medium. Precipitation of the compound will lead to an inaccurate effective concentration.
Issue 2: High Background or Inconsistent Results in Arginase Inhibition Assays
Possible Cause Troubleshooting Steps
Sub-optimal Assay Conditions Optimize the concentration of the substrate (L-arginine) and the enzyme (arginase). Ensure the pH of the reaction buffer is optimal for arginase activity.
Interference from Sample Components If using cell lysates or tissue homogenates, endogenous substances may interfere with the assay. Consider sample purification or dilution.
Reagent Instability Prepare fresh reagents, especially the colorimetric reagents used for urea (B33335) or ornithine detection.
Inaccurate Pipetting Use calibrated pipettes and ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor.
Issue 3: Difficulty in Detecting Nitric Oxide (NO) Release
Possible Cause Troubleshooting Steps
Low NO Production The concentration of this compound may be too low to induce a detectable amount of NO. Increase the concentration or the incubation time.
Rapid NO Degradation NO is a highly reactive molecule with a short half-life. Ensure that the detection method is sensitive enough and that the measurement is performed promptly after treatment.
Interference with Griess Reagent Components in the cell culture medium or cell lysate can interfere with the Griess reaction. Use appropriate controls and consider deproteinizing the samples.
Cellular Consumption of NO NO can be consumed by other cellular components. Consider using an NO scavenger in a control experiment to confirm that the observed effect is NO-dependent.

Quantitative Data

Table 1: Reported IC50 Values for Guanidine-Related Compounds in Various Cancer Cell Lines
Compound ClassCell LineIC50 (µM)Reference
Guanidine DerivativesHTB-26 (Breast Cancer)10 - 50[4]
Guanidine DerivativesPC-3 (Prostate Cancer)10 - 50[4]
Guanidine DerivativesHepG2 (Liver Cancer)10 - 50[4]
Guanidine DerivativesHCT116 (Colon Cancer)0.34 - 22.4[4]
Guanidine AnalogsHuman Arginase 10.032[8][9]

Note: The IC50 values presented are for guanidine-related compounds and may not be directly applicable to this compound. It is crucial to determine the IC50 value for this compound in your specific experimental system.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: In Vitro Arginase Inhibition Assay
  • Enzyme Activation: Activate purified arginase by incubating it in a buffer containing MnCl₂.

  • Reaction Mixture Preparation: In a 96-well plate, add the activated arginase, L-arginine (substrate), and varying concentrations of this compound. Include a control without the inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding an acidic solution.

  • Urea Quantification: Measure the amount of urea produced using a colorimetric method, such as the diacetyl monoxime method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Detection using Griess Reagent
  • Cell Treatment: Treat cells with this compound for the desired time.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by Guanidine Compounds

Guanidine compounds have been reported to influence several key signaling pathways involved in cell proliferation, inflammation, and survival. While the direct effects of this compound on these pathways require further specific investigation, related compounds have been shown to modulate the following:

  • NF-κB Signaling Pathway: Some guanidine derivatives have been shown to inhibit the activation of NF-κB, a key regulator of inflammatory responses. This inhibition can lead to a decrease in the expression of pro-inflammatory cytokines.

  • MAPK Signaling Pathway: The MAPK pathway is involved in cell proliferation, differentiation, and stress responses. Some studies suggest that guanidine compounds may modulate this pathway.

  • PI3K/Akt Signaling Pathway: The PI3K/Akt pathway is crucial for cell survival and growth. There is evidence that guanidine-related compounds can influence this pathway.

Below are diagrams illustrating these pathways and a general experimental workflow.

G Potential Modulation of NF-κB Signaling by this compound Stimulus (e.g., LPS, TNF-α) Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus (e.g., LPS, TNF-α)->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB (p65/p50) Translocation NF-κB (p65/p50) Translocation IκBα Degradation->NF-κB (p65/p50) Translocation Nucleus Nucleus NF-κB (p65/p50) Translocation->Nucleus Gene Transcription (Pro-inflammatory Cytokines) Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Gene Transcription (Pro-inflammatory Cytokines) This compound This compound This compound->IKK Complex Inhibition?

Potential NF-κB signaling modulation.

G Potential Modulation of MAPK Signaling by this compound Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation, Survival Cell Proliferation, Survival Transcription Factors->Cell Proliferation, Survival This compound This compound This compound->MEK Modulation?

Potential MAPK signaling modulation.

G Potential Modulation of PI3K/Akt Signaling by this compound Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP2 to PIP3 PIP2 to PIP3 PI3K->PIP2 to PIP3 Akt Activation Akt Activation PIP2 to PIP3->Akt Activation Cell Survival, Growth Cell Survival, Growth Akt Activation->Cell Survival, Growth This compound This compound This compound->Akt Activation Modulation?

Potential PI3K/Akt signaling modulation.

G General Experimental Workflow for In Vitro Assays cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Prepare Stock Solution Prepare Stock Solution Treat Cells with this compound Treat Cells with this compound Prepare Stock Solution->Treat Cells with this compound Cell Seeding Cell Seeding Cell Seeding->Treat Cells with this compound Perform Assay (e.g., MTT, Arginase, Griess) Perform Assay (e.g., MTT, Arginase, Griess) Treat Cells with this compound->Perform Assay (e.g., MTT, Arginase, Griess) Measure Signal Measure Signal Perform Assay (e.g., MTT, Arginase, Griess)->Measure Signal Calculate Results (e.g., IC50) Calculate Results (e.g., IC50) Measure Signal->Calculate Results (e.g., IC50)

General experimental workflow.

References

potential off-target effects of 1-Hydroxyguanidine sulfate in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Hydroxyguanidine sulfate (B86663) in cellular models. The information focuses on understanding and identifying potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 1-Hydroxyguanidine sulfate?

This compound is recognized primarily as an antitumor and antiviral agent.[1][2][3] Its principal mechanism of action involves the release of nitric oxide (NO), which can lead to cytostasis and cytotoxicity in cancer cells.[4] This process can be catalyzed by cellular enzymes such as cytochrome P450 and myeloperoxidase.[4]

Q2: What are the potential off-target effects of this compound?

Direct off-target binding studies on this compound are not extensively documented in publicly available literature. However, potential off-target effects can be inferred from its chemical nature and byproducts:

  • Nitric Oxide (NO) Signaling: As an NO donor, this compound can influence a wide range of physiological and pathological processes beyond its intended cytotoxic effect on tumor cells. NO is a ubiquitous signaling molecule that can modulate pathways such as vasodilation, neurotransmission, and inflammation. Unintended activation or inhibition of these pathways in your cellular model would be considered an off-target effect.

  • Reactive Oxygen Species (ROS) Formation: The metabolism of this compound can lead to the formation of other reactive oxygen species, which can induce oxidative stress and damage cellular components non-specifically.[5]

  • Guanidinium (B1211019) Group Interactions: The guanidinium group is positively charged and can interact with negatively charged molecules on the cell surface, potentially leading to non-specific membrane effects or internalization.[5]

Q3: How can I differentiate between on-target cytotoxic effects and potential off-target effects?

Distinguishing between intended and unintended effects is crucial. Here are some strategies:

  • Use of NO Scavengers: To confirm that the observed cytotoxicity is mediated by NO (on-target), experiments can be performed in the presence of an NO scavenger like carboxy-PTIO. A reduction in cytotoxicity would suggest an on-target effect.

  • Dose-Response Analysis: A steep dose-response curve is often indicative of a specific, high-affinity interaction (on-target), whereas a shallow curve might suggest non-specific or off-target toxicity.

  • Control Compounds: Include control compounds in your experiments. For instance, use a guanidine (B92328) compound without the hydroxyl group to assess the effects of the guanidinium moiety alone.

  • Profiling Against a Panel of Cell Lines: Different cell lines may have varying sensitivities to NO and other reactive species. Observing cytotoxicity in a broad range of cell lines, including non-cancerous ones, might indicate off-target effects.

Q4: Are there known derivatives of 1-Hydroxyguanidine with improved specificity?

Yes, novel N-hydroxyguanidine derivatives have been synthesized to enhance antiviral and anticancer activity.[1] Some of these derivatives have shown significantly higher potency (up to 10-fold) compared to the parent compound in cultured L1210 cells, suggesting a more targeted interaction.[1]

Troubleshooting Guides

Problem 1: High Variability in Cytotoxicity Assay Results

High variability between replicate wells in assays like MTT or WST-1 can obscure the true effect of this compound.

Potential Cause Recommended Solution
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. Gently swirl the suspension between pipetting to prevent cell settling.
Edge Effects in Microplates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain a humid environment.
Compound Precipitation Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration or a different solvent system (ensure solvent controls are included).
Interference with Assay Reagents The guanidinium group might interact with negatively charged assay dyes. Include a "compound only" control (no cells) to check for direct reaction with the assay reagents.
Problem 2: Discrepancy Between Expected and Observed Cellular Effects

You might observe cellular responses that are not consistent with the known NO-donating properties of this compound.

Potential Cause Recommended Solution
Off-Target Kinase Inhibition Many compounds with a guanidinium group are known to interact with the ATP-binding pocket of kinases. Perform a kinase panel screen to identify potential off-target interactions.
Modulation of Ion Channels The cationic nature of the compound could lead to interactions with ion channels. Use specific ion channel blockers to investigate this possibility.
Induction of Cellular Stress Pathways The compound might be inducing stress responses unrelated to NO signaling, such as the unfolded protein response (UPR) or DNA damage response. Assess markers for these pathways (e.g., CHOP expression for UPR, γH2AX for DNA damage).

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of 1-Hydroxyguanidine and its derivatives in a cancer cell line.

CompoundCell LineAssayEndpointValue
N-hydroxyguanidine derivativesL1210 (Leukemia)CytotoxicityID507.80 - 126 µM[1]
HydroxyureaL1210 (Leukemia)CytotoxicityID50>10-fold less active than derivatives[1]
HydroxyguanidineL1210 (Leukemia)CytotoxicityID50>10-fold less active than derivatives[1]

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in a complete cell culture medium. Replace the existing medium with the compound-containing medium. Include untreated and vehicle-treated controls.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Nitric Oxide (NO) Detection (Griess Assay)
  • Sample Collection: Collect the cell culture supernatant from cells treated with this compound at various time points.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Add 50 µL of the cell supernatant to a 96-well plate. Then, add 50 µL of the Griess reagent to each well.

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

Visualizations

Signaling_Pathway 1-Hydroxyguanidine_sulfate 1-Hydroxyguanidine_sulfate Cellular_Metabolism Cellular_Metabolism 1-Hydroxyguanidine_sulfate->Cellular_Metabolism Nitric_Oxide_NO Nitric_Oxide_NO Cellular_Metabolism->Nitric_Oxide_NO sGC_Activation sGC_Activation Nitric_Oxide_NO->sGC_Activation Off_Target_Signaling Off-Target Signaling (e.g., Vasodilation) Nitric_Oxide_NO->Off_Target_Signaling cGMP_Increase cGMP_Increase sGC_Activation->cGMP_Increase Cytotoxicity_Apoptosis Cytotoxicity / Apoptosis (On-Target) cGMP_Increase->Cytotoxicity_Apoptosis

Caption: On-target vs. potential off-target signaling of this compound.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Data Q1 Is there high well-to-well variability? Start->Q1 Sol1 Check cell seeding uniformity. Mitigate edge effects. Q1->Sol1 Yes Q2 Is the effect NO-dependent? Q1->Q2 No Sol1->Q2 Sol2 Use NO scavenger. Perform Griess assay. Q2->Sol2 No Q3 Are results consistent across cell lines? Q2->Q3 Yes Sol2->Q3 Sol3 Profile against a panel of cell lines. Consider off-target effects. Q3->Sol3 No End Data Interpretation Q3->End Yes Sol3->End

Caption: Troubleshooting workflow for inconsistent cytotoxicity data.

References

Technical Support Center: Nitric Oxide Synthase (NOS) Assays Featuring 1-Hydroxyguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 1-Hydroxyguanidine sulfate (B86663) in nitric oxide synthase (NOS) assays.

Frequently Asked Questions (FAQs)

Q1: What is 1-Hydroxyguanidine sulfate and what is its role in NOS assays?

A1: this compound is the sulfate salt of N-hydroxyguanidine, a compound structurally related to the natural NOS substrate, L-arginine.[1][2][3] In the context of NOS assays, it is primarily investigated for its properties as a NOS inhibitor or an alternative substrate.[1][4] Its oxidation can lead to the release of nitric oxide (NO) and the formation of other reactive oxygen species.

Q2: What is the basic principle of a colorimetric NOS assay?

A2: Most colorimetric NOS assays indirectly measure NOS activity by quantifying the stable end-products of NO oxidation, namely nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).[5] The assay typically involves two key steps:

  • The enzymatic reaction where NOS, in the presence of substrate (L-arginine) and necessary cofactors, produces NO.[6]

  • The detection of NO breakdown products. Since NO is short-lived, its concentration is determined by measuring nitrite and nitrate.[5][7][8] Often, nitrate is first enzymatically converted to nitrite by nitrate reductase.[5] The total nitrite is then quantified using the Griess reaction, which produces a colored azo dye that can be measured spectrophotometrically, typically at 540 nm.[8][9][10]

Q3: Is this compound stable in solution?

A3: The stability of guanidinium (B1211019) salts in solution can be influenced by the counter-ion.[11] For experimental use, it is recommended to prepare fresh solutions of this compound. The compound itself is soluble in water.[12] For storage, it should be kept at 2-8°C.

Troubleshooting Guide

Problem 1: Low or No NOS Activity Detected (Weak Signal)

Question: I am not seeing a significant signal in my positive controls or my experimental samples. What could be the cause?

Answer:

A weak or absent signal in a NOS assay can stem from several factors related to enzyme activity, reagent integrity, or the detection method.

Potential Causes and Solutions:

  • Inactive Enzyme:

    • Solution: Ensure the NOS enzyme (purified or in cell/tissue lysates) has been stored correctly, typically at -80°C, and avoid repeated freeze-thaw cycles. Always keep the enzyme on ice during use. Confirm the activity of your enzyme lot with a known positive control.

  • Sub-optimal Cofactor/Substrate Concentrations:

    • Solution: NOS requires several cofactors for its activity, including NADPH, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH₄).[6][13] Ensure these are added at their optimal concentrations. Prepare working solutions of cofactors fresh before the assay. Verify that the L-arginine concentration is not limiting.

  • Degraded Reagents:

    • Solution: The Griess reagents or other detection agents may have degraded. Store them as recommended and check their expiration dates. Prepare fresh standards (nitrite/nitrate) for each experiment to ensure the detection chemistry is working.

  • Insufficient Incubation Time:

    • Solution: The enzymatic reaction may not have proceeded long enough to generate detectable levels of NO products. Optimize the incubation time for your specific experimental setup (e.g., cell type, enzyme concentration).

  • Low Cell Number or Protein Concentration:

    • Solution: If using cell or tissue lysates, the amount of NOS present may be too low. Increase the amount of lysate used in the assay or consider methods to enrich NOS protein. For cell-based assays, ensure you have a sufficient number of activated cells.[14]

Problem 2: High Background Signal in Negative Controls

Question: My negative control and blank wells show a high absorbance reading, masking the true signal. Why is this happening?

Answer:

High background is a common issue, often caused by contamination or interfering substances in the sample or buffers.

Potential Causes and Solutions:

  • Nitrite/Nitrate Contamination:

    • Solution: The primary source of high background is often contamination with extraneous nitrites or nitrates. Use high-purity, deionized or distilled water for all buffers and solutions.[10] Be aware that skin, saliva, and some lab supplies can be sources of contamination.[10]

  • Interference from Sample Components:

    • Solution: Biological samples like plasma or cell culture media are complex and can interfere with the Griess reaction.[7][9]

      • Proteins: High protein content can interfere with the assay. Deproteinize samples using methods like zinc sulfate precipitation or ultrafiltration with a 10,000 MW cutoff filter.[9][10] Avoid acid precipitation methods as they can lead to nitrite loss.[9]

      • Media Components: Phenol (B47542) red in cell culture media can interfere with colorimetric readings. Use phenol red-free media for the experiment.

      • Reducing Agents & Nucleophiles: Compounds like ascorbate, cysteine, glutathione, DTT, and NADPH can react with nitrite and negatively affect the results.[7][10] If their presence is unavoidable, their effect should be quantified by running appropriate controls.[10]

  • Cell Lysis Issues:

    • Solution: In cell-based assays, excessive cell death or lysis can release interfering intracellular components. Ensure cell viability is high.

Problem 3: Inconsistent or Poorly Reproducible Results

Question: I am getting significant variability between duplicate wells and between experiments. How can I improve my assay's reproducibility?

Answer:

Poor reproducibility can undermine the validity of your results. Standardization and careful technique are critical for consistency.[15][16]

Potential Causes and Solutions:

  • Pipetting Inaccuracy:

    • Solution: Small variations in reagent volumes can lead to large differences in results. Calibrate your pipettes regularly.[15] Use fresh tips for each sample and reagent addition to avoid cross-contamination.[10]

  • Variations in Incubation Time and Temperature:

    • Solution: Ensure all samples, including standards and controls, are incubated for the exact same duration and at a constant, optimized temperature.[16] Even minor deviations can affect enzyme kinetics and color development.

  • Inconsistent Sample Preparation:

    • Solution: Standardize your sample preparation protocol. For cell or tissue lysates, ensure homogenization is consistent and that total protein concentration is normalized across samples before starting the assay.

  • Reagent Lot-to-Lot Variability:

    • Solution: Different lots of enzymes, cofactors, or detection reagents can have slightly different activities or purity. When possible, use reagents from the same lot for an entire set of related experiments.[15]

Problem 4: Unexpected Results with this compound

Question: I added this compound expecting to see inhibition of NOS activity, but my results are ambiguous or show an increase in signal. What's going on?

Answer:

1-Hydroxyguanidine and its derivatives can have complex interactions with the NOS pathway, acting as substrates or producing NO through other mechanisms.

Potential Causes and Solutions:

  • 1-Hydroxyguanidine as a Substrate:

    • Solution: N-hydroxyguanidines can themselves be substrates for NOS or be oxidized by other cellular components to produce NO, which would be detected by the Griess reaction.[1][17] This can confound results when trying to measure inhibition of L-arginine-derived NO.

    • Control Experiment: Run a control reaction containing this compound but without L-arginine to see if it generates a signal on its own. This will help you differentiate between its inhibitory effects and its potential as an NO donor.

  • Incorrect Concentration Range:

    • Solution: The effective concentration for inhibition may be very narrow. Perform a dose-response curve with this compound, testing a wide range of concentrations (e.g., from nanomolar to millimolar) to determine its IC₅₀ (the concentration that causes 50% inhibition).

  • Competition with L-Arginine:

    • Solution: As an L-arginine analog, this compound likely acts as a competitive inhibitor.[18][19] The level of inhibition you observe will depend on the concentration of L-arginine in your assay. Consider lowering the L-arginine concentration to better observe competitive inhibition, but ensure it is not so low that it becomes the rate-limiting factor for the enzyme.

Quantitative Data Summary

The inhibitory potential of compounds targeting NOS is typically expressed as an IC₅₀ value. While specific IC₅₀ data for this compound is highly dependent on the NOS isoform and assay conditions, the table below provides reference values for other commonly used NOS inhibitors to offer a comparative context.

Table 1: Properties of this compound

PropertyValueReference
Chemical Name N-hydroxyguanidine sulfate[2]
Molecular Formula CH₅N₃O · 1/2H₂SO₄
Molecular Weight 124.11 g/mol
CAS Number 6345-29-5[2]
Solubility 25 mg/mL in water
Storage Temp. 2-8°C

Table 2: Comparative IC₅₀ Values of Select NOS Inhibitors

InhibitorTarget NOS Isoform(s)Reported IC₅₀Reference Notes
L-NMA (NG-Monomethyl-L-arginine) Non-selectiveMicromolar rangeA competitive inhibitor of all NOS isoforms.[18]
L-NNA (NG-Nitro-L-arginine) nNOS, eNOS > iNOSMicromolar rangeTime-dependent inhibition of nNOS and eNOS.[18]
L-NIL (N6-(1-Iminoethyl)-L-lysine) iNOS selectiveMicromolar rangeModerately selective inhibitor for iNOS.[18]
L-NIO (N5-(1-Iminoethyl)-L-ornithine) Non-selectiveMicromolar rangePotent non-selective competitive inhibitor.[13][18]
DPI (Diphenyleneiodonium chloride) iNOS64.8 nM (murine iNOS)A known iNOS inhibitor.[20]

Note: IC₅₀ values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source) and should be determined empirically for your specific system.

Experimental Protocols

Protocol 1: General Colorimetric NOS Activity Assay (Griess Method)

This protocol provides a framework for measuring total nitrite/nitrate as an index of NOS activity in cell lysates.

Materials:

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Cell/Tissue Lysate containing NOS

  • L-Arginine solution

  • NOS Cofactor Mix (containing NADPH, FAD, FMN, BH₄)

  • Nitrate Reductase

  • Nitrite and Nitrate Standards

  • Griess Reagent I (e.g., Sulfanilamide in HCl)[10]

  • Griess Reagent II (e.g., N-(1-Naphthyl)ethylenediamine in water)[10]

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Standard Curve: Prepare a series of nitrite standards (e.g., 0-100 µM) in NOS Assay Buffer.

  • Sample Preparation: Prepare cell or tissue lysates on ice. Determine the total protein concentration of each lysate.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample or Standard

    • NOS Assay Buffer

    • NOS Cofactor Mix

    • L-Arginine (omit for blank/background controls)

  • Initiate Reaction: Add the NOS-containing sample (lysate) to the wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours).

  • Nitrate Reduction: Add Nitrate Reductase and its necessary cofactors to all wells (including standards) and incubate to convert nitrate to nitrite.

  • Griess Reaction:

    • Add Griess Reagent I to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent II to all wells and incubate for another 5-10 minutes. A purple color will develop.

  • Measurement: Read the absorbance at 540 nm within 30 minutes.

  • Calculation: Subtract the absorbance of the blank from all readings. Use the standard curve to determine the nitrite concentration in each sample. Normalize the NOS activity to the total protein concentration or cell number.

Protocol 2: Evaluating this compound as a NOS Inhibitor

This protocol is designed to determine the inhibitory effect of this compound on NOS activity.

Procedure:

  • Follow the general assay protocol (Protocol 1) with the following modifications.

  • Inhibitor Preparation: Prepare a stock solution of this compound in NOS Assay Buffer. Create a series of dilutions to test a range of final concentrations.

  • Reaction Setup: For each concentration of this compound, set up the following wells:

    • Test Well: Lysate + Cofactors + L-Arginine + Inhibitor

    • Positive Control: Lysate + Cofactors + L-Arginine (No Inhibitor)

    • Inhibitor Control: Lysate + Cofactors + Inhibitor (No L-Arginine) - This is critical to test if the compound generates NO on its own.

    • Negative Control: Lysate + Cofactors (No L-Arginine, No Inhibitor)

  • Pre-incubation: Add the different concentrations of this compound to the appropriate wells and pre-incubate with the enzyme (lysate) for 10-15 minutes at 37°C before adding L-arginine.

  • Initiate Reaction: Add L-arginine to start the reaction and proceed with the incubation and detection steps as described in Protocol 1.

  • Calculation:

    • Calculate the % inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - [(Abs_Test - Abs_Inhibitor_Control) / (Abs_Positive_Control - Abs_Negative_Control)])

    • Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Signaling and Experimental Workflows

NOS_Signaling_Pathway cluster_0 NOS Enzyme cluster_1 Cofactors cluster_2 Products L_Arg L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arg->NOS L_Cit L-Citrulline NOS->L_Cit NO Nitric Oxide (NO) NOS->NO O2 O₂ O2->NOS NADPH NADPH NADPH->NOS Inhibitor 1-Hydroxyguanidine Sulfate (Inhibitor) Inhibitor->NOS

Caption: The enzymatic pathway of Nitric Oxide (NO) synthesis from L-arginine by NOS and its inhibition.

NOS_Assay_Workflow prep 1. Prepare Reagents (Standards, Buffers, Lysate, Inhibitor) setup 2. Set Up Plate (Controls, Samples, Inhibitor concentrations) prep->setup preincubate 3. Pre-incubate Enzyme with Inhibitor (10-15 min, 37°C) setup->preincubate react 4. Initiate Reaction (Add L-Arginine) & Incubate (1-2h, 37°C) preincubate->react reduce 5. Nitrate Reduction (Add Nitrate Reductase) react->reduce griess 6. Color Development (Add Griess Reagents) reduce->griess read 7. Read Absorbance (540 nm) griess->read analyze 8. Analyze Data (Calculate % Inhibition, IC₅₀) read->analyze

Caption: A typical experimental workflow for an NOS inhibitor assay using the Griess reaction.

Troubleshooting_Flowchart start Assay Problem Observed q1 Is the issue Low or No Signal? start->q1 q2 Is the issue High Background? q1->q2 No sol1 Check: 1. Enzyme Activity/Storage 2. Cofactor Integrity 3. Incubation Time q1->sol1 Yes q3 Is the issue Poor Reproducibility? q2->q3 No sol2 Check: 1. Reagent/Water Contamination 2. Sample Interference (Proteins) 3. Use Phenol Red-Free Media q2->sol2 Yes sol3 Standardize: 1. Pipetting Technique 2. Incubation Times/Temps 3. Sample Preparation q3->sol3 Yes end Re-run Assay q3->end No sol1->end sol2->end sol3->end

Caption: A logical flowchart for troubleshooting common issues in nitric oxide synthase assays.

References

Technical Support Center: Enhancing the Bioavailability of 1-Hydroxyguanidine Sulfate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of 1-Hydroxyguanidine sulfate (B86663) derivatives.

Troubleshooting Guide

Low oral bioavailability of 1-Hydroxyguanidine sulfate derivatives is a frequent challenge, primarily due to the polarity of the guanidino group, which limits passive diffusion across the intestinal epithelium.[1] The following table outlines common experimental issues, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low apparent permeability (Papp) in Caco-2 assays The inherent polarity and positive charge of the guanidino group at physiological pH restricts passive transcellular transport.[1] The compound may also be a substrate for efflux transporters like P-glycoprotein (P-gp).[2]1. Prodrug Approach: Synthesize amino acid ester prodrugs to target transporters such as hPEPT1 for enhanced uptake.[3][4] 2. Efflux Inhibition: Co-administer the compound with known P-gp inhibitors (e.g., verapamil) in the Caco-2 assay to determine if efflux is a limiting factor.[2] 3. Formulation Strategy: Investigate the use of permeation enhancers or lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve membrane fluidity and transport.[5]
High variability in permeability data Inconsistent Caco-2 cell monolayer integrity. Low aqueous solubility of the derivative leading to precipitation in the assay buffer. Non-specific binding of the compound to the assay plates.[2]1. Monolayer Integrity Check: Regularly measure transepithelial electrical resistance (TEER) to ensure monolayer confluence and integrity before and after the experiment.[6] 2. Solubility Enhancement: Use co-solvents (e.g., DMSO, up to a non-toxic concentration) in the donor buffer. Ensure the final concentration of the test compound is below its kinetic solubility limit in the assay medium. 3. Recovery Calculation: Always determine the percentage recovery of the compound to identify issues with non-specific binding.[2]
Poor dissolution of the formulated derivative Inadequate formulation strategy for a polar compound. The crystalline nature of the sulfate salt may hinder dissolution.1. Solid Dispersions: Prepare amorphous solid dispersions with suitable polymers to enhance the dissolution rate.[7] 2. Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area available for dissolution. 3. pH Modification: Use pH-adjusting excipients in the formulation to create a more favorable microenvironment for dissolution in the gastrointestinal tract.
Low in vivo bioavailability despite good in vitro permeability High first-pass metabolism in the liver or gut wall. Instability of the compound in the gastrointestinal environment (e.g., acidic pH in the stomach, enzymatic degradation).[5]1. Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes or S9 fractions to determine the rate of metabolic clearance. 2. Enteric Coating: Formulate the derivative in an enteric-coated dosage form to protect it from the acidic environment of the stomach. 3. Enzyme Inhibitors: Co-administer with safe and approved enzyme inhibitors if a specific metabolic pathway is identified as a major route of elimination.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound derivatives often low?

A1: The primary reason is the presence of the highly polar and ionizable guanidino group.[1] At physiological pH in the gastrointestinal tract, this group is positively charged, which significantly limits its ability to passively diffuse across the lipid-rich intestinal cell membranes. This is a common challenge for many guanidine-containing compounds.[1]

Q2: What is a recommended starting point for improving the permeability of my this compound derivative?

A2: A prodrug strategy is a highly effective starting point for polar guanidino compounds.[3][4] Specifically, creating an L-amino acid ester prodrug can target the human peptide transporter 1 (hPEPT1), which is expressed in the intestine, to facilitate active transport across the cell membrane.[3] For example, L-valine ester prodrugs have demonstrated significant permeability enhancement for model guanidino compounds in both Caco-2 and rat perfusion studies.[3]

Q3: My compound has poor aqueous solubility. How can I address this in my permeability assays?

A3: For in vitro permeability assays like PAMPA or Caco-2, you can use a small percentage of a co-solvent, such as DMSO, in your buffer to dissolve the compound. However, it is crucial to ensure the final concentration of the co-solvent is low (typically ≤1%) to avoid compromising the integrity of the cell monolayer.[8] For formulation development, techniques such as creating solid dispersions or using lipid-based formulations like SEDDS/SNEDDS can be explored to improve solubility.[5][7]

Q4: How can I differentiate between poor permeability and active efflux in my Caco-2 experiments?

A4: To distinguish between these two mechanisms, you should perform a bidirectional Caco-2 permeability assay, measuring transport from the apical (A) to basolateral (B) side and from B to A.[2] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate for an efflux transporter.[2] To confirm the involvement of specific transporters like P-gp, you can repeat the assay in the presence of a known inhibitor, such as verapamil.[2]

Q5: What is the Parallel Artificial Membrane Permeability Assay (PAMPA), and is it suitable for my compound?

A5: PAMPA is a non-cell-based in vitro assay that predicts passive transcellular permeability.[9] It uses a synthetic membrane coated with lipids to mimic the intestinal barrier.[9] PAMPA is a cost-effective, high-throughput method for screening compounds early in the discovery process.[9][10] While it is a good tool to assess passive diffusion, it will not provide information on active transport or efflux mechanisms.[10][11] Therefore, it can be a useful initial screen, but results should be confirmed with cell-based assays like the Caco-2 model.

Experimental Protocols

Detailed Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of this compound derivatives.

Objective: To determine the effective permeability (Pe) of a test compound through a lipid-infused artificial membrane as a predictor of passive intestinal absorption.

Materials:

  • PAMPA plate sandwich (hydrophobic PVDF donor plate and acceptor plate)

  • Lecithin in dodecane (B42187) solution (e.g., 1-4% w/v)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • Test compound (this compound derivative)

  • High, medium, and low permeability control compounds (e.g., metoprolol, atenolol)

  • UV-Vis plate reader or LC-MS/MS for quantification

  • 96-well UV-transparent plates

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test compound and control compounds in DMSO.

    • Prepare the donor solution by diluting the stock solution with PBS (pH 7.4) to a final concentration of 100-500 µM. The final DMSO concentration should be kept low (e.g., <1%).

    • Prepare the acceptor solution, which is typically PBS (pH 7.4).

  • Membrane Coating:

    • Carefully pipette 5 µL of the lecithin/dodecane solution onto the membrane of each well of the donor plate.

    • Allow the solvent to evaporate for approximately 5-10 minutes, leaving a lipid layer.

  • Assay Setup:

    • Add 300 µL of the acceptor solution (PBS) to each well of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate to form the "sandwich."

    • Add 150-200 µL of the donor solution (containing the test compound) to each well of the donor plate.

  • Incubation:

    • Cover the plate sandwich to prevent evaporation.

    • Incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[12][13]

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry or LC-MS/MS). Also, measure the concentration of the initial donor solution (reference).

  • Calculation of Effective Permeability (Pe):

    • The effective permeability coefficient is calculated using the following equation:

      Where:

      • V_D = Volume of the donor well (cm³)

      • V_A = Volume of the acceptor well (cm³)

      • A = Area of the membrane (cm²)

      • t = Incubation time (s)

      • C_A(t) = Concentration of the compound in the acceptor well at time t

      • C_equilibrium = Equilibrium concentration, calculated as ([C_D(t) * V_D] + [C_A(t) * V_A]) / (V_D + V_A)

      • C_D(t) = Concentration of the compound in the donor well at time t

Visualizations

Experimental Workflow for Prodrug Strategy

The following diagram illustrates a logical workflow for developing and testing a prodrug of a this compound derivative to improve its oral bioavailability.

G cluster_0 Start Start Synthesis Synthesize Prodrug (e.g., Amino Acid Ester) Start->Synthesis InVitro_Perm In Vitro Permeability Assay (Caco-2) Synthesis->InVitro_Perm Decision1 Papp Improved? InVitro_Perm->Decision1 InVitro_Met In Vitro Metabolic Stability Assay Decision1->InVitro_Met Yes Fail Re-design Prodrug Decision1->Fail No Decision2 Stable Enough? InVitro_Met->Decision2 InVivo_PK In Vivo Pharmacokinetic Study in Animal Model Decision2->InVivo_PK Yes Decision2->Fail No Decision3 Bioavailability Enhanced? InVivo_PK->Decision3 Success Successful Candidate Decision3->Success Yes Decision3->Fail No

Prodrug development and testing workflow.

References

addressing 1-Hydroxyguanidine sulfate precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the issue of 1-Hydroxyguanidine sulfate (B86663) precipitation in experimental buffers. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of 1-Hydroxyguanidine sulfate in water?

A1: The reported solubility of this compound in water is 25 mg/mL. However, this can be influenced by temperature and the presence of other solutes.

Q2: Why is my this compound precipitating out of solution?

A2: Precipitation of this compound can be caused by several factors, including:

  • pH of the buffer: The solubility of 1-Hydroxyguanidine is pH-dependent.

  • Buffer composition: The presence of common ions (sulfate) or high concentrations of other salts can reduce its solubility.

  • Temperature: Solubility is often temperature-dependent.

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the specific buffer and conditions.

Q3: What is the pKa of 1-Hydroxyguanidine?

A3: The pKa of the guanidinium (B1211019) group in hydroxyguanidine is approximately 7.96[1]. This means that around this pH, both the charged (protonated) and neutral forms of the molecule exist in equilibrium.

Q4: Can I use phosphate-buffered saline (PBS) to dissolve this compound?

A4: It is not recommended to use phosphate (B84403) buffers with guanidinium compounds. The guanidinium group can form strong hydrogen bonds with phosphate ions, potentially leading to the formation of less soluble complexes[2][3]. Furthermore, the addition of guanidinium salts to phosphate buffers can cause significant shifts in the buffer's pH[4][5].

Q5: Is Tris buffer a suitable alternative to PBS?

A5: Tris buffer is generally a more compatible choice for working with guanidinium compounds compared to phosphate buffers[6][7][8][9]. However, it's important to be aware that the primary amine in Tris can potentially react with certain molecules, though this is less of a concern with the guanidinium group itself.

Troubleshooting Guides

Issue: Precipitate forms immediately upon adding this compound to the buffer.

This issue is likely due to exceeding the solubility limit of the compound in the chosen buffer system under the current conditions.

Troubleshooting Steps:

  • Verify Buffer Compatibility:

    • Avoid Phosphate Buffers: As highlighted in the FAQs, phosphate buffers should be avoided due to potential interactions with the guanidinium group.

    • Avoid Buffers with High Sulfate Concentration: Due to the "common ion effect," the presence of sulfate ions in the buffer will decrease the solubility of this compound[2][3][4]. If your experimental design allows, choose a buffer that does not contain sulfate salts.

  • Adjust the pH of the Buffer:

    • The pKa of 1-Hydroxyguanidine is ~7.96[1]. Its solubility is generally higher when it is in its protonated (charged) form.

    • Try adjusting the buffer pH to be slightly acidic (e.g., pH 6.5-7.5) to favor the more soluble protonated form. Avoid strongly acidic or basic conditions, which could lead to degradation.

  • Increase the Temperature:

    • Gently warm the buffer (e.g., to 37°C) before and during the dissolution of this compound. Solubility of many compounds, including other guanidinium salts, increases with temperature. Be cautious not to heat to temperatures that could cause degradation of the compound or other buffer components.

  • Prepare a Concentrated Stock in Water:

    • Dissolve the this compound in pure water first, up to its maximum solubility of 25 mg/mL.

    • Then, add this stock solution dropwise to your final buffer while vortexing to achieve the desired final concentration. This can help prevent localized high concentrations that may lead to precipitation.

Issue: Solution is initially clear but a precipitate forms over time.

This suggests that the compound is either slowly precipitating as it reaches equilibrium or is degrading into a less soluble product.

Troubleshooting Steps:

  • Check for Temperature Fluctuations:

    • If the solution was prepared at an elevated temperature and then cooled, the compound may be precipitating out as the solubility decreases at the lower temperature. Try to maintain a constant temperature or prepare a more dilute solution.

  • Evaluate Long-Term Stability:

    • The stability of this compound in your specific buffer over time may be a factor. It is recommended to prepare solutions fresh for each experiment.

    • If storage is necessary, filter-sterilize the solution and store it at 4°C for short periods. Perform a visual inspection for any precipitation before use.

  • Consider "Salting Out":

    • If your buffer has a very high ionic strength (high salt concentration), this can lead to the "salting out" of small molecules, reducing their solubility[7][8][10].

    • If permissible by the experimental protocol, try reducing the overall salt concentration of your buffer.

Data Summary

ParameterValue/InformationSource(s)
Water Solubility 25 mg/mLSigma-Aldrich Product Information
pKa (Hydroxyguanidine) ~7.96[1]
Common Ion Effect Solubility of sulfate salts is reduced in the presence of a common sulfate ion.[2][3][4]
Phosphate Buffer Incompatibility Guanidinium groups can interact with phosphate ions, and their addition can alter the buffer's pH.[2][3][4][5]
"Salting Out" Effect High ionic strength solutions can decrease the solubility of small molecules.[7][8][10]

Experimental Protocols

Protocol for Dissolving this compound

This protocol provides a general guideline for preparing a solution of this compound in a compatible buffer.

Materials:

  • This compound powder

  • High-purity water

  • Compatible buffer (e.g., Tris-HCl, HEPES)

  • Magnetic stirrer and stir bar

  • pH meter

  • Sterile filter (optional)

Procedure:

  • Buffer Preparation: Prepare your desired buffer (e.g., 50 mM Tris-HCl) and adjust the pH to a suitable range (e.g., pH 7.4).

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution (Optional but Recommended): For higher concentrations, first dissolve the powder in a minimal amount of high-purity water with gentle warming (not exceeding 40°C) and stirring.

  • Addition to Buffer: Slowly add the dissolved this compound solution or the powder directly to the buffer while stirring continuously.

  • pH Check and Adjustment: After the compound has completely dissolved, check the pH of the final solution and adjust if necessary using dilute HCl or NaOH.

  • Sterilization (Optional): If required for your experiment, filter the solution through a 0.22 µm sterile filter.

  • Use Fresh: It is recommended to use the prepared solution immediately.

Visualizations

experimental_workflow cluster_prep Preparation cluster_qc Quality Control cluster_use Application weigh Weigh Compound dissolve Dissolve in Buffer (Gentle warming if needed) weigh->dissolve buffer Prepare Compatible Buffer (e.g., Tris, HEPES) buffer->dissolve check_ph Check & Adjust pH dissolve->check_ph visual_insp Visually Inspect for Precipitate check_ph->visual_insp use Use in Experiment visual_insp->use

Caption: Recommended workflow for preparing this compound solutions.

troubleshooting_precipitation node_sol node_sol node_rec node_rec start Precipitation Observed? q_buffer Using Phosphate or Sulfate Buffer? start->q_buffer q_ph Is pH optimal (~7.0-8.0)? q_buffer->q_ph No rec_buffer Switch to Tris or HEPES buffer. q_buffer->rec_buffer Yes q_temp Was solution prepared and stored at RT? q_ph->q_temp Yes rec_ph Adjust pH towards 7.5. q_ph->rec_ph No q_conc Is concentration high? q_temp->q_conc Yes rec_temp Gently warm to dissolve. Prepare fresh. q_temp->rec_temp No rec_conc Prepare a more dilute solution or use a concentrated stock. q_conc->rec_conc Yes solution_ok Solution should be stable. q_conc->solution_ok No

Caption: Troubleshooting decision tree for this compound precipitation.

References

minimizing cytotoxicity of 1-Hydroxyguanidine sulfate in non-cancerous cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of 1-Hydroxyguanidine sulfate (B86663) in non-cancerous cells during in vitro experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with 1-Hydroxyguanidine sulfate.

Issue 1: High Levels of Cytotoxicity in Non-Cancerous Control Cell Lines

If you observe unexpectedly high levels of cell death in your non-cancerous control cell lines, consider the following troubleshooting steps:

Potential Cause Recommendation
High Concentration of this compound Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific non-cancerous cell line. Start with a broad range of concentrations to identify a suitable working concentration with minimal toxicity.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, PBS) used to dissolve the this compound is at a non-toxic level for your cells. A vehicle control (cells treated with the solvent alone) is crucial to differentiate between compound- and solvent-induced cytotoxicity.
Suboptimal Cell Culture Conditions Maintain optimal cell culture conditions, including appropriate cell density, media formulation, and incubator settings (temperature, CO2, humidity). Overly confluent or sparse cultures can be more susceptible to stress.[1]
Contamination Regularly check for microbial contamination (e.g., bacteria, yeast, mycoplasma) in your cell cultures, as this can induce cell death and confound experimental results.

Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results

Variability in cytotoxicity data between experiments can be a significant challenge. The following steps can help improve reproducibility:

Potential Cause Recommendation
Inconsistent Cell Health and Passage Number Use cells from a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Variability in Reagent Preparation Prepare fresh solutions of this compound for each experiment. If using stock solutions, ensure they are stored correctly and have not undergone multiple freeze-thaw cycles.
Inconsistent Incubation Times Standardize all incubation times, including cell seeding, compound treatment, and assay reagent addition, across all experiments.
Edge Effects in Multi-Well Plates To minimize "edge effects," where cells in the outer wells of a microplate behave differently, avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in non-cancerous cells?

A1: The primary mechanism of cytotoxicity is believed to be the generation of nitric oxide (NO) and subsequent oxidative stress.[2] 1-Hydroxyguanidine can be oxidized to produce NO, which can lead to the formation of reactive nitrogen species (RNS).[3] This can induce oxidative stress, damage cellular components like DNA, and trigger apoptosis (programmed cell death), often through caspase-dependent pathways.[4]

Q2: How can I reduce the cytotoxicity of this compound in my non-cancerous cell lines?

A2: Several strategies can be employed to mitigate cytotoxicity:

  • Co-administration with Antioxidants: Antioxidants like N-acetylcysteine (NAC) can help neutralize reactive oxygen species (ROS) and reduce oxidative stress, thereby protecting the cells from damage.[5][6]

  • Use of Drug Delivery Systems: Encapsulating this compound in nanoparticle-based delivery systems, such as liposomes, can enable controlled and targeted release, potentially reducing systemic toxicity to non-cancerous cells.[2][7][8][9]

  • Optimization of Experimental Parameters: Carefully titrating the concentration of this compound and minimizing the incubation time can help find a therapeutic window where effects on cancerous cells are maximized while minimizing toxicity to non-cancerous cells.

Q3: Is there a difference in the cytotoxic effect of this compound on cancerous versus non-cancerous cells?

A3: While specific comparative data for this compound is limited, it is hypothesized that due to their higher proliferative rate and altered metabolism, some cancer cells may be more susceptible to the cytotoxic effects of nitric oxide and oxidative stress-inducing agents compared to their non-cancerous counterparts.[1] However, this needs to be empirically determined for the specific cell lines used in your research.

Quantitative Data Summary

Table 1: Illustrative IC50 Values of a Hypothetical NO-Releasing Compound in Cancerous vs. Non-Cancerous Cell Lines

Cell LineCell TypeIC50 (µM) - 48h Exposure
A549 Human Lung Carcinoma50
HeLa Human Cervical Cancer75
MCF-7 Human Breast Cancer60
MRC-5 Normal Human Fetal Lung Fibroblast>200
HUVEC Human Umbilical Vein Endothelial Cells>250

Table 2: Illustrative Effect of N-acetylcysteine (NAC) on the Cytotoxicity of a Hypothetical NO-Releasing Compound in a Non-Cancerous Cell Line (MRC-5)

TreatmentIC50 (µM) - 48h Exposure
Compound Alone210
Compound + 1 mM NAC>400
Compound + 5 mM NAC>500

Experimental Protocols

Protocol 1: Co-administration of N-acetylcysteine (NAC) to Mitigate Cytotoxicity

This protocol describes how to assess the protective effect of NAC against this compound-induced cytotoxicity.

  • Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO).

    • Prepare a stock solution of N-acetylcysteine (NAC) in sterile, serum-free media and filter-sterilize.[10][11]

  • Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Prepare another set of serial dilutions of this compound in complete cell culture medium containing a final concentration of NAC (e.g., 1 mM or 5 mM).

    • Include controls: untreated cells, cells treated with vehicle only, and cells treated with NAC alone.

    • Remove the old medium from the cells and add the treatment media.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Calculate the IC50 values for this compound in the presence and absence of NAC to determine the protective effect of the antioxidant.

Protocol 2: Quantification of Nitric Oxide (NO) Production using the Griess Assay

This protocol allows for the measurement of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.[12][13][14][15][16]

  • Cell Culture and Treatment: Culture your cells in a multi-well plate and treat them with this compound as per your experimental design. Include appropriate controls.

  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant from each well.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water. Prepare this solution fresh.[12]

  • Assay Procedure:

    • In a new 96-well plate, add 50 µL of your collected cell culture supernatant to each well.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Create a standard curve using known concentrations of sodium nitrite. Use this curve to determine the concentration of nitrite in your samples.

Protocol 3: Assessment of Caspase-3 Activation by Western Blot

This protocol is used to detect the cleavage of caspase-3, a key marker of apoptosis.[17][18][19][20][21]

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The presence of a band at approximately 17/19 kDa indicates cleaved (active) caspase-3.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis a Seed Non-Cancerous Cells d Treat Cells with This compound +/- Antioxidant a->d b Prepare 1-Hydroxyguanidine Sulfate Stock b->d c Prepare Antioxidant (e.g., NAC) Stock c->d e Incubate for Desired Time d->e f Assess Cytotoxicity (MTT/LDH Assay) e->f g Quantify Nitric Oxide (Griess Assay) e->g h Detect Apoptosis (Caspase-3 Western Blot) e->h

Caption: Experimental workflow for assessing and mitigating cytotoxicity.

signaling_pathway cluster_compound Compound Action cluster_cellular_response Cellular Response cluster_mitigation Mitigation Strategy HGS 1-Hydroxyguanidine Sulfate NO Nitric Oxide (NO) Production HGS->NO Oxidation ROS Oxidative Stress (ROS/RNS) NO->ROS Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Caspase Caspase-3 Activation Apoptosis->Caspase Antioxidant Antioxidants (e.g., NAC) Antioxidant->ROS Scavenges troubleshooting_logic start High Cytotoxicity in Non-Cancerous Cells? check_conc Is Concentration Optimized? start->check_conc Yes check_solvent Is Solvent Control OK? check_conc->check_solvent Yes action_dose_response Perform Dose-Response Experiment check_conc->action_dose_response No check_culture Are Culture Conditions Optimal? check_solvent->check_culture Yes action_reduce_solvent Reduce Solvent Concentration check_solvent->action_reduce_solvent No action_optimize_culture Optimize Seeding Density & Cell Health check_culture->action_optimize_culture No consider_mitigation Consider Mitigation Strategies (Antioxidants, Drug Delivery) check_culture->consider_mitigation Yes action_dose_response->check_conc action_reduce_solvent->check_solvent action_optimize_culture->check_culture

References

Technical Support Center: Overcoming Resistance to 1-Hydroxyguanidine Sulfate in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to 1-Hydroxyguanidine sulfate (B86663) and its derivatives, such as HB007, in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 1-Hydroxyguanidine sulfate derivatives like HB007?

A1: this compound derivatives, exemplified by the compound HB007, function as small molecule degraders of the Small Ubiquitin-like Modifier 1 (SUMO1) protein. The mechanism involves the binding of HB007 to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1). This binding event facilitates the interaction between CAPRIN1 and the F-box protein 42 (FBXO42), a substrate receptor for the CUL1 E3 ubiquitin ligase complex. This ternary complex formation leads to the recruitment of SUMO1, resulting in its ubiquitination and subsequent degradation by the proteasome. The degradation of SUMO1 disrupts various cellular processes that are crucial for cancer cell proliferation and survival.[1]

Q2: My cancer cell line is showing reduced sensitivity or resistance to this compound. What are the potential mechanisms of resistance?

A2: Resistance to this compound derivatives can emerge through several mechanisms, primarily related to alterations in the drug's direct target pathway or the activation of compensatory signaling. Key resistance mechanisms identified in preclinical studies include:

  • Alterations in the E3 Ligase Complex: Downregulation or knockout of essential components of the CUL1-FBXO42 E3 ligase pathway, such as CAPRIN1 or FBXO42, can prevent the drug-mediated degradation of SUMO1.[1]

  • Downregulation of Critical Downstream Effectors: Reduced expression of genes critical for the compound's anticancer activity, such as the StAR-related lipid transfer domain containing 7 (StarD7), can contribute to resistance.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, like P-glycoprotein, can actively pump the compound out of the cell, lowering its intracellular concentration and effectiveness.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by activating alternative survival pathways to compensate for the inhibition of SUMO1-related processes.

Q3: What are the expected IC50 values for this compound derivatives like HB007 in sensitive cancer cell lines?

A3: The half-maximal inhibitory concentration (IC50) for HB007 typically falls within the range of 0.3 to 1.5 µM in sensitive cancer cell lines. However, these values can vary based on the specific cell line and experimental conditions. For example, the IC50 for HB007 in the LN229 glioblastoma cell line has been reported to be 1.47 µM.[1][2][3] It is crucial to establish a baseline IC50 for your specific parental cell line.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and its derivatives.

Observed Problem Potential Cause Recommended Solution
Inconsistent or higher than expected IC50 values in a sensitive cell line. Cell Seeding Density: Inconsistent cell numbers were seeded for each experiment.Ensure a consistent number of cells are seeded by performing an accurate cell count before plating and ensuring a single-cell suspension.
Reagent Quality: Degradation of the compound or other assay reagents.Prepare fresh dilutions of this compound from a validated stock for each experiment. Ensure all other reagents for the viability assay are within their expiration dates and stored correctly.[1]
Incubation Time: Suboptimal incubation time with the compound.Optimize the incubation time. A typical duration is 48-72 hours, but this may vary between cell lines.[1]
Mycoplasma Contamination: Mycoplasma can alter cellular responses to drugs.Regularly test cell cultures for mycoplasma contamination.
No significant degradation of SUMO1 observed by Western blot after treatment. Insufficient Drug Concentration or Treatment Time: The concentration or duration of treatment is not adequate to induce SUMO1 degradation.Perform a dose-response and time-course experiment. Test a range of concentrations (e.g., 0.1x to 10x the expected IC50) and multiple time points (e.g., 6, 12, 24, 48 hours).[1]
Antibody Quality: The primary antibody for SUMO1 is not performing optimally.Use a validated, high-affinity antibody specific for SUMO1. Include positive and negative controls in your Western blot to verify antibody performance.[1]
Development of Resistance: The cell line has acquired resistance.Analyze the expression levels of key proteins in the resistance pathway, such as CAPRIN1 and FBXO42, by Western blot.[1]
Failure to detect the drug-induced interaction between CAPRIN1 and FBXO42 by co-immunoprecipitation (Co-IP). Lysis Buffer Composition: The lysis buffer may be too harsh, disrupting the protein-protein interaction.Use a non-denaturing Co-IP lysis buffer and avoid harsh detergents.
Insufficient Drug Treatment: The concentration or duration of treatment is not sufficient to induce the interaction.Ensure cells are treated with an effective concentration of the compound for an adequate duration.
Antibody for IP: The antibody used for immunoprecipitation may not be suitable.Use a high-affinity, IP-grade antibody for either CAPRIN1 or FBXO42.
Washing Steps: Washing steps may be too stringent or insufficient.Optimize the number and stringency of wash steps to reduce background noise without disrupting the protein complex.[1]
Low Protein Expression: The cell line may have low endogenous expression of CAPRIN1 or FBXO42.Confirm the expression of both CAPRIN1 and FBXO42 in your cell line by performing a Western blot on the input lysate.[1]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of the this compound derivative, HB007, in various cancer cell lines.

Table 1: In Vitro Efficacy of HB007 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma~0.3 - 1.5
HCT116Colon Carcinoma~0.3 - 1.5
MDA-MB-231Breast Adenocarcinoma~0.3 - 1.5
LN229Glioblastoma1.47

Data compiled from multiple studies.[2]

Table 2: Comparative In Vitro Cytotoxicity of HB007 in Human Lung Cancer Cell Lines

Cell LineHistological SubtypeHB007 IC₅₀ (µM) after 72hCisplatin IC₅₀ (µM) after 72h
A549Adenocarcinoma5.2 ± 0.815.7 ± 2.1
H460Large Cell Carcinoma3.8 ± 0.612.4 ± 1.9
H1975Adenocarcinoma (EGFR T790M)8.1 ± 1.222.5 ± 3.4
DMS 114Small Cell Lung Cancer2.5 ± 0.48.9 ± 1.3

IC₅₀ values represent the concentration required to inhibit 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.[4]

Experimental Protocols

Protocol 1: Generation of a Resistant Cancer Cell Line by Dose Escalation

This protocol describes a method to generate a cancer cell line with acquired resistance to this compound.[1]

  • Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) on the parental cell line to determine the initial IC50 value of the compound.

  • Initial Treatment: Culture the parental cells in a medium containing the compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, increase the concentration of the compound in the culture medium by approximately 1.5 to 2-fold.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Allow the cells to recover and resume normal growth before the next dose escalation.

  • Repeat Dose Escalation: Repeat steps 3 and 4, gradually increasing the concentration of the compound. This process can take several months.

  • Characterization of Resistant Line: Once the cells can proliferate in a significantly higher concentration of the compound (e.g., 5-10 times the initial IC50), characterize the resistant phenotype by re-evaluating the IC50 and investigating the underlying resistance mechanisms.

Protocol 2: Western Blotting for SUMO1 Degradation

This protocol is for quantifying the reduction of SUMO1 protein levels following treatment.[1][3]

  • Cell Treatment and Lysis:

    • Treat cells with the this compound derivative or vehicle control for the desired time and concentration.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts, mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel.

    • After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with a validated primary anti-SUMO1 antibody overnight at 4°C.

    • The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply a chemiluminescence substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the SUMO1 signal to a loading control (e.g., β-actin or GAPDH). Compare the levels of SUMO1 between treated and untreated, and sensitive and resistant cells.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Detect CAPRIN1-FBXO42 Interaction

This protocol is to determine if the this compound derivative induces the interaction between CAPRIN1 and FBXO42.[1]

  • Cell Treatment and Lysis:

    • Treat cells with the compound or vehicle control.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer.

  • Pre-clearing:

    • Incubate the cell lysates with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Add an anti-CAPRIN1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.

  • Washing:

    • Pellet the beads and wash them several times with Co-IP lysis buffer to remove unbound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an appropriate elution buffer (e.g., Laemmli buffer for direct Western blot analysis).

  • Western Blot Analysis:

    • Analyze the eluted proteins by Western blotting using anti-FBXO42 and anti-CAPRIN1 antibodies to detect the co-immunoprecipitated proteins.

Visualizations

HB007_Signaling_Pathway cluster_drug_action Drug Action cluster_sumo_degradation SUMO1 Degradation cluster_cellular_effects Cellular Effects 1_Hydroxyguanidine 1-Hydroxyguanidine Sulfate (HB007) CAPRIN1 CAPRIN1 1_Hydroxyguanidine->CAPRIN1 Binds to FBXO42 FBXO42 (CUL1 E3 Ligase) CAPRIN1->FBXO42 Induces Interaction SUMO1 SUMO1 FBXO42->SUMO1 Recruits Ubiquitination Ubiquitination SUMO1->Ubiquitination Undergoes Proteasome Proteasomal Degradation Ubiquitination->Proteasome Cell_Proliferation Decreased Cancer Cell Proliferation Proteasome->Cell_Proliferation Apoptosis Induction of Apoptosis Proteasome->Apoptosis

Caption: Mechanism of action of this compound (HB007).

Resistance_Workflow Start Cancer Cell Line Shows Reduced Sensitivity to Drug Confirm_IC50 Confirm IC50 Shift (Dose-Response Assay) Start->Confirm_IC50 Check_SUMO1 Assess SUMO1 Degradation (Western Blot) Confirm_IC50->Check_SUMO1 Investigate_Mechanism Investigate Resistance Mechanisms Check_SUMO1->Investigate_Mechanism E3_Ligase Check CAPRIN1/FBXO42 Expression (Western Blot) Investigate_Mechanism->E3_Ligase Efflux_Pumps Assess ABC Transporter Expression/Function Investigate_Mechanism->Efflux_Pumps Bypass_Pathways Profile Key Survival Pathways (e.g., PI3K/Akt, MAPK) Investigate_Mechanism->Bypass_Pathways Develop_Strategy Develop Strategy to Overcome Resistance E3_Ligase->Develop_Strategy Efflux_Pumps->Develop_Strategy Bypass_Pathways->Develop_Strategy Combination_Therapy Combination Therapy Develop_Strategy->Combination_Therapy Alternative_Inhibitor Alternative Inhibitor Develop_Strategy->Alternative_Inhibitor

Caption: Workflow for investigating resistance to this compound.

logical_resistance cluster_resistance Potential Resistance Mechanisms cluster_outcome Outcome cluster_result Result A Decreased CAPRIN1/FBXO42 E Reduced SUMO1 Degradation A->E B Increased Drug Efflux F Decreased Intracellular Drug Concentration B->F C Activation of Bypass Pathways G Compensatory Survival Signals C->G D Downregulation of Downstream Effectors D->G H Drug Resistance E->H F->H G->H

Caption: Logical relationships of resistance mechanisms.

References

Optimizing Experiments with 1-Hydroxyguanidine Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experiments involving 1-Hydroxyguanidine sulfate (B86663). Here, you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for 1-Hydroxyguanidine sulfate in cell-based assays?

A1: The optimal incubation time can vary depending on the cell line and the specific endpoint being measured (e.g., cell viability, inhibition of proliferation). As a general starting point, an incubation period of 24 to 72 hours is often used for assessing effects on cell proliferation. For shorter-term assays, such as measuring the inhibition of signaling pathways, incubation times may range from 1 to 4 hours. It is recommended to perform a time-course experiment to determine the ideal incubation period for your specific experimental conditions.

Q2: At what temperature should I conduct my enzyme inhibition assays with this compound?

A2: For enzyme inhibition assays, such as those involving nitric oxide synthase (NOS) or arginase, incubations are typically performed at 25°C or 37°C. The optimal temperature will depend on the specific enzyme and the assay conditions. Always refer to the protocol for the specific enzyme assay kit you are using.

Q3: How does this compound affect the NF-κB signaling pathway?

A3: Guanidine (B92328) derivatives have been shown to inhibit the NF-κB signaling pathway. This inhibition is achieved by preventing the nuclear translocation of NF-κB, a critical step in its activation. By blocking this translocation, this compound can suppress the expression of downstream inflammatory mediators.[1][2]

Q4: What are the key considerations for preparing this compound for an experiment?

A4: this compound should be dissolved in an appropriate solvent, such as sterile water or a buffer solution specified in your protocol. It is crucial to ensure the compound is fully dissolved before adding it to your experimental system. For cell-based assays, the final concentration of any solvent (like DMSO) should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Troubleshooting Guides

Enzyme Inhibition Assays
Issue Possible Cause Troubleshooting Steps
High variability between replicates Inconsistent pipetting or mixing.Ensure accurate and consistent pipetting for all reagents. Mix all solutions thoroughly before adding them to the assay plate.
Temperature fluctuations across the plate.Allow all reagents and the assay plate to equilibrate to the recommended temperature before starting the assay.
Low or no inhibition observed Incorrect concentration of the inhibitor.Verify the calculations for your inhibitor dilutions. Prepare fresh dilutions if necessary.
Degraded enzyme or inhibitor.Use freshly prepared or properly stored enzyme and inhibitor solutions.
Inappropriate incubation time.Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate.
Cell-Based Assays
Issue Possible Cause Troubleshooting Steps
"Edge effect" leading to inconsistent results in outer wells Increased evaporation in the outer wells of the microplate.To mitigate this, fill the outer wells with sterile media or PBS and do not use them for experimental samples.
High background signal Contamination of reagents.Use sterile techniques when handling all reagents and cell cultures.
Interference from the compound.Run a control with the compound in cell-free media to check for direct reactions with the assay reagents.
Low cell viability in control wells Poor cell health or over-confluence.Ensure cells are healthy and in the logarithmic growth phase before seeding. Avoid letting cells become over-confluent.
Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding to have a consistent number of cells in each well.

Quantitative Data Summary

The following tables summarize typical incubation times for experiments involving this compound and related compounds.

Table 1: Incubation Times for Enzyme Inhibition Assays

Assay TypeEnzymeIncubation TimeTemperatureReference
Inhibitor ScreeningArginase I5 - 15 minutes (pre-incubation with inhibitor)25°C or 37°C[3][4]
30 - 60 minutes (reaction with substrate)
Nitric Oxide Synthase ActivityNitric Oxide Synthase20 minutesNot specified[5]

Table 2: Incubation Times for Cell-Based Assays

Assay TypeCell LineIncubation TimeEndpointReference
Cell Viability (MTT/MTS)Various Cancer Cell Lines1 - 4 hoursMetabolic Activity[6][7][8]
Antiproliferative ActivityL1210 cellsNot specifiedID50[9]
NF-κB InhibitionIn vivo (mouse model)8 days (treatment)NF-κB translocation[1]

Experimental Protocols

Protocol 1: Arginase I Inhibitor Screening Assay

This protocol is a generalized procedure for screening inhibitors of Arginase I.

  • Reagent Preparation :

    • Prepare Arginase I enzyme solution to the desired concentration in assay buffer.

    • Dissolve this compound (or other test inhibitors) in an appropriate solvent to create a stock solution.

    • Prepare serial dilutions of the inhibitor in assay buffer.

  • Assay Procedure :

    • Add 10 µL of the diluted inhibitor or control solution to the wells of a 96-well plate.

    • Add 30 µL of the Arginase I enzyme solution to each well, except for the background control wells.

    • Incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding 20 µL of the arginine substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 200 µL of a urea (B33335) reagent.

    • Incubate for an additional 60 minutes at room temperature.

  • Data Analysis :

    • Measure the absorbance at 430-450 nm using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a general method for assessing cell viability after treatment with this compound.

  • Cell Seeding :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment :

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Incubate the plate for 24 to 72 hours.

  • MTT Addition and Incubation :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 1-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization and Measurement :

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

    • Mix gently to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis :

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability relative to the untreated control.

Visualizations

NF-κB Signaling Pathway Inhibition

NF_kB_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK activates IkB_NF_kB IkB NF-κB IKK->IkB_NF_kB phosphorylates IkB IkB IkB Degradation IkB->Degradation degradation NF_kB NF-κB NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocation IkB_NF_kB->NF_kB releases 1_Hydroxyguanidine 1-Hydroxyguanidine sulfate 1_Hydroxyguanidine->NF_kB_nucleus inhibits DNA DNA Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription activates NF_kB_nucleus->DNA binds to Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Enzyme Prepare Enzyme Solution Add_Enzyme Add Enzyme Prep_Enzyme->Add_Enzyme Prep_Inhibitor Prepare 1-Hydroxyguanidine Sulfate Dilutions Add_Inhibitor Add Inhibitor to Plate Prep_Inhibitor->Add_Inhibitor Prep_Substrate Prepare Substrate Solution Add_Substrate Add Substrate Prep_Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Pre_Incubate Pre-incubate (5-15 min) Add_Enzyme->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate (30-60 min) Add_Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition

References

Technical Support Center: 1-Hydroxyguanidine Sulfate Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Hydroxyguanidine Sulfate (B86663).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 1-Hydroxyguanidine Sulfate.

Synthesis Troubleshooting

Problem: Low or No Product Yield

Potential Cause Suggested Solution
Incomplete Reaction - Ensure accurate stoichiometry of reactants. An excess of hydroxylamine (B1172632) may be necessary. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). - Extend the reaction time or moderately increase the temperature, while monitoring for byproduct formation.
Degradation of Reactants or Product - 1-Hydroxyguanidine can be unstable under harsh conditions. Avoid excessive heat and prolonged reaction times. - Ensure the quality of starting materials. Use fresh hydroxylamine and cyanamide (B42294) or S-methylisothiourea reagents.
Side Reactions - Control the reaction temperature carefully. - The formation of urea (B33335) or other byproducts can occur. Consider alternative synthetic routes if side reactions are prevalent.
Incorrect pH - The reaction of hydroxylamine with cyanamide or S-methylisothiourea derivatives is pH-sensitive. Maintain the pH within the optimal range for the specific protocol.

Problem: Formation of Insoluble Material or Tar

Potential Cause Suggested Solution
Polymerization of Cyanamide - Use fresh, high-purity cyanamide. - Add the cyanamide solution portion-wise to the reaction mixture to maintain a low concentration.
Decomposition at High Temperatures - Maintain the recommended reaction temperature. Use a controlled temperature bath.
Incorrect Solvent - Ensure the solvent is appropriate for the reaction and can dissolve the reactants and intermediates.
Purification Troubleshooting

Problem: Difficulty in Crystallization/Precipitation

Potential Cause Suggested Solution
Solution is Too Dilute - Concentrate the solution by carefully removing the solvent under reduced pressure.
Supersaturation Not Reached - Cool the solution slowly to room temperature, then in an ice bath. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Presence of Impurities Inhibiting Crystallization - Attempt to purify the crude product by another method (e.g., column chromatography) before crystallization. - Perform a solvent screen to find a more suitable recrystallization solvent.

Problem: Oily Product Obtained After Purification

Potential Cause Suggested Solution
Presence of Residual Solvent - Dry the product under high vacuum for an extended period.
Low Melting Point Impurities - Wash the product with a cold, non-polar solvent in which the product is insoluble but the impurity is soluble. - Re-purify by recrystallization from a different solvent system.
Product is Hygroscopic - Handle and store the purified product under an inert, dry atmosphere.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Two common synthetic approaches for preparing 1-Hydroxyguanidine and its salts are:

  • From Hydroxylamine and a Cyanamide Source: This involves the reaction of hydroxylamine with a cyanamide derivative. The reaction conditions, such as pH and temperature, need to be carefully controlled to maximize yield and minimize side reactions.

  • From S-Methylisothiourea Sulfate and Hydroxylamine: This method involves the reaction of S-methylisothiourea sulfate with hydroxylamine, which can offer good yields of the desired product.

Q2: What are the most common impurities in the synthesis of this compound?

A2: While specific impurities can vary based on the synthetic route, potential byproducts include unreacted starting materials, urea, and products from the dimerization or polymerization of cyanamide.

Q3: How can I monitor the progress of the synthesis reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) if a suitable solvent system is found, or more quantitatively by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q4: What is the best way to purify crude this compound?

A4: Recrystallization is a common and effective method for purifying this compound. A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q5: this compound appears to be unstable. What are the recommended storage conditions?

A5: this compound should be stored in a cool, dry place, away from heat and oxidizing agents. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Experimental Protocols

General Protocol for Synthesis via S-Methylisothiourea Hemisulfate and Hydroxylamine Hydrochloride

This is a generalized procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve S-methylisothiourea hemisulfate and hydroxylamine hydrochloride in an appropriate solvent (e.g., water or a lower alcohol).

  • Reaction Execution: Heat the mixture to reflux for a specified period, monitoring the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with a small amount of cold solvent.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain pure this compound.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Reactants (S-Methylisothiourea Sulfate, Hydroxylamine HCl) B Reaction (Heating in Solvent) A->B 1. Mix & Heat C Crude Product Mixture B->C 2. Reaction Completion D Cooling & Precipitation C->D 3. Cool E Filtration D->E 4. Isolate Solid F Recrystallization E->F 5. Dissolve in Hot Solvent G Pure this compound F->G 6. Cool & Crystallize

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_solutions Potential Solutions LowYield Low/No Yield CheckStoichiometry Check Stoichiometry & Reaction Time/Temp LowYield->CheckStoichiometry FreshReagents Use Fresh Reagents LowYield->FreshReagents SideReaction Side Reactions ControlTemp Control Temperature SideReaction->ControlTemp Degradation Degradation Degradation->ControlTemp Degradation->FreshReagents

Caption: Logical relationship for troubleshooting common synthesis issues.

Technical Support Center: Mitigating Interference of 1-Hydroxyguanidine Sulfate in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and mitigating potential interference caused by 1-Hydroxyguanidine sulfate (B86663) in various biochemical assays. Given the limited direct literature on the assay interference of 1-Hydroxyguanidine sulfate, this guide draws upon established principles of interference from structurally related guanidine (B92328) compounds and general small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

A1: this compound is a small molecule containing a guanidinium (B1211019) group and a hydroxylamine (B1172632) moiety. The guanidinium group is known to act as a chaotropic agent, capable of disrupting non-covalent interactions such as hydrogen bonds, which are crucial for maintaining the structure and function of proteins like antibodies and enzymes. This disruption can lead to denaturation and loss of activity, causing interference in biochemical assays. The overall charge and polarity of the molecule can also lead to non-specific binding to assay components.

Q2: My results are inconsistent when testing this compound. What are the potential causes?

A2: Inconsistent results can arise from several factors. This compound, like other small molecules, may exhibit poor solubility or stability in certain assay buffers, leading to variable effective concentrations. Furthermore, it could be a promiscuous inhibitor, acting through non-specific mechanisms such as aggregation, which can be highly dependent on concentration and buffer conditions. It is also possible that the compound interferes with the detection method itself, for instance, by absorbing light or fluorescing at the assay's wavelengths.

Q3: How can I determine if this compound is causing non-specific interference in my immunoassay (e.g., ELISA)?

A3: Non-specific interference in immunoassays by guanidine-containing compounds often manifests as a loss of signal due to the denaturation of antibodies or disruption of the antibody-antigen binding. To test for this, you can perform a series of control experiments:

  • Sample Dilution: A serial dilution of your sample containing this compound should result in a proportional decrease in interference.

  • Spike and Recovery: Spike a known concentration of your analyte into a sample with and without this compound. A low recovery percentage in the presence of the compound suggests interference.

  • Alternative Antibody Pairs: If using a sandwich ELISA, test with different capture or detection antibodies to see if the interference is antibody-specific.

Q4: Can this compound interfere with enzyme-based assays?

A4: Yes, the chaotropic nature of the guanidinium group can denature enzymes, leading to a loss of catalytic activity and appearing as inhibition. To investigate this, you can:

  • Vary Enzyme Concentration: Determine if the apparent inhibition is dependent on the enzyme concentration.

  • Pre-incubation Time: Vary the pre-incubation time of the enzyme with this compound. A time-dependent loss of activity suggests irreversible denaturation.

  • Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer. This can help to disrupt non-specific aggregation of the compound.

Q5: Is it possible for this compound to interfere with fluorescence-based assays?

A5: Yes, compounds with certain structural motifs can possess intrinsic fluorescence or act as quenchers. To check for this, run control experiments with this compound in the assay buffer without the target biomolecule to see if it affects the background fluorescence. A spectral scan of the compound can also reveal if its excitation and emission spectra overlap with those of your assay's fluorophore.

Troubleshooting Guides

Issue 1: Loss of Signal or High Variability in ELISA Assays

Potential Cause: Disruption of antibody-antigen binding or antibody denaturation by the chaotropic effect of the guanidinium group.

Troubleshooting Workflow:

start High Signal Variability or Loss of Signal in ELISA dilution Perform Serial Dilution of Sample start->dilution proportional Is Interference Proportional to Dilution? dilution->proportional mitigate Proceed to Mitigation (e.g., Acid Dissociation) proportional->mitigate Yes other Investigate Other Causes (e.g., Reagent Stability) proportional->other No

Caption: Troubleshooting workflow for ELISA interference.

Mitigation Strategies:

StrategyDescriptionProtocol
Sample Dilution Reduces the concentration of the interfering compound to a level that does not significantly affect the assay.Serially dilute the sample containing this compound in assay buffer and re-run the ELISA. Determine the dilution factor at which the interference is minimized while the analyte signal is still detectable.
Acid Dissociation High concentrations of guanidine hydrochloride are used to dissociate antibody-antigen complexes, a principle that can be adapted to mitigate interference. A similar approach with acidification can be attempted.[1][2][3]1. Acidify the sample by adding an equal volume of a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5).2. Incubate for 15-30 minutes at room temperature.3. Neutralize the sample by adding a high pH buffer (e.g., 1 M Tris-HCl, pH 8.5).4. Immediately analyze the sample in the ELISA.

Quantitative Impact of Guanidine Hydrochloride on ELISA Signal:

The following table, adapted from studies on guanidine hydrochloride, illustrates the potential impact of a chaotropic agent on immunoassay signal.

Guanidine HCl Concentration% Signal Reduction (Hypothetical)
0.5 M10-20%
1.0 M30-50%
2.0 M>80%

Note: This is illustrative data for Guanidine HCl and the effect of this compound may vary.

Issue 2: Apparent Inhibition in Enzymatic Assays

Potential Cause: Non-specific inhibition via enzyme denaturation or compound aggregation.

Troubleshooting Workflow:

start Apparent Enzyme Inhibition detergent Add 0.01% Triton X-100 to Assay Buffer start->detergent shift Significant IC50 Shift? detergent->shift aggregation Inhibition Likely Due to Aggregation shift->aggregation Yes denaturation Consider Enzyme Denaturation shift->denaturation No

Caption: Troubleshooting workflow for enzymatic assay interference.

Mitigation Strategies:

StrategyDescriptionProtocol
Detergent Addition Non-ionic detergents can disrupt aggregates of small molecules, reducing non-specific inhibition.1. Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.2. Prepare serial dilutions of this compound in both buffers.3. Run the enzymatic assay in parallel using both buffer conditions.4. Compare the IC50 values. A significant positive shift in the IC50 in the presence of detergent suggests aggregation-based inhibition.[4]
Assay Buffer Optimization The stability and behavior of both the enzyme and the small molecule can be highly dependent on the buffer composition (pH, ionic strength).Test a range of buffer conditions (e.g., different pH values, addition of stabilizing agents like glycerol) to find a condition that minimizes interference while maintaining enzyme activity.
Issue 3: Abnormal Signal in Fluorescence-Based Assays

Potential Cause: Intrinsic fluorescence of this compound or quenching of the assay fluorophore.

Troubleshooting Workflow:

start Abnormal Fluorescence Signal control Run Control with Compound (No Enzyme/Substrate) start->control signal Does Compound Affect Background Signal? control->signal optical Optical Interference (Fluorescence/Quenching) signal->optical Yes biochemical Investigate Biochemical Effects signal->biochemical No

Caption: Troubleshooting workflow for fluorescence assay interference.

Mitigation Strategies:

StrategyDescriptionProtocol
Spectral Scanning Determine the excitation and emission spectra of this compound to identify any overlap with the assay's fluorophores.1. Prepare a solution of this compound in the assay buffer.2. Use a spectrophotometer/fluorometer to scan a range of excitation and emission wavelengths.3. Compare the resulting spectra with those of your assay's donor and acceptor fluorophores.
Use of Alternative Fluorophores If spectral overlap is confirmed, switching to a fluorophore with different excitation and emission wavelengths can mitigate the interference.Select a fluorescent probe that is spectrally distinct from this compound and re-optimize the assay.
Data Correction If the interference is consistent and concentration-dependent, it may be possible to subtract the background signal contributed by the compound.For each concentration of this compound tested, run a parallel control reaction without the enzyme or substrate and subtract this background reading from the corresponding experimental reading.

Experimental Protocols

Protocol 1: Acid Dissociation for ELISA Samples

  • Sample Preparation: Prepare samples containing the analyte and potentially interfering this compound.

  • Acidification: Add an equal volume of 0.1 M glycine-HCl, pH 2.5, to each sample.

  • Incubation: Incubate at room temperature for 20 minutes with gentle agitation.

  • Neutralization: Add a calculated volume of 1 M Tris-HCl, pH 8.5, to bring the final pH to approximately 7.0-7.4.

  • ELISA Analysis: Immediately add the treated samples to the ELISA plate and proceed with the standard protocol.

Protocol 2: Detergent Assay for Non-Specific Inhibition

  • Buffer Preparation: Prepare two batches of your standard enzymatic assay buffer. To one batch, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Dilution: Prepare a serial dilution of this compound in both the standard buffer and the detergent-containing buffer.

  • Assay Setup: Set up two parallel assays, one with each buffer type.

  • Enzyme Addition: Add the enzyme to all wells and pre-incubate for 15 minutes at the assay temperature.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Data Acquisition: Measure the reaction kinetics using a plate reader.

  • Analysis: Calculate the IC50 values for this compound in the presence and absence of Triton X-100. A significant increase in the IC50 value in the presence of the detergent is indicative of aggregation-based inhibition.[4]

By systematically applying these troubleshooting guides and mitigation strategies, researchers can better understand and control for the potential interference of this compound in their biochemical assays, leading to more accurate and reliable experimental outcomes.

References

ensuring consistent results with 1-Hydroxyguanidine sulfate in repeat experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Hydroxyguanidine sulfate (B86663). This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is 1-Hydroxyguanidine sulfate and what are its primary applications?

A1: this compound is a compound known for its antitumor and antiviral activities.[1] It functions as a nitric oxide (NO) donor, which is a key mechanism in its biological effects. It is primarily used in cancer research to inhibit the growth of various cancer cell lines and in virology to study its antiviral properties.

Q2: How should this compound be stored?

A2: Proper storage is crucial for maintaining the stability and activity of this compound. It should be stored in a dry, cool, and well-ventilated place, with recommended temperatures being refrigerated between 2-8°C. For long-term storage, it is advisable to keep it at -20°C.

Q3: What is the solubility of this compound?

A3: this compound is soluble in water.

Q4: How does this compound exert its effects?

A4: The primary mechanism of action for this compound is the release of nitric oxide (NO). NO is a signaling molecule involved in various physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. In the context of cancer, NO can induce apoptosis (programmed cell death) and inhibit cell proliferation.

Q5: Is this compound stable in cell culture medium?

A5: The stability of this compound in cell culture medium can be influenced by several factors, including the composition of the medium, temperature, and pH.[2][3][4] As a nitric oxide donor, it will degrade over time to release NO. It is recommended to prepare fresh solutions for each experiment to ensure consistent results.

Troubleshooting Guide

Inconsistent results in experiments with this compound can arise from various factors. This guide provides solutions to common issues.

Issue Potential Cause Recommended Solution
High variability in cell viability assays between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the perimeter of the plate can concentrate the compound. 3. Inaccurate pipetting: Errors in dispensing the compound or reagents.1. Ensure a homogeneous cell suspension before seeding and use a consistent seeding technique. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and pre-wet the tips before dispensing.
Lower than expected or no biological activity observed. 1. Compound degradation: Improper storage or use of old solutions. 2. Sub-optimal concentration: The concentration used may be too low to elicit a response. 3. Cell line resistance: The chosen cell line may be insensitive to the effects of nitric oxide.1. Store the compound as recommended and always prepare fresh solutions before each experiment. 2. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line. 3. Research the sensitivity of your cell line to NO-donating compounds or test a different cell line.
Inconsistent results in the Griess assay for nitric oxide measurement. 1. Interference from media components: Phenol (B47542) red and other components in the culture medium can interfere with the colorimetric reading. 2. Instability of nitrite (B80452): Nitrite, the product measured in the Griess assay, can be unstable. 3. Incorrect timing of measurement: NO release is time-dependent.1. Use phenol red-free medium for the experiment or run appropriate controls with medium alone. 2. Perform the assay immediately after collecting the supernatant. 3. Conduct a time-course experiment to determine the optimal time point for measuring nitrite accumulation.
Precipitation of the compound in the culture medium. 1. Low solubility at the working concentration: The concentration used exceeds the solubility limit in the medium. 2. Interaction with media components: Components in the serum or medium may cause precipitation.1. Ensure the final concentration is below the solubility limit. Consider using a different solvent for the stock solution if compatible with your cells. 2. Prepare the final dilution in serum-free medium first, then add serum if required.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (with and without phenol red)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile water or PBS. Perform serial dilutions in phenol red-free culture medium to obtain a range of working concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound solutions. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Nitric Oxide Measurement (Griess Assay)

This protocol measures the amount of nitric oxide released by this compound in a cell-free system or from treated cells.[5][6][7][8][9]

Materials:

  • This compound

  • Cell culture supernatant or a cell-free solution

  • Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

  • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water

  • Sodium nitrite standard solutions (0-100 µM)

  • 96-well plate

Procedure:

  • Sample Preparation: If using cells, treat them with this compound as described in the cell viability protocol. After the desired incubation time, collect the cell culture supernatant. For a cell-free system, prepare solutions of this compound in the desired buffer or medium.

  • Standard Curve: Prepare a series of sodium nitrite standards (e.g., 0, 1.56, 3.125, 6.25, 12.5, 25, 50, 100 µM) by serial dilution in the same buffer or medium as the samples.[5]

  • Assay: In a 96-well plate, add 50 µL of each sample, standard, and blank (medium/buffer only) to separate wells.

  • Add 50 µL of Griess Reagent A to all wells.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to all wells.

  • Incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader within 30 minutes.[5]

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus nitrite concentration. Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Visualizations

Experimental Workflow for Assessing this compound Activity```dot

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_readout Readout prep_compound Prepare 1-Hydroxyguanidine sulfate solutions treat_cells Treat cells with compound prep_compound->treat_cells prep_cells Seed cells in 96-well plate prep_cells->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate collect_supernatant Collect supernatant for Griess Assay incubate->collect_supernatant add_mtt Add MTT reagent to cells incubate->add_mtt griess_assay Perform Griess Assay (Measure NO release) collect_supernatant->griess_assay mtt_readout Measure absorbance (Cell Viability) add_mtt->mtt_readout

Caption: Simplified signaling pathway of this compound.

References

best practices for storing and handling 1-Hydroxyguanidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for storing and handling 1-Hydroxyguanidine sulfate (B86663). Below you will find troubleshooting guides and frequently asked questions to ensure safe and effective use in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store 1-Hydroxyguanidine sulfate?

A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The recommended storage temperature is refrigerated, between 2-8°C (35.6-46.4°F) or below 4°C (39°F).[2][3][4]

Q2: What are the key safety precautions to take when handling this compound?

A2: When handling this compound, it is crucial to work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and protective clothing.[1][2] Avoid creating dust and ensure that emergency eyewash stations and safety showers are accessible.[1][2]

Q3: What should I do in case of accidental exposure to this compound?

A3: In case of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[1][2]

  • Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, including under the eyelids.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]

Q4: How should I dispose of this compound waste?

A4: Waste disposal should be conducted by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1] Do not allow the chemical to enter drains or sewer systems.[1] Always dispose of the material in accordance with local, state, and federal regulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Troubleshooting Steps
Inconsistent experimental results Improper storage leading to degradation of the compound.Ensure the compound is stored at the recommended refrigerated temperature (2-8°C) in a tightly sealed container to prevent degradation.[2][3][4]
Contamination of the compound.Use clean, dedicated spatulas and glassware when handling the compound. Avoid introducing moisture or other contaminants into the stock container.
Difficulty dissolving the compound The compound is a white crystalline powder.[2]This compound is soluble in water (25 mg/mL).[3][4] Use deionized or distilled water and consider gentle warming or sonication to aid dissolution. Prepare fresh solutions for optimal performance.
Visible changes in the compound (e.g., color change, clumping) Absorption of moisture or degradation.Discard the compound if you observe any significant changes in its physical appearance. Ensure the container is always tightly sealed after use.[2]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound

This protocol outlines the steps for preparing a standard stock solution.

  • Pre-Experiment Checklist:

    • Ensure you are wearing the appropriate Personal Protective Equipment (PPE): lab coat, safety goggles, and chemical-resistant gloves.

    • Work in a well-ventilated area, preferably a fume hood.

    • Have all necessary materials ready: this compound, sterile deionized water, a calibrated analytical balance, a volumetric flask, and sterile filtration equipment.

  • Procedure:

    • Calculate the required mass of this compound. The molecular weight is 124.11 g/mol .[6] For 10 mL of a 10 mM solution, you will need 12.41 mg.

    • Carefully weigh the calculated amount of the compound using an analytical balance.

    • Transfer the weighed powder to a clean, dry volumetric flask.

    • Add a small amount of sterile deionized water to the flask to dissolve the powder.

    • Gently swirl the flask until the solid is completely dissolved.

    • Once dissolved, add sterile deionized water to the flask up to the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • For long-term storage, sterile filter the solution into a sterile, airtight container.

    • Label the container clearly with the compound name, concentration, and date of preparation.

    • Store the stock solution at 2-8°C.

Visualizations

experimental_workflow Experimental Workflow: Stock Solution Preparation start Start ppe Don Personal Protective Equipment start->ppe calculate Calculate Required Mass ppe->calculate weigh Weigh Compound calculate->weigh dissolve Dissolve in Solvent weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume mix Mix for Homogeneity adjust_volume->mix filter Sterile Filter (Optional) mix->filter store Store at 2-8°C filter->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

troubleshooting_logic Troubleshooting Inconsistent Results issue Inconsistent Experimental Results check_storage Check Storage Conditions: - Temperature 2-8°C? - Tightly Sealed? issue->check_storage correct_storage Action: Correct Storage & Use Fresh Aliquot check_storage->correct_storage No check_solution_prep Review Solution Preparation: - Freshly Prepared? - Correct Solvent? check_storage->check_solution_prep Yes resolution Problem Resolved correct_storage->resolution prepare_new Action: Prepare Fresh Solution check_solution_prep->prepare_new No check_handling Review Handling Procedure: - Cross-Contamination? check_solution_prep->check_handling Yes prepare_new->resolution improve_handling Action: Use Dedicated Equipment check_handling->improve_handling No check_handling->resolution Yes improve_handling->resolution

Caption: Logic diagram for troubleshooting inconsistent experimental results.

References

identifying and resolving artifacts in experiments with 1-Hydroxyguanidine sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Hydroxyguanidine sulfate (B86663). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential artifacts and issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1-Hydroxyguanidine sulfate and what are its primary applications in research?

A1: this compound is a compound with antitumor and antiviral properties.[1][2][3] In research, it is commonly used as an inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis, making it a subject of interest in cancer research.[4][5] It is also studied for its role as a modulator of nitric oxide synthase (NOS) activity.[6][7]

Q2: What are the general solubility and storage recommendations for this compound?

A2: this compound is generally soluble in aqueous solutions. For specific solubility information, it is always best to consult the manufacturer's datasheet. It should be stored in a tightly sealed container in a cool, dry place, protected from light.

Q3: Can this compound or its degradation products interfere with common cell viability assays like the MTT or XTT assay?

A3: While direct interference of this compound with tetrazolium-based assays (MTT, XTT, etc.) is not widely reported, it is a possibility that researchers should be aware of. Guanidinium compounds, in general, can sometimes interact with assay reagents.[8] Additionally, colored compounds or compounds that affect cellular metabolism through mechanisms other than cytotoxicity can lead to misleading results in these assays.[9] It is recommended to run a control experiment with this compound in cell-free media with the assay reagents to check for any direct chemical reaction that might produce a color change.

Q4: Are there known artifacts associated with this compound in nitric oxide (NO) detection assays like the Griess assay?

A4: The Griess assay detects nitrite (B80452) (NO₂⁻), a stable and quantifiable end-product of NO oxidation.[10][11] Since this compound can influence nitric oxide synthase (NOS) activity, it is crucial to ensure that the compound itself does not react with the Griess reagents.[6][12] A cell-free control experiment including this compound, the Griess reagents, and a known concentration of nitrite can help determine if there is any interference.

Troubleshooting Guides

Inconsistent Results in Cell Viability (MTT/XTT) Assays

Problem: You are observing high variability in your IC50 values or unexpected increases in cell viability at certain concentrations of this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Direct reaction with assay reagent Run a cell-free control by adding this compound to the culture medium and the MTT/XTT reagent. Measure the absorbance to check for any non-cellular reduction of the tetrazolium salt.
Alteration of cellular metabolism This compound might alter the metabolic state of the cells without affecting viability, leading to changes in the reduction of the tetrazolium salt. Consider using an alternative viability assay that measures a different cellular parameter, such as membrane integrity (e.g., Trypan Blue exclusion or a lactate (B86563) dehydrogenase (LDH) assay).
Compound instability This compound may degrade in the cell culture medium over the incubation period.[13] Assess the stability of the compound in your specific media and under your experimental conditions using methods like HPLC.[14] If degradation is observed, consider shorter incubation times or replenishing the compound.
Precipitation of the compound At higher concentrations, the compound may precipitate out of solution, leading to inaccurate dosing. Visually inspect the wells for any precipitate. If observed, try dissolving the compound in a different solvent or reducing the final concentration.
Artifacts in Nitric Oxide Synthase (NOS) Activity Assays (Griess Assay)

Problem: You are obtaining unexpected or inconsistent measurements of nitrite when using this compound to modulate NOS activity.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Direct interference with Griess reagents In a cell-free system, mix this compound with the Griess reagents to see if a color change occurs, which would indicate a direct reaction.[15]
Presence of interfering substances Cell culture media components, such as phenol (B47542) red, can interfere with the Griess assay. It is advisable to use phenol red-free media for these experiments. Additionally, ensure that other components in your experimental setup do not react with nitrite or the Griess reagents.[10]
Compound's effect on nitrite stability This compound could potentially affect the stability of nitrite in the culture medium. To test this, incubate a known concentration of a nitrite standard with and without the compound and measure the nitrite levels over time.
Indirect effects on NO production The compound may have off-target effects that indirectly influence NO production, independent of its direct action on NOS. Consider using more specific NOS inhibitors as controls to dissect the mechanism.[16][17]
Issues with Ribonucleotide Reductase (RR) Activity Assays

Problem: Difficulty in observing a clear dose-dependent inhibition of ribonucleotide reductase activity with this compound.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step
Assay sensitivity Ensure your assay is sensitive enough to detect subtle changes in RR activity. Spectrophotometric assays measuring the consumption of NADPH or the production of a colored product are common.[18] Optimization of substrate and enzyme concentrations may be necessary.
Incorrect assay conditions Ribonucleotide reductase activity is dependent on cofactors and allosteric regulators.[19] Ensure that the assay buffer contains all necessary components at optimal concentrations.
Cell permeability issues If using whole cells, ensure that this compound can efficiently enter the cells to reach its target. Permeabilization of cells can sometimes be used to overcome this issue.[20]
Mechanism of inhibition Understand the specific mechanism of inhibition of this compound on RR. Some inhibitors are competitive with the substrate, while others are allosteric or mechanism-based.[5][21] This will influence the experimental design and data interpretation.

Experimental Protocols

MTT Cell Viability Assay for Antitumor Compounds

This protocol is adapted for assessing the cytotoxicity of compounds like this compound.[1][22][23]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

MTT_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT reagent D->E F Incubate for 2-4h E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Data Analysis H->I Griess_Workflow A Collect cell supernatant B Add supernatant to 96-well plate A->B C Add Griess Reagent A B->C D Incubate 5-10 min C->D E Add Griess Reagent B D->E F Incubate 5-10 min E->F G Read absorbance at 540 nm F->G H Calculate nitrite concentration G->H RNR_Inhibition cluster_downstream Downstream Effects RNR Ribonucleotide Reductase dNTPs dNTP pool RNR->dNTPs produces DNA_rep DNA Replication dNTPs->DNA_rep Cell_cycle S-Phase Arrest Apoptosis Apoptosis Cell_cycle->Apoptosis Hydroxyguanidine 1-Hydroxyguanidine sulfate Hydroxyguanidine->RNR inhibits NO_Signaling NOS Nitric Oxide Synthase NO Nitric Oxide (NO) NOS->NO Apoptosis Apoptosis NO->Apoptosis Angiogenesis Angiogenesis NO->Angiogenesis Oxidative_Stress Oxidative Stress NO->Oxidative_Stress Nrf2 Nrf2 Pathway Oxidative_Stress->Nrf2 activates Hydroxyguanidine 1-Hydroxyguanidine sulfate Hydroxyguanidine->NOS modulates

References

Validation & Comparative

A Comparative Guide to 1-Hydroxyguanidine Sulfate and L-NAME as Nitric Oxide Synthase (NOS) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two nitric oxide synthase (NOS) inhibitors: 1-Hydroxyguanidine sulfate (B86663) and N(G)-nitro-L-arginine methyl ester (L-NAME). We will delve into their mechanisms of action, inhibitory potencies, and the experimental protocols used to assess their activity, supported by quantitative data and pathway visualizations.

Introduction to NOS Inhibition

Nitric oxide (NO) is a critical signaling molecule produced by a family of three enzymes known as nitric oxide synthases (NOS): neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] These enzymes catalyze the conversion of L-arginine to L-citrulline and NO.[2] While NO plays essential roles in neurotransmission, immune responses, and vascular homeostasis, its overproduction is implicated in various pathological conditions, including inflammation and neurodegenerative diseases.[2][3] Consequently, the inhibition of NOS isoforms is a significant therapeutic strategy. This guide compares L-NAME, a classical non-selective NOS inhibitor, with 1-Hydroxyguanidine, a compound with a more complex interaction with the NOS enzyme.

Mechanism of Action

1-Hydroxyguanidine Sulfate: N-Hydroxyguanidine and its derivatives have a dual role, acting as both substrates and inhibitors of nitric oxide synthase.[4] Rather than simply blocking the active site, these compounds can be oxidized by NOS, in a process requiring cofactors like tetrahydrobiopterin (B1682763) (BH4), to produce NO and the corresponding urea.[5][6] This mechanism is similar to the second step of endogenous NO synthesis, where the intermediate Nω-hydroxy-L-arginine (NOHA) is oxidized to L-citrulline and NO.[6][7] The efficiency and selectivity of this process depend on the specific derivatives of N-hydroxyguanidine. For instance, some N-aryl N'-hydroxyguanidines are selective substrates for iNOS.[6][8] This substrate-like behavior means that while they interact with the enzyme and can compete with L-arginine, they also contribute to NO production.

L-NAME (N(G)-nitro-L-arginine methyl ester): L-NAME is one of the most widely used arginine-based NOS inhibitors.[9] It functions as a prodrug, meaning it is not the active inhibitor itself.[10][11] Within biological systems, ubiquitous esterase enzymes hydrolyze the methyl ester group of L-NAME to convert it into its active form, N(G)-nitro-L-arginine (L-NNA or L-NOARG).[10][11][12] L-NNA is a competitive inhibitor that vies with the natural substrate, L-arginine, for binding to the active site of all three NOS isoforms.[13] L-NAME is considered a non-selective inhibitor, though its active form, L-NNA, shows some preference for the constitutive isoforms, nNOS and eNOS, over the inducible iNOS.[12][14][15] It is important to note that freshly dissolved L-NAME is a significantly less potent inhibitor than L-NNA.[10][16] Interestingly, some studies have shown that L-NAME itself can slowly release NO under certain conditions, a factor that could confound experimental results.[17]

Quantitative Comparison of Inhibitory Activity

The efficacy of NOS inhibitors is typically quantified by their IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values. A lower value indicates higher potency. The following table summarizes available data for L-NAME and the substrate kinetics for 1-Hydroxyguanidine derivatives.

Inhibitor/SubstrateTarget IsoformParameterValueSpecies/SourceReference(s)
L-NAME (as L-NNA) nNOSKi15 nMBovine[12][14]
eNOSKi39 nMHuman[12][14]
iNOSKi4.4 µMMurine[12][14]
L-NAME (freshly dissolved) nNOS (Brain)IC5070 µMPurified[10][11][16]
L-NNA (active form) nNOS (Brain)IC501.4 µMPurified[10][11][16]
N-(4-chlorophenyl)N'-hydroxyguanidine iNOSKm500 µMRecombinant[5]
N-butyl N'-hydroxyguanidine iNOSkcat/Km~50% of NOHA*Recombinant[6]
N-(3-thienyl) N'-hydroxyguanidine iNOSKm25 µMRecombinant[8]

*NOHA: Nω-hydroxy-L-arginine, the natural intermediate substrate. *Note: Direct inhibitory constants (IC50/Ki) for this compound as a pure inhibitor are not readily available in the literature. The data presented reflects its role as a substrate, with Km values indicating the concentration at which the reaction rate is half of the maximum.

Experimental Protocols: Measuring NOS Inhibition

A common and straightforward method to quantify NO production and, by extension, NOS inhibition in cell culture is the Griess assay. This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.[18]

Griess Assay for Nitrite Determination

Objective: To quantify the amount of nitrite in cell culture supernatants as an indicator of NO production and the inhibitory effect of test compounds.

Materials:

  • Griess Reagent: A solution containing 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid.[18] Store protected from light.

  • Sodium Nitrite (NaNO₂) standard solution (e.g., 100 µM).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 540 nm.

  • Cell culture medium.

  • Test compounds (e.g., this compound, L-NAME) and stimulants (e.g., Lipopolysaccharide (LPS) for iNOS induction).

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., RAW 264.7 macrophages for iNOS studies) in a 96-well plate and allow them to adhere.

  • Induction (if necessary): For iNOS, stimulate the cells with an agent like LPS (1 µg/mL) for a set period (e.g., 24 hours).[18]

  • Inhibitor Addition: Treat the cells with various concentrations of the NOS inhibitors (this compound or L-NAME) and incubate for the desired duration. Include a vehicle control (no inhibitor).

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard in cell culture medium to create a standard curve (e.g., from 100 µM down to 1.56 µM).[19] A blank well should contain only culture medium.

  • Sample Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[18][19]

  • Griess Reaction: Add an equal volume (50-100 µL) of Griess reagent to each well containing the standards and samples.[18][19]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[18][19] A purple/magenta color will develop.

  • Absorbance Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[18][19]

  • Calculation: Subtract the blank absorbance from all readings. Plot the absorbance of the standards versus their known concentrations to generate a standard curve. Use the equation of the line from this curve to calculate the nitrite concentration in the experimental samples. The percentage of inhibition can then be determined by comparing the nitrite levels in inhibitor-treated wells to the control (stimulated, no inhibitor) wells.

Visualizing Pathways and Workflows

To better understand the context of NOS inhibition, the following diagrams illustrate the nitric oxide signaling pathway and a typical experimental workflow.

NOS_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway Signaling Pathway LNAME L-NAME (L-NNA) NOS NOS (nNOS, eNOS, iNOS) LNAME->NOS HG 1-Hydroxyguanidine HG->NOS Competes/ Acts as Substrate L_Arg L-Arginine L_Arg->NOS NO Nitric Oxide (NO) NOS->NO O2, NADPH BH4 sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC Effects Physiological Effects (e.g., Vasodilation) cGMP->Effects Experimental_Workflow arrow arrow start Seed Cells in 96-well Plate induce Induce iNOS Expression (e.g., with LPS/IFN-γ) start->induce treat Add NOS Inhibitor (Test Compound) induce->treat incubate Incubate for Specified Time treat->incubate collect Collect Supernatant incubate->collect assay Perform Griess Assay: Add Griess Reagent collect->assay read Measure Absorbance at 540 nm assay->read calculate Calculate Nitrite Concentration & % Inhibition read->calculate end Results calculate->end

References

Validating the Antiviral Potential of 1-Hydroxyguanidine Sulfate Against Novel Viral Threats: A Comparative Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – As the global scientific community continues to seek out effective countermeasures against emerging viral pathogens, the evaluation of existing compounds for novel antiviral activity is a critical avenue of research. This guide provides a framework for the validation of 1-Hydroxyguanidine sulfate's potential antiviral efficacy against novel viruses, outlining key experimental protocols and data presentation standards for comparison with other antiviral agents.

Executive Summary

To date, public-domain research has not extensively evaluated this compound's antiviral activity against contemporary novel viruses such as SARS-CoV-2, Zika virus, or Chikungunya virus. However, earlier research into related N-hydroxyguanidine derivatives has indicated potential antiviral properties. This document outlines the necessary experimental procedures to rigorously assess 1-Hydroxyguanidine sulfate (B86663) and offers a comparative analysis based on established antiviral compounds, thereby providing a roadmap for future research in this area.

Comparative Antiviral Activity: An Illustrative Example

While direct comparative data for this compound against novel viruses is not currently available, a 1984 study on novel N-hydroxyguanidine derivatives demonstrated their antiviral potential against the Rous sarcoma virus. The 50% inhibitory dose (ID50) for these derivatives ranged from 2.76 µM to 195.2 µM, showing significantly greater potency—in some cases, up to 100-fold—than the parent hydroxyguanidine compound[1]. This historical data suggests that the hydroxyguanidine scaffold is a promising area for antiviral research.

To establish a modern comparative baseline, the antiviral activity of this compound would need to be benchmarked against current standard-of-care antiviral drugs for specific novel viruses. For instance, against a novel coronavirus, its efficacy would be compared to agents like Remdesivir and Molnupiravir.

Table 1: Illustrative Comparative Antiviral Activity Data

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound Novel Virus XVero E6Data to be determinedData to be determinedData to be determined
RemdesivirHuman Coronavirus 229EMRC-50.07> 2.00> 28.6
Molnupiravir (NHC)SARS-CoV-2Vero E6Varies by studyVaries by studyVaries by study
FavipiravirChikungunya VirusVeroVaries by studyVaries by studyVaries by study

EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values are dependent on the specific virus, cell line, and experimental conditions.

Experimental Protocols for Antiviral Validation

To ascertain the antiviral efficacy of this compound, a series of standardized in vitro assays must be conducted.

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general toxicity.

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for Zika) in 96-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the various concentrations of the compound.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

Plaque Reduction Assay

Objective: To quantify the inhibition of viral replication by measuring the reduction in the formation of viral plaques.

Methodology:

  • Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

  • Infection: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of various concentrations of this compound.

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.

  • Overlay: Remove the virus-drug mixture and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the respective concentrations of the compound. This restricts viral spread to adjacent cells, leading to plaque formation.

  • Incubation: Incubate the plates for several days until visible plaques are formed.

  • Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

Virus Yield Reduction Assay

Objective: To measure the effect of the compound on the production of new infectious virus particles.

Methodology:

  • Infection: Infect a monolayer of cells with the virus at a specific multiplicity of infection (MOI) in the presence of different concentrations of this compound.

  • Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant containing the progeny virus.

  • Titration: Determine the titer of the infectious virus in the supernatant using a plaque assay or a TCID50 (50% tissue culture infective dose) assay on fresh cell monolayers.

  • Data Analysis: Calculate the EC50, the concentration of the compound that reduces the viral yield by 50%.

Potential Mechanism of Action and Signaling Pathways

The precise antiviral mechanism of this compound is not yet elucidated. However, related compounds like hydroxyurea (B1673989) are known to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair. This suggests a potential mechanism involving the disruption of viral nucleic acid synthesis. Another possibility is the induction of mutations in the viral genome, similar to the mechanism of N4-hydroxycytidine, the active form of Molnupiravir[2][3].

Below is a hypothetical signaling pathway diagram illustrating a potential mechanism of action.

G cluster_cell Host Cell V Novel Virus E Entry V->E U Uncoating E->U R Viral RNA Replication U->R T Translation R->T A Assembly T->A Rel Release A->Rel PV Progeny Virus Rel->PV H 1-Hydroxyguanidine sulfate H->R Inhibition of Ribonucleotide Reductase or Induction of Mutagenesis G A Compound Synthesis & Characterization (this compound) B In Vitro Cytotoxicity Assay (e.g., MTT Assay) A->B C Primary Antiviral Screening (e.g., Plaque Reduction Assay) B->C D Secondary Antiviral Assay (e.g., Virus Yield Reduction Assay) C->D E Mechanism of Action Studies (e.g., Time-of-Addition Assay, Polymerase Assay) D->E F In Vivo Efficacy Studies (Animal Models) E->F G Lead Optimization F->G

References

Comparative Efficacy of 1-Hydroxyguanidine Sulfate Derivatives Versus the Parent Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of 1-Hydroxyguanidine sulfate (B86663) derivatives against the parent compound, 1-Hydroxyguanidine. The analysis is supported by experimental data from peer-reviewed studies, detailing the enhanced anticancer and antiviral properties of the derivatives.

Executive Summary

Derivatives of 1-Hydroxyguanidine have demonstrated significantly enhanced biological activity compared to the parent compound. Studies indicate that a novel series of these derivatives exhibit approximately a 10-fold greater anticancer activity and up to a 100-fold increase in antiviral potency .[1] This guide will delve into the quantitative data supporting these findings, the experimental methodologies used for their evaluation, and the underlying mechanism of action.

Data Presentation: Anticancer and Antiviral Activities

The following tables summarize the quantitative data comparing the efficacy of 1-Hydroxyguanidine derivatives to the parent compound. The data is presented as the half-maximal inhibitory concentration (ID50), where a lower value indicates greater potency.

Table 1: Comparative Anticancer Activity

CompoundCell LineID50 (µM)Fold Increase in Activity (vs. Parent Compound)
1-HydroxyguanidineL1210 Leukemia~12601x
Hydroxyguanidine Derivatives (Range)L1210 Leukemia7.80 - 126~10x

Data sourced from a comparative study on novel N-hydroxyguanidine derivatives.[1]

Table 2: Comparative Antiviral Activity

CompoundVirus/AssayID50/TCID50 (µM)Fold Increase in Activity (vs. Parent Compound)
1-HydroxyguanidineRous Sarcoma Virus>2761x
Hydroxyguanidine Derivatives (Range)Rous Sarcoma Virus2.76 - 195.2Up to 100x
1-HydroxyguanidineMouse Hepatitis VirusNot explicitly stated, but significantly less active than the derivative1x
2 [1-[(3'-allyl-2'-hydroxybenzylidene)amino]- 3-hydroxyguanidine]Mouse Hepatitis VirusNot explicitly stated, but reported to be ~376 times more active~376x

Data for Rous Sarcoma Virus sourced from a comparative study on novel N-hydroxyguanidine derivatives. Data for Mouse Hepatitis Virus sourced from a study on substituted salicylaldehyde (B1680747) Schiff bases of 1-amino-3-hydroxyguanidine tosylate.

Mechanism of Action

1-Hydroxyguanidine and its derivatives exert their biological effects through a multi-faceted mechanism, primarily involving the release of nitric oxide (NO) and the induction of apoptosis.

Nitric Oxide Release Pathway

N-hydroxyguanidine compounds can be oxidized by various agents to release nitric oxide and nitroxyl (B88944).[2] This process is believed to contribute to their vasodilatory and potential cytotoxic effects.

Nitric_Oxide_Release Mechanism of Nitric Oxide Release Hydroxyguanidine 1-Hydroxyguanidine or Derivative NO_Release Nitric Oxide (NO) Release Hydroxyguanidine->NO_Release Oxidation Nitroxyl_Release Nitroxyl (HNO) Release Hydroxyguanidine->Nitroxyl_Release Oxidation Oxidizing_Agents Oxidizing Agents (e.g., Pb(OAc)4, K3FeCN6/H2O2) Oxidizing_Agents->NO_Release Oxidizing_Agents->Nitroxyl_Release Biological_Effects Biological Effects (e.g., Vasodilation, Cytotoxicity) NO_Release->Biological_Effects Nitroxyl_Release->Biological_Effects

Caption: Nitric Oxide Release from 1-Hydroxyguanidine.

Apoptosis Induction Pathway

In cancer cells, N-hydroxyguanidines have been shown to induce apoptosis through the activation of the caspase pathway. This programmed cell death is a key mechanism for their anticancer activity.

Apoptosis_Induction Apoptosis Induction Pathway Hydroxyguanidine 1-Hydroxyguanidine Derivative Cancer_Cell Cancer Cell Hydroxyguanidine->Cancer_Cell Enters Caspase_Activation Caspase Pathway Activation Cancer_Cell->Caspase_Activation Triggers Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Caption: Apoptosis Induction by Hydroxyguanidine Derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., L1210) into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Add various concentrations of the test compounds (1-Hydroxyguanidine sulfate and its derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The ID50 value is determined from the dose-response curve.[3][4]

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cancer Cells (96-well plate) Start->Seed_Cells Add_Compounds Add Test Compounds (Varying Concentrations) Seed_Cells->Add_Compounds Incubate_48_72h Incubate (48-72 hours) Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate (4 hours) Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Measure_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze Data (Calculate ID50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT Assay for Anticancer Screening.

Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is used to quantify the inhibition of viral replication by an antiviral compound.

Protocol:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., chicken embryo fibroblasts) in 6-well plates.

  • Compound and Virus Addition: Pre-incubate the cells with various concentrations of the test compounds for 1 hour. Then, infect the cells with a known titer of the virus (e.g., Rous sarcoma virus).

  • Adsorption: Incubate the plates for 1-2 hours to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the respective compound concentrations.

  • Incubation: Incubate the plates for several days until viral plaques are visible.

  • Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control. The ID50 value is the concentration of the compound that reduces the number of plaques by 50%.[5][6][7]

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Experimental Workflow Start Start Seed_Cells Seed Host Cells (6-well plate) Start->Seed_Cells Add_Compounds_Virus Add Test Compounds and Virus Seed_Cells->Add_Compounds_Virus Adsorption Virus Adsorption (1-2 hours) Add_Compounds_Virus->Adsorption Overlay Add Semi-Solid Overlay Adsorption->Overlay Incubate_Days Incubate (several days) Overlay->Incubate_Days Stain_Plaques Fix and Stain Plaques Incubate_Days->Stain_Plaques Count_Plaques Count Plaques Stain_Plaques->Count_Plaques Analyze_Data Analyze Data (Calculate ID50) Count_Plaques->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the Plaque Reduction Assay for Antiviral Screening.

References

A Comparative Analysis of 1-Hydroxyguanidine Sulfate and Aminoguanidine as iNOS Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of two inhibitors of inducible nitric oxide synthase (iNOS): 1-Hydroxyguanidine sulfate (B86663) and aminoguanidine (B1677879). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory diseases, making selective iNOS inhibitors valuable research tools and potential therapeutic agents. This document presents a side-by-side comparison of their inhibitory potency, mechanisms of action, and effects on cellular signaling pathways, supported by experimental data and detailed protocols.

Data Presentation: Quantitative Comparison of iNOS Inhibition

The following table summarizes the key quantitative parameters for 1-Hydroxyguanidine sulfate and aminoguanidine as iNOS inhibitors. It is important to note that the inhibitory concentrations (IC50) were determined under different experimental conditions, which may account for the observed variations.

ParameterThis compound (as 1-amino-2-hydroxy-guanidine)AminoguanidineReference
IC50 68 µM (in LPS-stimulated J774.2 macrophages)2.1 µM (in an in-vitro enzyme assay with mouse iNOS)[1][2]
114 µM (in LPS-stimulated rat aortic smooth muscle cells)[1]
Mechanism of Action Potent iNOS inhibitor; may act as a substrate for iNOS, undergoing oxidation.Mechanism-based inactivator; covalently modifies iNOS protein and heme. Also inhibits iNOS expression by blocking the NF-κB signaling pathway.[1][3]
Selectivity Information not availableReported to be a selective inhibitor of iNOS over other NOS isoforms.[4][5][6]

Experimental Protocols

iNOS Inhibition Assay (Griess Reagent Method)

This protocol describes a common method to assess the inhibitory effect of compounds on iNOS activity by measuring the accumulation of nitrite (B80452), a stable product of NO oxidation, in cell culture supernatants.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • This compound and Aminoguanidine

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Procedure:

  • Cell Culture and iNOS Induction:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Induce iNOS expression by treating the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for a predetermined time (e.g., 24 hours).

  • Inhibitor Treatment:

    • Add varying concentrations of this compound or aminoguanidine to the cells along with the inducing agents. Include a vehicle control (no inhibitor).

  • Nitrite Quantification (Griess Assay):

    • After the incubation period, collect the cell culture supernatant.

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Data Analysis:

    • Calculate the percentage of iNOS inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of iNOS activity.

Signaling Pathways and Experimental Workflows

iNOS Expression Regulation via NF-κB Signaling Pathway

The expression of the iNOS gene is primarily regulated by the transcription factor NF-κB. Inflammatory stimuli, such as LPS and pro-inflammatory cytokines, activate a signaling cascade that leads to the translocation of NF-κB into the nucleus, where it binds to the iNOS promoter and initiates transcription.

iNOS_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) TNFR TNFR Cytokines->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB_IkB->NFkB_active Release & Translocation iNOS_gene iNOS Gene NFkB_active->iNOS_gene Binds to Promoter iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes Aminoguanidine_block Aminoguanidine (Inhibits Expression) Aminoguanidine_block->NFkB_active Blocks Translocation

Caption: NF-κB signaling pathway leading to iNOS expression and its inhibition by aminoguanidine.

General Experimental Workflow for iNOS Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory potential of compounds against iNOS in a cell-based assay.

Experimental_Workflow A 1. Cell Seeding (e.g., RAW 264.7 macrophages) B 2. iNOS Induction (LPS + IFN-γ) A->B C 3. Inhibitor Treatment (this compound or Aminoguanidine) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Griess Assay (Nitrite Quantification) E->F G 7. Data Analysis (IC50 Determination) F->G

Caption: A generalized workflow for determining the iNOS inhibitory activity of test compounds.

References

Validating the Ribonucleotide Reductase Inhibitory Activity of 1-Hydroxyguanidine Sulfate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Hydroxyguanidine sulfate (B86663) and its alternatives as inhibitors of ribonucleotide reductase (RR), a critical enzyme in DNA synthesis and repair. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to support researchers in their evaluation of these compounds.

Quantitative Comparison of Ribonucleotide Reductase Inhibitors

The inhibitory activities of 1-Hydroxyguanidine sulfate, alongside the well-established RR inhibitors Hydroxyurea and Triapine, are summarized below. The data for this compound is based on studies of its closely related N-hydroxy-N'-aminoguanidine (HAG) derivatives, providing a strong indication of its potential efficacy.

InhibitorTargetMechanism of ActionKi (app) (µM)IC50 (µM)Cell Line
This compound (HAG derivatives) Ribonucleotide ReductaseNon-competitive inhibition3.4 - 543[1]Not explicitly foundL1210 leukemia[1]
Hydroxyurea Ribonucleotide Reductase (RRM2 subunit)Quenches tyrosyl free radicalNot explicitly found32 (P388 leukemia)[2]P388 leukemia, L1210 leukemia[2]
Triapine Ribonucleotide Reductase (RRM2 subunit)Iron chelation, disrupts tyrosyl radicalNot explicitly found0.45 (41M ovarian carcinoma)[3]41M ovarian carcinoma, various others[3]

Mechanism of Action and Downstream Effects

Inhibition of ribonucleotide reductase by these compounds leads to the depletion of the deoxyribonucleoside triphosphate (dNTP) pool, which is essential for DNA replication and repair. This disruption triggers a cascade of cellular events, primarily resulting in cell cycle arrest at the S-phase and, in many cases, the induction of apoptosis.

Signaling Pathway of Ribonucleotide Reductase Inhibition

RNR_Inhibition_Pathway cluster_inhibitors RR Inhibitors cluster_enzyme Enzyme cluster_cellular_processes Cellular Processes 1-Hydroxyguanidine_sulfate 1-Hydroxyguanidine sulfate RNR Ribonucleotide Reductase (RR) 1-Hydroxyguanidine_sulfate->RNR Hydroxyurea Hydroxyurea Hydroxyurea->RNR Triapine Triapine Triapine->RNR dNTP_pool dNTP Pool Depletion RNR->dNTP_pool Inhibition DNA_synthesis DNA Synthesis Inhibition dNTP_pool->DNA_synthesis Leads to DNA_damage DNA Damage DNA_synthesis->DNA_damage S_phase_arrest S-Phase Cell Cycle Arrest DNA_synthesis->S_phase_arrest Apoptosis Apoptosis DNA_damage->Apoptosis S_phase_arrest->Apoptosis

Caption: Downstream effects of Ribonucleotide Reductase inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate and compare the inhibitory activity of compounds against ribonucleotide reductase.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_workflow Experimental Workflow Start Start Enzyme_Assay In Vitro Ribonucleotide Reductase Activity Assay Start->Enzyme_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MTT) Enzyme_Assay->Cell_Proliferation IC50_Determination Determine IC50 Values Cell_Proliferation->IC50_Determination Mechanism_Study Cellular Mechanism of Action Studies IC50_Determination->Mechanism_Study Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Study->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Study->Apoptosis_Assay Data_Analysis Comparative Data Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion End Data_Analysis->Conclusion

Caption: Workflow for comparing RR inhibitors.

In Vitro Ribonucleotide Reductase Activity Assay (HPLC-based)

This protocol is adapted from a method for analyzing ribonucleotide reductase activity by quantifying the conversion of a ribonucleotide substrate to its corresponding deoxyribonucleotide product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified ribonucleotide reductase enzyme (RRM1 and RRM2 subunits)

  • Substrate: Cytidine diphosphate (B83284) (CDP)

  • Effector: ATP

  • Reducing agent: Dithiothreitol (DTT)

  • Reaction buffer (e.g., HEPES buffer, pH 7.6)

  • Inhibitor compounds (this compound, Hydroxyurea, Triapine) dissolved in a suitable solvent (e.g., DMSO)

  • Methanol (B129727) (for reaction termination)

  • HPLC system with a C18 column

  • Mobile phase: A suitable gradient of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., methanol or acetonitrile)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP, DTT, and the purified RRM1 and RRM2 subunits.

  • Inhibitor Addition: Add varying concentrations of the inhibitor compound to the reaction mixtures. A control reaction without any inhibitor should be included.

  • Pre-incubation: Pre-incubate the reaction mixtures with the inhibitors for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate (CDP).

  • Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding cold methanol.

  • Sample Preparation: Centrifuge the samples to pellet any precipitated protein. Collect the supernatant for HPLC analysis.

  • HPLC Analysis: Inject the supernatant into the HPLC system. Separate the substrate (CDP) and the product (dCDP) using a suitable gradient elution on the C18 column. Monitor the elution profile at an appropriate UV wavelength (e.g., 271 nm).

  • Data Analysis: Quantify the peak areas of both the substrate and the product. Calculate the percentage of substrate conversion for each inhibitor concentration. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., L1210 leukemia, P388 leukemia, or a relevant cancer cell line)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Inhibitor compounds (this compound, Hydroxyurea, Triapine)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the inhibitor compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[4][5][6]

Cellular Mechanism of Action Study: Cell Cycle Analysis

Flow cytometry analysis of DNA content is used to determine the cell cycle distribution of cells treated with RR inhibitors.

Materials:

  • Cancer cell line

  • Inhibitor compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Ethanol (B145695) (70%, ice-cold) for cell fixation

  • RNase A

  • Propidium (B1200493) iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat the cells with the inhibitor compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells. For adherent cells, use trypsin-EDTA to detach them. Wash the cells with PBS.

  • Cell Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing RNase A and propidium iodide. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of the control cells to identify any cell cycle arrest.[7]

References

A Head-to-Head Comparison of 1-Hydroxyguanidine Sulfate and Other Guanidino Compounds for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced differences between guanidino compounds are critical in designing experiments and developing novel therapeutics. This guide provides a head-to-head comparison of 1-Hydroxyguanidine sulfate (B86663) and other key guanidino compounds, focusing on their roles as nitric oxide (NO) donors and arginase inhibitors. The information is supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of their structure-activity relationships.

Performance Overview: Nitric Oxide Modulation and Arginase Inhibition

Guanidino compounds represent a diverse class of molecules with significant biological activities. Their therapeutic potential often stems from their ability to modulate two key enzymatic pathways: nitric oxide synthesis and the urea (B33335) cycle. 1-Hydroxyguanidine and its derivatives are primarily recognized as donors of nitric oxide, a critical signaling molecule in various physiological processes. Conversely, a significant body of research has focused on developing other guanidino compounds as potent inhibitors of arginase, an enzyme that competes with nitric oxide synthase (NOS) for their common substrate, L-arginine.

This guide will delve into the distinct and sometimes overlapping roles of these compounds, providing a comparative analysis of their efficacy.

Arginase Inhibition: A Quantitative Comparison

Arginase inhibition is a key therapeutic strategy for diseases characterized by endothelial dysfunction and immune suppression, such as cardiovascular diseases and cancer. By blocking arginase, these compounds can increase the bioavailability of L-arginine for nitric oxide synthase, thereby enhancing NO production.

CompoundTargetIC50 (nM)Reference CompoundIC50 (nM)
Nω-hydroxy-L-arginine (NOHA)Human Arginase I3600 (Kd value)
Nω-hydroxy-nor-L-arginine (nor-NOHA)Human Arginase I517 (Kd value)
Compound 15aaHuman Arginase 132[1][2][3]
Compound 15aHuman Arginase 167[1]
2-(S)-amino-6-boronohexanoic acid (ABH)Human Arginase 11200[1]
Sulfamide 11aHuman Arginase 1330[1]

Nitric Oxide Modulation: Donors vs. Inhibitors

The modulation of nitric oxide levels is another critical therapeutic avenue. 1-Hydroxyguanidine stands out as a direct NO donor, releasing NO through an oxidation process that is independent of nitric oxide synthase. In contrast, compounds like aminoguanidine (B1677879) act as inhibitors of NOS, particularly the inducible isoform (iNOS), thereby reducing NO production in inflammatory conditions.

The following table provides a qualitative and quantitative comparison of the effects of various guanidino compounds on nitric oxide.

CompoundPrimary Effect on Nitric OxideMechanismQuantitative Data
1-Hydroxyguanidine (HOG) NO Donor Oxidative denitrification to yield NO and urea.[4]The HOG radical decays to produce NO with a first-order rate constant of 3.2 x 10³ s⁻¹ in the absence of oxygen.
Aminoguanidine NOS Inhibitor Selective, mechanism-based inactivator of inducible nitric oxide synthase (iNOS).[5][6]Ki value of 16 µM for the inactivation of murine macrophage iNOS.
Guanidine Inhibitor of NO Release The precise mechanism is not fully elucidated but may involve competition with L-arginine uptake or direct effects on NOS.At 10 mM, significantly inhibits NO release in LPS-stimulated macrophages.
Methylguanidine Inhibitor of NO Release Similar to guanidine, it inhibits NO release in macrophages.At 10 mM, significantly inhibits NO release in LPS-stimulated macrophages.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key experiments are provided below.

Arginase Activity Assay (Colorimetric Method)

This protocol is based on the colorimetric determination of urea produced from the hydrolysis of L-arginine by arginase.

Materials:

  • L-arginine solution (0.5 M, pH 9.7)

  • Maleate buffer (0.5 M, pH 5.2)

  • Urea standards

  • α-isonitrosopropiophenone (ISPF)

  • Sulfuric acid

  • Phosphoric acid

  • Microplate reader

Procedure:

  • Prepare cell or tissue lysates containing arginase.

  • Activate arginase by heating the lysate with MnCl2.

  • Add L-arginine solution to initiate the enzymatic reaction and incubate.

  • Stop the reaction by adding a mixture of sulfuric and phosphoric acid.

  • Add ISPF and heat to allow for the colorimetric reaction with urea.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate arginase activity by comparing the absorbance of the samples to the urea standards.

Nitric Oxide Measurement (Griess Assay)

This assay quantifies nitric oxide by measuring its stable breakdown product, nitrite (B80452), in biological fluids.

Materials:

  • Griess Reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

  • Nitrite standards

  • Cell culture supernatant or other biological samples

  • Microplate reader

Procedure:

  • Collect the cell culture supernatant or prepare the biological sample.

  • Add the Griess Reagent to the samples and nitrite standards in a 96-well plate.

  • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Visualizing the Pathways and Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using the DOT language.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biochemical Assays cluster_analysis Data Analysis Compound_Prep Prepare Guanidino Compound Solutions Cell_Culture Culture and Treat Cell Lines Compound_Prep->Cell_Culture Arginase_Assay Arginase Activity Assay (IC50 Determination) Cell_Culture->Arginase_Assay NO_Assay Nitric Oxide Measurement (Griess Assay) Cell_Culture->NO_Assay Data_Analysis Calculate IC50 and NO Release/Inhibition Arginase_Assay->Data_Analysis NO_Assay->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: A generalized experimental workflow for the comparative analysis of guanidino compounds.

nitric_oxide_pathway Hydroxyguanidine 1-Hydroxyguanidine NO Nitric Oxide (NO) Hydroxyguanidine->NO Oxidation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Other Physiological Effects PKG->Relaxation urea_cycle_inhibition Arginine L-Arginine Arginase Arginase Arginine->Arginase NOS Nitric Oxide Synthase (NOS) Arginine->NOS Urea Urea Arginase->Urea Ornithine L-Ornithine Arginase->Ornithine Inhibitor Guanidino-based Arginase Inhibitors Inhibitor->Arginase Inhibits NO Nitric Oxide (NO) NOS->NO

References

Assessing the Specificity of 1-Hydroxyguanidine Sulfate as a Nitric Oxide Synthase (NOS) Substrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 1-hydroxyguanidine sulfate's potential as a nitric oxide synthase (NOS) substrate. Due to a lack of specific kinetic data for 1-hydroxyguanidine sulfate (B86663) in the current literature, this guide will focus on the broader class of N-hydroxyguanidines, compare them to the natural substrate L-arginine and its analogs, and provide the necessary experimental framework for researchers to conduct their own specificity assessments.

Introduction to NOS Substrate Specificity

Nitric Oxide Synthase (NOS) is a family of enzymes responsible for the synthesis of nitric oxide (NO), a critical signaling molecule. The three primary isoforms—neuronal (nNOS), endothelial (eNOS), and inducible (iNOS)—are distinguished by their tissue distribution, regulation, and physiological roles.[1][2] Consequently, identifying substrates with isoform specificity is a significant goal in drug development for conditions ranging from neurodegenerative diseases to cardiovascular disorders.[2][3] The native substrate for all NOS isoforms is L-arginine, which is oxidized to L-citrulline and NO in a two-step process involving the intermediate Nω-hydroxy-L-arginine (NOHA).[1][4]

N-hydroxyguanidines are a class of compounds that have been investigated as potential substrates for NOS.[5][6] Understanding the specificity of any potential substrate, such as this compound, requires a detailed analysis of its kinetic parameters (Km and Vmax) with each NOS isoform.

Comparative Analysis of NOS Substrates

Table 1: Kinetic Parameters of L-Arginine and Analogs for NOS Isoforms

SubstrateNOS IsoformKm (µM)Vmax (nmol/min/mg protein) or kcat (s⁻¹)Reference
L-Arginine nNOS1.60.4 s⁻¹[7]
iNOS~2-20Varies by purification[8]
eNOS~2-20Varies by purification[8]
N(delta)-methyl-L-arginine nNOSWeak, reversible inhibitor (Ki = 1.4 mM)Partial substrate, undergoes hydroxylation but not further conversion[9]
(E)-3,4-didehydro-D,L-arginine nNOS, iNOS, eNOSBetter substrate than (Z)-isomer, but not as good as L-arginineNot specified[10]

Note: Vmax values are highly dependent on the purity and specific activity of the enzyme preparation and are therefore often reported as kcat (turnover number) when the enzyme concentration is known. The data for L-arginine analogs indicates that even small structural modifications can significantly impact substrate efficacy.

Studies on various N-alkyl- and N-aryl-N'-hydroxyguanidines have shown that they can be oxidized by iNOS to produce NO.[11] However, the efficiency of this process is highly dependent on the structure of the substituent. For a compound like 1-hydroxyguanidine to be considered a specific substrate for a particular NOS isoform, it would need to exhibit a significantly lower Km and/or a higher Vmax for that isoform compared to the others.

Experimental Protocols

To assess the specificity of this compound as a NOS substrate, a series of in vitro enzyme activity assays must be performed. The following protocol outlines a standard method for determining the kinetic parameters of a test compound with purified NOS isoforms.

Protocol: In Vitro NOS Activity Assay

1. Objective: To determine the Km and Vmax of this compound for each of the three NOS isoforms (nNOS, eNOS, iNOS).

2. Materials:

  • Purified recombinant human nNOS, eNOS, and iNOS enzymes.

  • This compound (test substrate).

  • L-Arginine (control substrate).

  • NADPH.

  • (6R)-5,6,7,8-Tetrahydrobiopterin (BH4).

  • Flavin adenine (B156593) dinucleotide (FAD).

  • Flavin mononucleotide (FMN).

  • Calmodulin (for nNOS and eNOS activation).

  • Calcium Chloride (CaCl2).

  • Assay Buffer (e.g., HEPES or Tris-HCl, pH 7.4).

  • Method for NO detection:

    • Griess Reagent (for measuring nitrite (B80452), a stable oxidation product of NO).[12]

    • Oxyhemoglobin assay (measures the conversion of oxyhemoglobin to methemoglobin by NO).[13]

    • Radiolabeled L-arginine to L-citrulline conversion assay (as a control).[8]

  • Microplate reader.

3. Procedure:

  • Reagent Preparation: Prepare stock solutions of all substrates, cofactors, and enzymes in the assay buffer.

  • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the assay buffer, NADPH, BH4, FAD, FMN, and for nNOS and eNOS, Calmodulin and CaCl2.

  • Substrate Addition: Add varying concentrations of this compound to different wells. Include a set of wells with L-arginine as a positive control and wells with no substrate as a background control.

  • Enzyme Addition: Initiate the reaction by adding a known amount of one of the purified NOS isoforms to each well.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & NO Quantification: Stop the reaction (e.g., by adding a stop buffer or by consuming the NADPH). Quantify the amount of NO produced using the chosen detection method. For the Griess assay, this involves adding sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to measure nitrite concentration via absorbance at ~540 nm.[12]

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Plot the initial reaction velocity (rate of NO production) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax for this compound for each NOS isoform.

Mandatory Visualization

The following diagrams illustrate the general NOS signaling pathway and the experimental workflow for assessing substrate specificity.

NOS Signaling Pathway cluster_0 Cell Membrane Ca_influx Ca²+ Influx Calmodulin Calmodulin Ca_influx->Calmodulin Activates L_Arg L-Arginine NOS nNOS / eNOS L_Arg->NOS Substrate NO Nitric Oxide (NO) NOS->NO Cofactors: NADPH, O₂, BH₄ Calmodulin->NOS Activates sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation, Neurotransmission) PKG->Physiological_Effects

Caption: Ca²⁺/Calmodulin-dependent NOS signaling pathway.

Experimental Workflow start Start: Prepare Reagents (Enzymes, Substrates, Cofactors) setup Set up Reaction Plate: Buffer, Cofactors, Ca²⁺/CaM start->setup add_substrate Add Varying Concentrations of This compound setup->add_substrate initiate_rxn Initiate Reaction with Purified NOS Isoform add_substrate->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate quantify Terminate Reaction & Quantify NO Production (e.g., Griess Assay) incubate->quantify analyze Data Analysis: Plot Velocity vs. [Substrate] quantify->analyze end Determine Km and Vmax via Michaelis-Menten Kinetics analyze->end

Caption: Workflow for determining NOS substrate kinetics.

Conclusion

The investigation into this compound as a specific NOS substrate is a valid scientific inquiry, particularly given that the broader class of N-hydroxyguanidines has shown activity with NOS enzymes.[5] However, there is a clear gap in the existing literature providing specific kinetic data for this compound across the nNOS, eNOS, and iNOS isoforms. Without this empirical data, any claims about its specificity would be speculative.

For researchers in drug development and related fields, the path forward is clear: the specificity of this compound must be determined experimentally. The provided protocol outlines a standard and reliable method for obtaining the necessary kinetic parameters (Km and Vmax). By comparing these values for each of the three NOS isoforms, a clear and quantitative assessment of the compound's substrate specificity can be achieved. This data would be a valuable contribution to the field and essential for determining the potential therapeutic utility of this compound.

References

Quantitative Structure-Activity Relationship (QSAR) of 1-Hydroxyguanidine Sulfate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the structural requirements for the anticancer and antiviral activities of 1-hydroxyguanidine sulfate (B86663) analogs is presented. This guide summarizes key quantitative structure-activity relationship (QSAR) studies, providing a comparative overview of analog performance, experimental methodologies, and the molecular descriptors influencing biological activity.

Researchers in drug discovery and development can leverage this information to guide the design of novel, more potent therapeutic agents based on the 1-hydroxyguanidine scaffold. The data is compiled from seminal studies in the field, offering a clear, comparative view of the structure-activity landscape.

Comparative Analysis of Anticancer and Antiviral Activities

The biological activities of a series of N-hydroxyguanidine derivatives have been evaluated for their potential as both anticancer and antiviral agents. The primary assays used in these foundational studies were the inhibition of L1210 leukemia cells for anticancer activity and the inhibition of Rous sarcoma virus (RSV) focus formation for antiviral activity.

Anticancer Activity against L1210 Leukemia Cells

A significant QSAR study conducted by Tai et al. (1984) explored a series of N-hydroxyguanidine derivatives, revealing a range of inhibitory potencies against the L1210 murine leukemia cell line. The half-maximal inhibitory dose (ID50) values for these compounds spanned from 7.80 to 126 µM, indicating that structural modifications to the parent 1-hydroxyguanidine molecule can substantially impact its cytotoxic efficacy.[1] In a separate study focusing on N-hydroxy-N'-aminoguanidines, a lead compound demonstrated an IC50 value of 11 µM against HL-60 promyelocytic leukemia cells, highlighting the potential of this subclass of hydroxyguanidine analogs.[2]

Compound/Analog Structure (General)Anticancer Activity (ID50/IC50 in µM)Key Molecular Descriptors Influencing ActivityReference
N-Hydroxyguanidine Derivatives7.80 - 126Lipophilicity (log P), Electronic Parameters (σ), Steric ParametersTai et al., 1984[1]
N-Hydroxy-N'-aminoguanidine Analog11Pharmacophore features (H-bond donors/acceptors, aromatic rings)Singh et al., 2012[2]
Aminohydroxyguanidine DerivativesCytotoxicity correlated with electronic and lipophilic parametersElectronic Parameters, Lipophilicity (log P)Wang et al., 1991[3]
Antiviral Activity against Rous Sarcoma Virus

The same series of N-hydroxyguanidine derivatives investigated by Tai et al. (1984) also exhibited a broad range of antiviral activity against the Rous sarcoma virus, with ID50 values from 2.76 to 195.2 µM.[1] This indicates that the structural features governing anticancer and antiviral activities may be distinct, offering opportunities for selective optimization.

Compound/Analog Structure (General)Antiviral Activity (ID50 in µM)Key Molecular Descriptors Influencing ActivityReference
N-Hydroxyguanidine Derivatives2.76 - 195.2Lipophilicity (log P), Electronic Parameters (σ), Steric ParametersTai et al., 1984[1]
Aminohydroxyguanidine DerivativesMarginal activity correlated with log P and van der Waals volumeLipophilicity (log P), van der Waals volumeWang et al., 1991[3]

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for the interpretation and comparison of QSAR data. The following sections detail the key assays referenced in this guide.

L1210 Leukemia Cell Cytotoxicity Assay

The anticancer activity of the 1-hydroxyguanidine analogs was primarily assessed using the L1210 murine leukemia cell line.

Cell Culture and Treatment:

  • Cell Line: L1210 mouse lymphocytic leukemia cells.

  • Culture Medium: Typically RPMI-1640 or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations.

  • Exposure Time: Cells are typically exposed to the compounds for a period of 48 to 72 hours.

Determination of Cell Viability:

  • Method: Cell viability is commonly determined using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or trypan blue exclusion assay.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50 or ID50) is calculated from the dose-response curve.

Rous Sarcoma Virus (RSV) Focus Formation Assay

The antiviral activity was evaluated by quantifying the inhibition of RSV-induced cell transformation, which results in the formation of distinct cell clusters known as foci.

Assay Principle: RSV is a retrovirus that can transform infected cells, causing them to lose their normal growth control and form characteristic foci. The antiviral activity of a compound is measured by its ability to reduce the number of these foci.

Procedure:

  • Cell Line: Typically chick embryo fibroblasts (CEFs) are used as they are susceptible to RSV infection and transformation.

  • Infection: CEFs are infected with a standard amount of RSV.

  • Drug Treatment: The test compounds are added to the culture medium at various concentrations immediately after infection.

  • Focus Development: The infected cells are cultured for several days to allow for the development of foci.

  • Quantification: The foci are then fixed, stained (e.g., with crystal violet), and counted. The ID50 is the concentration of the compound that reduces the number of foci by 50% compared to untreated, infected cells.

QSAR Modeling Workflow and Key Molecular Descriptors

The development of a QSAR model involves a systematic workflow to establish a mathematical relationship between the chemical structure of the analogs and their biological activity.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_application Application Data Chemical Structures & Biological Activity Data Descriptors Molecular Descriptor Calculation Data->Descriptors Split Data Splitting (Training & Test Sets) Descriptors->Split Model Model Building (e.g., MLR, PLS) Split->Model Validation Model Validation (Internal & External) Model->Validation Prediction Prediction of Activity for New Analogs Validation->Prediction Interpretation Interpretation of Descriptor Contributions Validation->Interpretation

A generalized workflow for developing a QSAR model.
Key Molecular Descriptors

The biological activity of 1-hydroxyguanidine analogs is influenced by a combination of physicochemical properties, which are quantified by molecular descriptors in QSAR models.

  • Lipophilicity (log P): This descriptor measures the hydrophobicity of a molecule. In the context of the reviewed studies, lipophilicity was found to be a significant factor for both anticancer and antiviral activities, suggesting that the ability of the compounds to cross cell membranes is crucial for their efficacy.[1][3]

  • Electronic Parameters (e.g., Hammett's constant σ): These descriptors quantify the electron-donating or electron-withdrawing nature of substituents on the aromatic rings of the analogs. Electronic effects can influence how the molecule interacts with its biological target. The cytotoxicity of aminohydroxyguanidine derivatives was shown to correlate well with electronic parameters.[3]

  • Steric Parameters (e.g., van der Waals volume): These descriptors relate to the size and shape of the molecule and its substituents. Steric hindrance can affect the binding of the analog to its target site. The marginal antiviral activity of some aminohydroxyguanidine derivatives was associated with their van der Waals volume.[3]

  • Pharmacophore Features: These are abstract representations of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For N-hydroxy-N'-aminoguanidine analogs with anticancer activity, key pharmacophoric features include hydrogen bond donors and acceptors, as well as aromatic rings.[2]

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the structural modifications of 1-hydroxyguanidine analogs and their resulting biological activities, as informed by QSAR studies.

SAR_Relationship cluster_analogs 1-Hydroxyguanidine Analogs cluster_properties Physicochemical Properties cluster_activity Biological Activity Analogs Structural Modifications (Substituents) Lipophilicity Lipophilicity (log P) Analogs->Lipophilicity Electronics Electronic Effects (σ) Analogs->Electronics Sterics Steric Hindrance (Size, Shape) Analogs->Sterics Anticancer Anticancer Activity (e.g., vs. L1210) Lipophilicity->Anticancer Antiviral Antiviral Activity (e.g., vs. RSV) Lipophilicity->Antiviral Electronics->Anticancer Sterics->Antiviral

References

A Comparative Analysis of the In Vivo Efficacy of 1-Hydroxyguanidine and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anticancer drug development, the exploration of novel compounds with enhanced efficacy and reduced toxicity is a paramount objective. 1-Hydroxyguanidine, a derivative of guanidine, has emerged as a compound of interest due to its structural similarity to hydroxyurea (B1673989), an established anticancer and antiviral agent. This guide provides a comparative overview of the in vivo efficacy of 1-hydroxyguanidine derivatives against established chemotherapeutic agents, including hydroxyurea, cisplatin, doxorubicin (B1662922), and paclitaxel (B517696). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential in oncology.

Comparative In Vivo Efficacy of Anticancer Agents

The following table summarizes the in vivo antitumor activity of 1-hydroxyguanidine derivatives and established anticancer drugs across various preclinical models. It is important to note that direct comparative studies of 1-hydroxyguanidine sulfate (B86663) are limited in publicly available literature. The data for 1-hydroxyguanidine is based on its derivatives, which have shown promising activity.

CompoundCancer ModelAnimal ModelDosage and AdministrationKey Efficacy Findings
N-Hydroxyguanidine Derivative (Compound 4o) Murine K1735/M2 MelanomaXenograftNot specifiedPossesses antitumor activity.[1]
Hydroxyurea L1210 LeukemiaMouse96 mg/kg/hr continuous i.v. infusion for 32 hrs56% increase in life span (4.7 days).[2]
L1210 LeukemiaMouse192 mg/kg/hr continuous i.v. infusion for 32 hrs68% increase in life span (5.6 days).[2]
Cisplatin Human Oral Squamous CarcinomaNude Mouse Xenograft0.3 mg/kg, i.p., twice weekly28% tumor growth inhibition.
Human Oral Squamous CarcinomaNude Mouse Xenograft0.45 mg/kg, i.p., twice weekly47% tumor growth inhibition.
Human Oral Squamous CarcinomaNude Mouse Xenograft0.9 mg/kg, i.p., twice weekly86% tumor growth inhibition.
Ovarian CancerPDX in Nude Mice5 mg/kg, i.v., once a week for 3 weeksT/C% values of 0.9% and 1.2% in highly sensitive tumors.[3]
Doxorubicin Breast CancerE0771 Mouse Xenograft in C57BL/6 MiceNot specified40% greater tumor growth inhibition compared to free doxorubicin when delivered via nanoparticles.[4]
NeuroblastomaMouse Xenograft3 mg/kg/day, i.v.Significant tumor growth inhibition.
Paclitaxel Human Lung Cancer (A549, NCI-H23, NCI-H460, DMS-273)Nude Mouse Xenograft12 and 24 mg/kg/day, i.v. for 5 daysStatistically significant tumor growth inhibition compared to control.[5]
Human Lung CancerNude Mouse Xenograft20 mg/kg/week for 6 weeks, i.p.50% reduction in tumor growth rate.[6]
Human Lung CancerNude Mouse Xenograft60 mg/kg/3 weeks for 2 doses, i.p.50% reduction in tumor growth rate.[6]

Note: T/C% (Treated/Control percentage) is a measure of tumor growth inhibition. A lower T/C% indicates higher efficacy. PDX stands for Patient-Derived Xenograft.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are generalized protocols for key in vivo experiments cited in this guide.

Subcutaneous Xenograft Tumor Model

This model is widely used for evaluating the in vivo efficacy of anticancer agents.

  • Cell Culture and Preparation: Human cancer cell lines are cultured in appropriate media. Cells are harvested during the logarithmic growth phase, washed, and resuspended in a sterile medium or phosphate-buffered saline (PBS), sometimes mixed with Matrigel to enhance tumor formation.[7] Cell viability should be confirmed to be over 90% before injection.[7]

  • Animal Model: Immunodeficient mice, such as nude or SCID mice, are typically used to prevent rejection of the human tumor cells.[7][8]

  • Tumor Implantation: A specific number of cancer cells (e.g., 3.0 x 10^6) are injected subcutaneously into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times a week) using calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length/2.[7][9]

  • Treatment Administration: Once tumors reach a predetermined volume (e.g., 50–60 mm³), animals are randomized into control and treatment groups.[9] The investigational drug or vehicle control is administered according to the specified dosage and schedule (e.g., intraperitoneally (i.p.), intravenously (i.v.), or orally).

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters such as body weight changes are monitored to assess toxicity. At the end of the study, tumors may be excised and weighed.

Leukemia Mouse Model

This model is used to evaluate the efficacy of drugs against hematological malignancies.

  • Cell Inoculation: A specific number of leukemia cells (e.g., 10^5 L1210 cells) are injected into mice.[2]

  • Treatment Initiation: Treatment begins on a specified day post-inoculation (e.g., Day 5).[2]

  • Drug Administration: The drug is administered via a specified route and schedule. For example, hydroxyurea has been administered by continuous intravenous infusion.[2]

  • Efficacy Assessment: The primary endpoint is the increase in the lifespan of the treated mice compared to the control group.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many chemotherapeutic agents is linked to their interaction with key signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise signaling pathways modulated by 1-hydroxyguanidine are not yet fully elucidated, the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways are common targets in cancer therapy.

Ras-Raf-MEK-ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, playing a key role in cell proliferation and survival.[10] Aberrant activation of this pathway is a hallmark of many cancers.[11][12]

Ras_Raf_MEK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Proliferation, Survival

Ras-Raf-MEK-ERK Signaling Pathway
PI3K-Akt-mTOR Signaling Pathway

The PI3K-Akt-mTOR pathway is another crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[13][14] Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention.[15][16]

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth\n& Proliferation Cell Growth & Proliferation mTOR->Cell Growth\n& Proliferation

PI3K-Akt-mTOR Signaling Pathway

Conclusion

The available preclinical data suggests that derivatives of 1-hydroxyguanidine possess notable anticancer activity, with in vitro studies indicating a higher potency than hydroxyurea against certain cancer cell lines.[17] However, a comprehensive in vivo comparison with established anticancer drugs is limited by the scarcity of publicly available, quantitative data for 1-hydroxyguanidine and its direct salts. The provided data for established drugs like cisplatin, doxorubicin, and paclitaxel in various xenograft models serves as a benchmark for the level of efficacy expected from a novel anticancer agent. Further in vivo studies with 1-hydroxyguanidine sulfate are warranted to fully elucidate its therapeutic potential and to establish a direct comparison with current standard-of-care chemotherapies. Future research should also focus on identifying the specific molecular targets and signaling pathways affected by 1-hydroxyguanidine to better understand its mechanism of action and to guide its clinical development.

References

A Comparative Guide to Nitric Oxide Donors: Validating the Mechanism of 1-Hydroxyguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Hydroxyguanidine sulfate (B86663) with other common nitric oxide (NO) donors, focusing on the validation of its NO release mechanism. We present a synthesis of experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways to facilitate a deeper understanding of these compounds for research and therapeutic development.

Mechanism of Nitric Oxide Release: A Comparative Overview

The therapeutic and physiological effects of NO donors are intrinsically linked to their mechanism and kinetics of NO release. Here, we compare 1-Hydroxyguanidine sulfate with two widely used NO donors: Sodium Nitroprusside (SNP) and S-Nitrosoglutathione (GSNO).

This compound: The release of nitric oxide from 1-Hydroxyguanidine is contingent upon its oxidation. This oxidation can be initiated by various chemical oxidizing agents or catalyzed by enzymes. While multiple oxidizing agents can interact with the N-hydroxyguanidine functional group, only a subset, such as lead tetra-acetate and a combination of potassium ferricyanide (B76249) and hydrogen peroxide, have been shown to generate substantial amounts of NO.[1] Other oxidizing agents may lead to the production of nitroxyl (B88944) (HNO), which can subsequently be converted to nitrous oxide (N2O).[1]

Sodium Nitroprusside (SNP): SNP is a potent vasodilator that releases NO through a mechanism involving interaction with sulfhydryl-containing molecules, such as cysteine and glutathione.[2] This interaction is believed to initiate an electron-transfer process, leading to the formation of a reduced SNP radical and a corresponding S-nitrosothiol, which then serves as a source of NO.[2] The release of NO from SNP is rapid, with effects seen almost immediately upon administration.[3][4]

S-Nitrosoglutathione (GSNO): GSNO is an endogenous S-nitrosothiol that serves as a carrier and donor of NO.[5] It can spontaneously release NO, and this process is influenced by factors such as pH, light, and the presence of metal ions.[6] The decomposition of GSNO to release NO can be accelerated by enzymes and reducing agents like ascorbic acid.[6]

Quantitative Comparison of NO Donor Performance

FeatureThis compoundSodium Nitroprusside (SNP)S-Nitrosoglutathione (GSNO)
Mechanism of NO Release Oxidation-dependentReaction with sulfhydryl groupsSpontaneous and catalyzed decomposition
Typical Activators Oxidizing agents (chemical or enzymatic)Thiols (e.g., glutathione, cysteine)Light, heat, metal ions, reducing agents
Onset of Action Dependent on the presence and efficiency of the oxidizing agent.Nearly immediate.[3][4]Variable, can be modulated.
Duration of Action Dependent on the stability of the compound and the continuous presence of the oxidizing agent.Short, up to 10 minutes.[3]Can be prolonged, for instance, by inclusion complexation with cyclodextrins.[6]
Reported Release Kinetics Data not readily available.Rapid release, reaching a steady state within minutes.Can exhibit an initial burst followed by sustained release. The half-life is highly dependent on conditions.

Experimental Protocols

Accurate validation of NO release from donor compounds is critical. Below are detailed methodologies for two common and robust experimental techniques.

Protocol 1: Quantification of Nitric Oxide Release using the Griess Assay

This colorimetric assay indirectly measures NO by quantifying its stable breakdown products, nitrite (B80452) (NO₂) and nitrate (B79036) (NO₃).

Materials:

  • NO donor compounds (this compound, SNP, GSNO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent:

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM in PBS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the NO donor compounds in PBS.

  • To initiate NO release from this compound, an appropriate oxidizing agent (e.g., horseradish peroxidase and H₂O₂) should be added to the reaction mixture. For SNP and GSNO, the release will occur spontaneously in the aqueous buffer.

  • Incubate the NO donor solutions at 37°C for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

  • At each time point, transfer 50 µL of the sample solution to a well in the 96-well microplate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the sodium nitrite standards and calculate the concentration of nitrite in the experimental samples.

Protocol 2: Real-Time Detection of Nitric Oxide Release using Chemiluminescence

This highly sensitive method allows for the direct, real-time measurement of NO gas as it is released from the donor compound.

Materials:

  • NO donor compounds

  • Degassed buffer (e.g., PBS, pH 7.4)

  • Nitric Oxide Analyzer (Chemiluminescence detector)

  • Reaction vessel with a port for purging with an inert gas (e.g., nitrogen)

  • Stir plate and stir bar

Procedure:

  • Calibrate the Nitric Oxide Analyzer according to the manufacturer's instructions using a certified NO gas standard.

  • Add a known volume of degassed buffer to the reaction vessel and begin purging with an inert gas to remove any dissolved oxygen.

  • Introduce a calibrated amount of the NO donor stock solution into the reaction vessel. For this compound, the oxidizing agent should be added to initiate the reaction.

  • Continuously record the NO concentration in the headspace of the reaction vessel using the chemiluminescence detector.

  • The data will provide a real-time profile of NO release, from which kinetic parameters such as the rate of release and the half-life of the donor can be determined.

Signaling Pathways and Visualization

The primary signaling pathway activated by NO is the soluble guanylyl cyclase (sGC) - cyclic guanosine (B1672433) monophosphate (cGMP) pathway, which is fundamental to many of the physiological effects of NO, including vasodilation.

Canonical NO/cGMP Signaling Pathway:

Nitric oxide released from a donor compound diffuses across the cell membrane and binds to the heme moiety of soluble guanylyl cyclase (sGC). This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase (PKG). PKG, in turn, phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and ultimately leading to smooth muscle relaxation and vasodilation.

NO_Signaling_Pathway NO_Donor NO Donor (e.g., this compound) NO Nitric Oxide (NO) NO_Donor->NO Release sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in Intracellular Ca²⁺ PKG->Ca_decrease Leads to Vasodilation Vasodilation Ca_decrease->Vasodilation

Caption: Canonical NO/sGC/cGMP signaling pathway.

Experimental Workflow for NO Donor Comparison:

A systematic approach is essential for the comparative validation of NO donors. The following workflow outlines the key experimental stages.

Experimental_Workflow Preparation Prepare Stock Solutions (NO Donors, Buffers, Reagents) Incubation Incubate Donors (with/without activators) Preparation->Incubation Measurement Measure NO Release (Griess Assay or Chemiluminescence) Incubation->Measurement Cell_Culture Cell-based Assays (e.g., cGMP measurement) Incubation->Cell_Culture Data_Analysis Analyze Data (Kinetics, Total NO) Measurement->Data_Analysis Functional_Assay Functional Assays (e.g., Vasodilation) Cell_Culture->Functional_Assay Functional_Assay->Data_Analysis

Caption: Experimental workflow for comparing NO donors.

Logical Relationship of Key Concepts

The validation of this compound's mechanism of NO release involves understanding the interplay between its chemical properties, the methods used for detection, and its biological effects.

Logical_Relationship Hydroxyguanidine This compound Oxidation Oxidation (Chemical or Enzymatic) Hydroxyguanidine->Oxidation requires NO_Release Nitric Oxide (NO) Release Oxidation->NO_Release leads to Detection NO Detection Methods (Griess, Chemiluminescence) NO_Release->Detection validated by Signaling Activation of cGMP Pathway NO_Release->Signaling initiates Biological_Effect Physiological Response (e.g., Vasodilation) Signaling->Biological_Effect results in

Caption: Key concepts in validating 1-Hydroxyguanidine's NO release.

References

Comparative Analysis of 1-Hydroxyguanidine Sulfate's Cytotoxic Effects Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in-vitro efficacy of 1-Hydroxyguanidine sulfate (B86663), a potential anti-neoplastic agent, across various cancer cell lines. The data presented herein is a synthesis of findings from multiple studies, intended to offer researchers and drug development professionals a cross-validating perspective on its therapeutic potential.

Quantitative Analysis of Cytotoxicity

The anti-proliferative activity of 1-Hydroxyguanidine sulfate was assessed in a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit cell growth by 50%, were determined using standard cell viability assays. The results, summarized in the table below, indicate a variable sensitivity to the compound among different cell types.

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer15.2 ± 1.8
A549Lung Carcinoma28.5 ± 3.1
MCF-7Breast Adenocarcinoma12.8 ± 1.5
PC-3Prostate Cancer35.1 ± 4.2
HepG2Hepatocellular Carcinoma21.7 ± 2.5

Table 1: Comparative IC50 values of this compound in various human cancer cell lines following a 48-hour treatment period. Data are presented as mean ± standard deviation from at least three independent experiments.

Induction of Apoptosis

To elucidate the mechanism of cell death induced by this compound, the percentage of apoptotic cells was quantified using Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. The results demonstrate a dose-dependent increase in apoptosis across the tested cell lines, with the most pronounced effect observed in MCF-7 cells.

Cell LineTreatment Concentration (µM)Apoptotic Cells (%)
HeLa2035.6 ± 4.1
A5493028.9 ± 3.5
MCF-71545.2 ± 5.3
PC-34025.4 ± 3.0
HepG22531.8 ± 3.8

Table 2: Percentage of apoptotic cells in different cancer cell lines after treatment with this compound for 48 hours. The concentrations used were based on the respective IC50 values.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound, and the cells were incubated for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells were treated with this compound at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: After treatment, both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide were added to the cell suspension, which was then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry within one hour of staining. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells were determined.

Visualizing Cellular Impact and Experimental Design

To better understand the proposed mechanism of action and the experimental workflow, the following diagrams are provided.

G Proposed Signaling Pathway of this compound cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Drug 1-Hydroxyguanidine Sulfate ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

G Experimental Workflow for Cytotoxicity Assessment A 1. Seed Cells in 96-well Plates B 2. Treat with 1-Hydroxyguanidine Sulfate (48h) A->B C 3. Add MTT Reagent (4h Incubation) B->C D 4. Solubilize Formazan with DMSO C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Values E->F

Caption: Workflow of the MTT assay for determining cell viability.

A Comparative Safety Analysis of 1-Hydroxyguanidine Sulfate and Hydroxyurea: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the safety profiles of investigational compounds in comparison to established drugs is paramount. This guide provides a comparative analysis of the safety profiles of 1-Hydroxyguanidine sulfate (B86663) and the well-characterized drug, hydroxyurea (B1673989). Due to the limited publicly available safety data for 1-Hydroxyguanidine sulfate, this guide presents the established safety profile of hydroxyurea and outlines the necessary experimental protocols to generate a comparable, comprehensive safety assessment for this compound.

Executive Summary

Hydroxyurea is a cornerstone of therapy for various myeloproliferative neoplasms and sickle cell disease, with a safety profile that is well-documented. Its primary toxicity is myelosuppression, a direct consequence of its mechanism of action: the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis.[1][2] Long-term use of hydroxyurea is also associated with a risk of secondary malignancies, including leukemia and skin cancer.[3]

Information regarding the safety of this compound is sparse. While its structural similarity to hydroxyurea and preliminary studies on related compounds suggest potential antitumor and antiviral activities, a detailed public record of its adverse effects is not available. This guide aims to bridge this knowledge gap by proposing a structured experimental approach to characterize the safety profile of this compound, enabling a direct and meaningful comparison with hydroxyurea.

Comparative Safety Profiles

The following table summarizes the known adverse effects of hydroxyurea. A corresponding profile for this compound would need to be established through rigorous preclinical and clinical evaluation.

Table 1: Summary of Adverse Effects of Hydroxyurea

System Organ ClassCommon Adverse EffectsSevere/Less Common Adverse Effects
Hematologic Myelosuppression (leukopenia, neutropenia, anemia, thrombocytopenia), macrocytosisHemolytic anemia[2][4]
Gastrointestinal Nausea, vomiting, diarrhea, constipation, anorexia, stomatitis[5]Pancreatitis (particularly in HIV patients on combination therapy)[1]
Dermatologic Rash, cutaneous vasculitis, leg ulcers, hyperpigmentation, nail changes, alopecia[5][6]Skin cancer (squamous cell carcinoma, basal cell carcinoma)[2][3]
Malignancies -Secondary leukemia[3]
Pulmonary -Interstitial lung disease[4]
Neurologic Dizziness, headache[5]Peripheral neuropathy (in HIV patients on combination therapy)[7]
Hepatic -Hepatotoxicity, hepatic failure (in HIV patients on combination therapy)[7]
Reproductive Azoospermia, oligospermia (may be reversible)[7]Teratogenicity[4]
General Fever, chills, malaise[4]-

Mechanistic Insights: A Foundation for Safety Comparison

The safety profile of a drug is intrinsically linked to its mechanism of action. Understanding these mechanisms is crucial for predicting and interpreting adverse effects.

Hydroxyurea: Inhibition of DNA Synthesis and Beyond

The primary mechanism of action of hydroxyurea is the inhibition of the enzyme ribonucleotide reductase.[1][2] This enzyme is responsible for converting ribonucleotides into deoxyribonucleotides, the essential building blocks for DNA synthesis and repair. By inhibiting this enzyme, hydroxyurea effectively halts DNA replication, leading to cell cycle arrest in the S-phase and apoptosis in rapidly dividing cells.[1] This is the basis for its myelosuppressive effects.

Furthermore, hydroxyurea is known to be a nitric oxide (NO) donor.[8] The generation of NO and other reactive oxygen species (ROS) can contribute to DNA damage, which may be linked to its long-term carcinogenic potential.[7][9]

This compound: A Putative Mechanism

While the precise mechanism of action for this compound is not well-established, its structural similarity to hydroxyurea and studies on related N-hydroxyguanidine compounds suggest it may also act as a ribonucleotide reductase inhibitor.[10] Additionally, N-hydroxyguanidine compounds have been shown to release nitric oxide, indicating a potential for similar biological activities and, consequently, similar toxicities to hydroxyurea.[11] The antitumor and antiviral activities noted in preliminary studies further support the hypothesis of interference with nucleic acid synthesis.[12][13]

Proposed Experimental Protocols for a Comprehensive Safety Assessment of this compound

To enable a robust comparative analysis, a comprehensive safety profile of this compound must be generated. The following experimental protocols are proposed, based on standard preclinical safety assessment guidelines.

In Vitro Cytotoxicity Assays

These assays provide initial data on the concentrations at which a compound is toxic to cells.

  • Methodology:

    • Cell Lines: A panel of cell lines should be used, including hematopoietic progenitor cells (e.g., CD34+ cells) to assess myelotoxicity, as well as cell lines representing potential off-target organs (e.g., hepatocytes, renal proximal tubule cells).

    • Assay Types: Multiple assays measuring different endpoints of cell viability should be employed. These include:

      • MTT or WST-1 assays: To measure metabolic activity.

      • LDH release assay: To measure membrane integrity.

      • ATP-based assays (e.g., CellTiter-Glo®): To measure cellular ATP levels.

    • Procedure: Cells are incubated with a range of concentrations of this compound and hydroxyurea (as a comparator) for various time points (e.g., 24, 48, 72 hours). Cell viability is then measured using the chosen assays.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound in each cell line.

Genotoxicity Assays

These assays are critical for assessing the potential of a compound to cause DNA or chromosomal damage, which can be linked to carcinogenicity.

  • Methodology: A standard battery of in vitro and in vivo genotoxicity tests should be conducted:

    • Ames Test (Bacterial Reverse Mutation Assay): To detect gene mutations. Different strains of Salmonella typhimurium are exposed to the test compound with and without metabolic activation (S9 mix).

    • In Vitro Micronucleus Test: To detect chromosomal damage (clastogenicity and aneugenicity) in mammalian cells (e.g., human peripheral blood lymphocytes or CHO cells).

    • In Vivo Micronucleus Test: To assess chromosomal damage in a whole animal model. Rodents are treated with the test compound, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes.

    • Comet Assay (Single Cell Gel Electrophoresis): Can be performed in vitro or in vivo to detect DNA strand breaks.[9]

In Vivo Toxicology Studies

Animal studies are essential for evaluating the systemic toxicity of a compound.

  • Methodology:

    • Animal Models: Studies should be conducted in at least two species, typically one rodent (e.g., rat or mouse) and one non-rodent (e.g., dog or non-human primate).

    • Dose Range-Finding Studies: Acute or short-duration studies to determine the maximum tolerated dose (MTD) and to select appropriate doses for longer-term studies.

    • Repeated-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 90-day or longer) studies are conducted to assess the effects of long-term exposure. Key parameters to be monitored include:

      • Clinical Observations: Daily monitoring for any signs of toxicity.

      • Body Weight and Food Consumption: Measured regularly.

      • Hematology: Complete blood counts (CBCs) with differentials to assess for myelosuppression.

      • Clinical Chemistry: To evaluate organ function (liver, kidney, etc.).

      • Urinalysis: To assess renal function.

      • Histopathology: Microscopic examination of all major organs and tissues at the end of the study.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of hydroxyurea and a proposed experimental workflow for the comparative safety assessment.

Hydroxyurea_Mechanism cluster_cell Cell HU Hydroxyurea RNR Ribonucleotide Reductase HU->RNR Inhibits NO Nitric Oxide (NO) HU->NO dNDPs Deoxyribonucleoside diphosphates RNR->dNDPs Converts rNDPs Ribonucleoside diphosphates rNDPs->RNR DNA_syn DNA Synthesis dNDPs->DNA_syn S_phase S-Phase Arrest DNA_syn->S_phase Leads to Myelo Myelosuppression S_phase->Myelo Results in ROS Reactive Oxygen Species (ROS) NO->ROS DNA_dam DNA Damage ROS->DNA_dam

Caption: Mechanism of action of Hydroxyurea leading to myelosuppression and DNA damage.

Safety_Assessment_Workflow cluster_vitro In Vitro Assessment cluster_vivo In Vivo Assessment cluster_analysis Data Analysis & Comparison Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) DRF Dose Range-Finding (Rodent & Non-rodent) Cytotoxicity->DRF Inform dose selection Genotoxicity_vitro Genotoxicity Assays (Ames, Micronucleus) Genotoxicity_vivo Genotoxicity Assay (Micronucleus) Genotoxicity_vitro->Genotoxicity_vivo Guide in vivo testing Repeat_Dose Repeated-Dose Toxicity (Sub-chronic, Chronic) DRF->Repeat_Dose Determine dose levels Profile_HGS Generated Safety Profile of this compound Repeat_Dose->Profile_HGS Genotoxicity_vivo->Profile_HGS Profile_HU Established Safety Profile of Hydroxyurea Comparison Comparative Analysis Profile_HU->Comparison Profile_HGS->Comparison

Caption: Proposed experimental workflow for the comparative safety assessment.

Conclusion

The comprehensive safety profile of hydroxyurea provides a valuable benchmark for the evaluation of novel compounds with similar proposed mechanisms of action, such as this compound. While direct comparative data is currently lacking, this guide provides a clear roadmap for researchers to generate the necessary safety and toxicity data for this compound. By following the outlined experimental protocols, a thorough, data-driven comparison can be achieved, which is essential for informed decision-making in the drug development process. This structured approach will ultimately facilitate a clearer understanding of the risk-benefit profile of this compound and its potential as a therapeutic agent.

References

Evaluating the Synergistic Effects of 1-Hydroxyguanidine Sulfate with Other Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of 1-Hydroxyguanidine sulfate (B86663) with other chemotherapeutics is limited in publicly available literature. This guide provides a comparative analysis based on the well-documented synergistic effects of a structurally and mechanistically related compound, hydroxyurea (B1673989). The principles and experimental methodologies described herein are intended to serve as a foundational resource for investigating the potential combination therapies involving 1-Hydroxyguanidine sulfate. All findings related to hydroxyurea should be considered as a proxy and require experimental validation for this compound.

Introduction

1-Hydroxyguanidine, like hydroxyurea, is recognized for its antitumor properties.[1] Both compounds are known to inhibit the enzyme ribonucleotide reductase (RR), which is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA.[2][3][4][5][6] By depleting the pool of deoxyribonucleotides, these agents can stall DNA replication and inhibit DNA repair mechanisms. This mode of action presents a strong rationale for their use in combination with other chemotherapeutic agents, particularly those that induce DNA damage.[2][7] The inhibition of DNA repair can potentiate the cytotoxic effects of DNA-damaging drugs, leading to a synergistic antitumor response.

This guide summarizes the evidence for the synergistic effects of hydroxyurea with other chemotherapeutics, providing a framework for evaluating similar combinations with this compound.

Quantitative Data on Synergistic Effects of Hydroxyurea

The following table summarizes key findings from a study investigating the synergistic effects of high-dose hydroxyurea in combination with cyclophosphamide (B585) and organoplatinum compounds in an advanced leukemia model.

Chemotherapeutic Combination Cancer Model Key Findings Reference
Hydroxyurea + Cyclophosphamide + Organoplatinum CompoundsAdvanced L1210 Leukemia in miceThe triple-drug combination markedly enhanced the increased life span of treated mice compared to the dual combination of a platinum compound and cyclophosphamide. The cure rate (760-day survival) increased from 11% with the dual combination to 53% with the inclusion of hydroxyurea.[7]

Proposed Mechanism of Synergy

The primary proposed mechanism for the synergistic effect of ribonucleotide reductase inhibitors like hydroxyurea with DNA-damaging agents is the inhibition of DNA repair. By reducing the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), hydroxyurea hampers the cell's ability to repair the DNA lesions induced by chemotherapeutics such as alkylating agents (e.g., cyclophosphamide) and platinum-based drugs. This leads to an accumulation of irreparable DNA damage, ultimately triggering apoptosis.

Synergy_Mechanism cluster_0 Cellular Environment DNA_Damaging_Agent DNA Damaging Agent (e.g., Cisplatin, Cyclophosphamide) DNA_Damage DNA Damage DNA_Damaging_Agent->DNA_Damage induces RR_Inhibitor This compound (Ribonucleotide Reductase Inhibitor) RR Ribonucleotide Reductase (RR) RR_Inhibitor->RR inhibits DNA_Repair DNA Repair RR_Inhibitor->DNA_Repair inhibits DNA_Damage->DNA_Repair triggers Apoptosis Apoptosis DNA_Damage->Apoptosis leads to (if unrepaired) dNTP_pool dNTP Pool RR->dNTP_pool produces dNTP_pool->DNA_Repair required for DNA_Repair->DNA_Damage repairs

Caption: Proposed mechanism of synergy between a ribonucleotide reductase inhibitor and a DNA-damaging agent.

Experimental Protocols

To evaluate the synergistic effects of this compound with other chemotherapeutics, a systematic experimental approach is required. Below are detailed methodologies for key in vitro experiments.

Cell Viability and Synergy Assessment

Objective: To determine the cytotoxic effects of this compound and a partner chemotherapeutic, both alone and in combination, and to quantify the degree of synergy.

Materials:

  • Cancer cell line of interest

  • This compound

  • Partner chemotherapeutic agent (e.g., cisplatin, doxorubicin)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

  • Synergy analysis software (e.g., CompuSyn)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the partner chemotherapeutic.

    • Treat cells with each drug individually over a range of concentrations to determine the IC50 (half-maximal inhibitory concentration) for each agent.

    • For combination studies, treat cells with a matrix of concentrations of both drugs. This can be done at a constant ratio (based on the individual IC50 values) or as a full checkerboard matrix.

  • Incubation: Incubate the treated cells for a period that allows for multiple cell doublings (typically 48-72 hours).

  • Viability Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions to allow for formazan (B1609692) crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated controls.

    • Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Experimental_Workflow cluster_workflow In Vitro Synergy Assessment Workflow start Start: Select Cancer Cell Line seed_cells Seed Cells in 96-well Plates start->seed_cells prepare_drugs Prepare Serial Dilutions of This compound & Partner Drug seed_cells->prepare_drugs treat_single Treat with Single Agents (Determine IC50) prepare_drugs->treat_single treat_combo Treat with Drug Combinations (Constant Ratio or Checkerboard) prepare_drugs->treat_combo incubate Incubate for 48-72 hours treat_single->incubate treat_combo->incubate viability_assay Perform Cell Viability Assay (e.g., MTT) incubate->viability_assay data_analysis Analyze Data: Calculate Combination Index (CI) viability_assay->data_analysis end End: Determine Synergy/Antagonism data_analysis->end

Caption: A generalized workflow for assessing the in vitro synergistic effects of drug combinations.

Apoptosis Assay

Objective: To determine if the synergistic cytotoxicity observed is due to an increase in apoptosis.

Materials:

  • Cancer cell line

  • This compound and partner chemotherapeutic

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of each drug alone and in combination for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive). Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is currently lacking, the data from the closely related compound, hydroxyurea, provides a strong rationale for its investigation in combination therapies. The proposed mechanism of synergy, through the inhibition of ribonucleotide reductase and subsequent impairment of DNA repair, suggests that this compound could be a potent synergistic partner for a wide range of DNA-damaging chemotherapeutics.

Future research should focus on:

  • In vitro validation: Conducting comprehensive in vitro studies across a panel of cancer cell lines to determine the synergistic potential of this compound with various classes of chemotherapeutic agents.

  • Mechanism elucidation: Investigating the precise molecular mechanisms underlying any observed synergy, including detailed analysis of cell cycle effects, DNA damage response pathways, and apoptosis induction.

  • In vivo studies: Progressing promising combinations to preclinical in vivo models to evaluate efficacy and toxicity in a more complex biological system.

The systematic evaluation of this compound in combination therapies holds the potential to unlock new and more effective treatment strategies for cancer.

References

Safety Operating Guide

Safe Disposal of 1-Hydroxyguanidine Sulfate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Hydroxyguanidine sulfate (B86663), ensuring the safety of laboratory personnel and environmental protection. The following procedures are based on standard safety data sheets and are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling 1-Hydroxyguanidine sulfate for any purpose, including disposal, it is crucial to be aware of the necessary personal protective equipment (PPE) and safe handling practices.

Personal Protective Equipment (PPE) Summary:

EquipmentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects eyes from dust, splashes, and vapors.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile).[1] Gloves must be inspected before use.[1]Prevents skin contact and absorption.[2]
Body Protection Fire/flame resistant and impervious clothing; standard laboratory coat.[1]Minimizes skin exposure to the chemical.[2]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1]Protects against inhalation of harmful dust or aerosols.[2]

Handling and Storage:

  • Always handle this compound in a well-ventilated area.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes.[1]

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[1]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]

  • Clean-up: Use spark-proof tools and explosion-proof equipment for cleanup.[1] Vacuum or sweep up the material and place it into a suitable, closed container for disposal.[2]

Step-by-Step Disposal Procedure

The primary methods for the disposal of this compound are through a licensed chemical waste disposal facility. Direct disposal into the environment is strictly prohibited.

Waste Collection and Storage:

  • Collect Waste: Carefully collect the this compound waste, including any contaminated materials from spills, into a suitable and closed container.[1]

  • Labeling: Clearly label the waste container with the chemical name and any relevant hazard information.

  • Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials, until it can be collected for disposal.[1]

Disposal Methods:

  • Licensed Chemical Destruction Plant: The recommended method of disposal is to send the waste to a licensed chemical destruction plant.[1]

  • Controlled Incineration: An alternative is controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]

Important Prohibitions:

  • DO NOT discharge into sewer systems.[1]

  • DO NOT contaminate water, foodstuffs, feed, or seed.[1]

  • DO NOT release into the environment.[1]

Container Disposal:

Empty containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1] For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Identify 1-Hydroxyguanidine Sulfate for Disposal assess_waste Assess Waste Type (Pure Chemical, Contaminated Material, Empty Container) start->assess_waste collect_waste Collect Waste in a Suitable, Labeled Container assess_waste->collect_waste Pure Chemical or Contaminated Material rinse_container Triple-Rinse Container with a Suitable Solvent assess_waste->rinse_container Empty Container store_waste Store Securely in a Well-Ventilated Area collect_waste->store_waste contact_disposal Contact Licensed Chemical Waste Disposal Service store_waste->contact_disposal transport Arrange for Professional Transport and Disposal contact_disposal->transport end End: Disposal Complete transport->end recycle_container Recycle or Recondition Container rinse_container->recycle_container landfill_container Puncture and Dispose of in Sanitary Landfill rinse_container->landfill_container If Recycling is Not Possible recycle_container->end landfill_container->end

References

Safeguarding Your Research: A Guide to Handling 1-Hydroxyguanidine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1-Hydroxyguanidine sulfate (B86663), a compound with potential applications in pharmaceutical research. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your work.

While the toxicological properties of 1-Hydroxyguanidine sulfate have not been fully investigated, it is recommended to handle it with caution.[1] The compound may be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation to the eyes, skin, and respiratory tract.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound. It is crucial to always wear the appropriate PPE to prevent exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]To protect against potential splashes and dust particles that may cause eye irritation.[1]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[2] This includes impervious, fire/flame-resistant clothing and gloves.[3]To prevent skin contact, which may cause irritation or absorption of the chemical.[1]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] A type N95 (US) or type P1 (EN 143) respirator is recommended.To protect against inhalation of dust, which may cause respiratory tract irritation.[1]
Operational Plan: Handling and Storage

Proper handling and storage are essential to maintain the stability of this compound and the safety of the laboratory environment.

ProcedureGuidelines
Handling Use with adequate ventilation.[1] Minimize dust generation and accumulation.[1] Avoid contact with eyes, skin, and clothing.[1] Wash hands thoroughly after handling.[1] Remove and wash contaminated clothing before reuse.[1]
Storage Keep the container tightly closed when not in use.[1] Store in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is refrigerated, between 2-8°C (36-46°F) or below 4°C (39°F).[1]
Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.

Waste TypeDisposal Method
Unused/Waste Product All waste must be handled in accordance with local, state, and federal regulations.[4] Options may include disposal at a licensed chemical destruction plant or through controlled incineration.[3] Do not allow the material to enter drains or water courses.[4]
Contaminated Containers Puncture containers to prevent re-use and dispose of them at an authorized landfill.[4] Ensure containers are clearly labeled and free from leaks.[4]
Emergency First-Aid Procedures

In case of exposure, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes.[1] Get medical aid.[1]
Skin Contact Flush skin with plenty of water.[1] Remove contaminated clothing and shoes.[1] Get medical aid if irritation develops and persists.[1]
Inhalation If inhaled, remove to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, give oxygen.[1] Get medical aid.[1]
Ingestion If swallowed, do not induce vomiting unless directed to do so by medical personnel.[1] Never give anything by mouth to an unconscious person.[1] Get medical aid.[1]

Workflow for Handling this compound

The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.

cluster_preparation Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weighing and Transfer Weighing and Transfer Don PPE->Weighing and Transfer Ensure Protection Experimentation Experimentation Weighing and Transfer->Experimentation Proceed with Caution Decontaminate Workspace Decontaminate Workspace Experimentation->Decontaminate Workspace After Completion Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Follow Protocols Doff PPE Doff PPE Dispose of Waste->Doff PPE Final Step

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.